4-Methylsalicylic acid
Description
structure in first source
Properties
IUPAC Name |
2-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAXZANHETJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198166 | |
| Record name | m-Cresotic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-85-1 | |
| Record name | 4-Methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cresotic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLSALICYLIC ACID | |
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| Record name | m-Cresotic acid | |
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| Record name | 2-hydroxy-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |
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| Record name | M-CRESOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 4-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Methylsalicylic acid. It includes detailed experimental protocols for its synthesis, purification, and characterization, alongside key quantitative data presented for easy reference.
Core Physicochemical Properties
This compound, also known as m-cresotic acid, is an organic compound with the formula CH₃C₆H₃(CO₂H)(OH).[1] It presents as a white to grayish-beige solid and is a methyl derivative of salicylic (B10762653) acid.[1][2][3] Its structure consists of a salicylic acid backbone with a methyl group at the 4-position.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 50-85-1 | [1][2][4] |
| IUPAC Name | 2-Hydroxy-4-methylbenzoic acid | [1] |
| Molecular Formula | C₈H₈O₃ | [1][4][5] |
| Molecular Weight | 152.15 g/mol | [1][3][4] |
| InChI Key | NJESAXZANHETJV-UHFFFAOYSA-N | [2] |
| Physical Properties | ||
| Appearance | White to grayish-beige powder/solid | [1][2][6] |
| Melting Point | 173-177 °C | [1][2][7] |
| Boiling Point | 315.2 °C at 760 mmHg | [4][8] |
| Density | ~1.3 g/cm³ | [4][6] |
| Water Solubility | 10 g/L at 20 °C | [2][9][10] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2][7][11] |
| pKa | pK₁: 3.17 (at 25°C) | [2][7][10] |
| Safety and Handling | ||
| Flash Point | 158.6 °C | [6][8][10] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2][7][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.
Synthesis Methodologies
Two primary methods for the synthesis of this compound are commonly cited:
-
Carboxylation of Sodium para-cresolate: This is a standard industrial method for producing this compound.[1]
-
Hydroxylation of 4-Methylbenzoic Acid: This method involves the direct hydroxylation of 4-methylbenzoic acid.[1]
-
Protocol: The reaction can be catalyzed by a palladium(II) catalyst in the presence of an oxidizing agent, using O₂ or air as the oxygen source.[1] This method offers a direct route to the desired product.
-
Purification Protocols
To achieve high purity, essential for analytical and pharmaceutical applications, the following methods are employed:
-
Recrystallization: This is a common technique for purifying solid organic compounds.
-
Protocol: Crude this compound is dissolved in a minimum amount of hot solvent, typically water or an ethanol/water mixture.[2][12] As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The purified crystals are then collected by filtration.
-
-
Sublimation: This method is suitable for compounds that can transition directly from a solid to a gaseous state.
Characterization Protocols
A suite of analytical techniques is used to confirm the structure, purity, and identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of protons in the molecule. Expected signals include distinct peaks for the aromatic protons, a singlet for the methyl group protons (around δ 2.0-2.5 ppm), and broad singlets for the hydroxyl and carboxylic acid protons.[12][13]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows signals for each of the eight carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing most downfield.[12]
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Protocol: A sample is analyzed to obtain its infrared absorption spectrum. Key characteristic absorption bands for this compound include a broad O-H stretching vibration from the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching of the carbonyl group (around 1650-1700 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).[12]
-
-
High-Performance Liquid Chromatography (HPLC): A technique used to determine the purity of the compound.
-
Protocol: A solution of the sample is passed through a column under high pressure. The retention time of the compound is measured and compared to a standard to confirm its identity. The peak area is used to quantify the purity, which is often expected to be >98%.[12]
-
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
-
Protocol: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak is expected to correspond to the molecular weight of 152.15 g/mol . Common fragmentation patterns involve the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH).[12]
-
-
Melting Point Determination: A fundamental technique to assess the purity of a crystalline solid.
-
Protocol: A small amount of the crystalline sample is heated, and the temperature range over which it melts is recorded. A sharp melting point range, such as 173-177°C, is indicative of high purity.[12]
-
-
Titration: Used for assaying the purity of the acidic compound.
-
Protocol: A known weight of this compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH indicator to determine the endpoint. The purity is calculated based on the amount of base required to neutralize the acid.[4]
-
Visualized Workflows and Pathways
To better illustrate the logical flow of key processes, the following diagrams are provided.
Caption: Synthesis workflow for this compound via carboxylation.
Caption: Workflow for the purification and characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 50-85-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 50-85-1 [m.chemicalbook.com]
- 8. This compound | 50-85-1 [chemnet.com]
- 9. This compound, 99% | Fisher Scientific [fishersci.ca]
- 10. chembk.com [chembk.com]
- 11. This compound | 50-85-1 | TCI AMERICA [tcichemicals.com]
- 12. This compound | 50-85-1 | Benchchem [benchchem.com]
- 13. This compound | 50-85-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to 4-Methylsalicylic Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylsalicylic acid (4-MSA), a derivative of salicylic (B10762653) acid, is a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and chemical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols and a summary of quantitative data are presented to support researchers and drug development professionals in their work with this compound.
Chemical Structure and Identification
This compound is an aromatic carboxylic acid characterized by a hydroxyl group and a methyl group attached to the benzene (B151609) ring.
Chemical Structure:
CAS Number: 50-85-1[1][2][3][4][5]
Synonyms: 2-Hydroxy-4-methylbenzoic acid, m-Cresotic acid[1][2][4]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a comparison with its isomers.
| Property | This compound | 3-Methylsalicylic Acid | 5-Methylsalicylic Acid |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point | 173-178 °C | 167-170 °C | 151-154 °C |
| Boiling Point | 315.2 °C at 760 mmHg | - | - |
| Density | 1.304 g/cm³ | - | - |
| Appearance | Creamish powder | White crystalline powder | White to off-white powder |
| pKa | - | 2.99 | 2.97 |
| Solubility | Soluble in basic water and polar organic solvents. | Soluble in ethanol, ether, and hot water. | Slightly soluble in water. |
Data compiled from multiple sources.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the hydroxylation of 4-methylbenzoic acid. While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be adapted from known hydroxylation reactions of benzoic acid derivatives.
Materials:
-
4-Methylbenzoic acid
-
Potassium persulfate (K₂S₂O₈)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Dissolve 4-methylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Add a solution of potassium persulfate and ferrous sulfate heptahydrate dropwise to the reaction mixture at a controlled temperature (typically below 10 °C).
-
Stir the reaction mixture for several hours at room temperature.
-
Acidify the mixture with sulfuric acid to precipitate the product.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
Enzyme Inhibition Assay: Medium-Chain Acyl-CoA Synthetase
This compound has been identified as an inhibitor of medium-chain acyl-CoA synthetase (ACSM). The following is a general protocol for an in vitro assay to determine the inhibitory activity of 4-MSA on ACSM.
Materials:
-
Purified medium-chain acyl-CoA synthetase
-
This compound (inhibitor)
-
Hexanoic acid (substrate)
-
ATP
-
Coenzyme A (CoA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
A suitable detection reagent for CoA or AMP/ADP (e.g., DTNB for detecting free CoA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer, MgCl₂, ATP, and CoA.
-
Add varying concentrations of the this compound stock solution to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding the substrate, hexanoic acid.
-
Immediately after adding the substrate, add the purified medium-chain acyl-CoA synthetase to all wells.
-
Incubate the plate at a constant temperature (e.g., 37 °C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its role as an inhibitor of medium-chain acyl-CoA synthetase.[6] This enzyme is involved in the metabolism of medium-chain fatty acids. Inhibition of ACSM can have various downstream effects on cellular metabolism and signaling.
Furthermore, derivatives of this compound have demonstrated other biological activities, including:
-
Alkaline Phosphatase Inhibition: Certain derivatives have been shown to inhibit tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).
-
Immunosuppressive Activity: Schiff bases derived from this compound have been synthesized and evaluated for their potential immunosuppressive effects.
While these activities are attributed to its derivatives, they suggest that the 4-MSA scaffold is a promising starting point for the development of novel therapeutic agents.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Conclusion
This compound is a compound of significant interest due to its established and potential biological activities. This guide provides foundational knowledge and practical protocols to aid in its synthesis, characterization, and evaluation. Further research into its mechanisms of action and the development of novel derivatives holds promise for future therapeutic applications.
References
4-Methylsalicylic Acid: A Technical Overview of its Synthesis and Occurrence
Introduction
4-Methylsalicylic acid (4-MSA), also known as 2-hydroxy-4-methylbenzoic acid or m-cresotic acid, is an aromatic organic compound with the chemical formula C₈H₈O₃.[1][2] It is a white solid crystalline powder soluble in basic water and polar organic solvents.[1] As a derivative of salicylic (B10762653) acid, it possesses anti-inflammatory and analgesic properties and serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound, with a focus on its synthetic origins and a detailed examination of its manufacturing processes.
Discovery and Synthesis
While the precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature, its structural relationship to salicylic acid and the development of relevant synthetic reactions in the 19th century suggest its initial preparation likely occurred during that period. The compound is primarily known as a synthetic molecule, with its commercial production established by the late 20th century.[1]
Two primary synthetic routes are utilized for the industrial production of this compound:
-
Kolbe-Schmitt Carboxylation of p-Cresol (B1678582): This is the most common method, involving the carboxylation of sodium para-cresolate.[1]
-
Hydroxylation of 4-Methylbenzoic Acid: This method involves the introduction of a hydroxyl group to 4-methylbenzoic acid.[1]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 50-85-1 | [1][4] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.15 g·mol⁻¹ | [1][2] |
| Appearance | White to greyish-beige powder | |
| Melting Point | 173-178 °C | |
| Boiling Point | 315.2 °C at 760 mmHg | |
| Solubility | Soluble in basic water and polar organic solvents. | [1] |
Natural Occurrence and Biosynthesis
Despite the widespread natural occurrence of salicylic acid and its derivatives in plants and microorganisms, there is a notable lack of evidence for the natural occurrence of this compound.[5][6] Its isomer, 6-methylsalicylic acid, is a well-known fungal secondary metabolite produced via a polyketide synthase pathway.[1] However, no analogous biosynthetic pathway has been identified for this compound in any organism to date. The consensus in the scientific literature is that this compound is a synthetic compound.
The general biosynthesis of salicylic acid in plants and bacteria originates from the shikimate pathway, leading to chorismate, which can then be converted to salicylic acid through two primary pathways: the isochorismate pathway and the phenylalanine ammonia-lyase pathway.[6]
Experimental Protocols
Synthesis of this compound via Kolbe-Schmitt Reaction of p-Cresol
This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction as applied to cresols.[7]
Materials:
-
p-Cresol
-
Sodium ethyl carbonate
-
Carbon dioxide (high pressure)
-
Hydrochloric acid
-
Water
-
Autoclave reactor with stirrer and heating capabilities
Procedure:
-
Reactant Charging: In a high-pressure autoclave, charge p-cresol and sodium ethyl carbonate. A reactant ratio of 1.5-2 moles of p-cresol to 1 mole of sodium ethyl carbonate is recommended for optimal yield.[7]
-
Purging and Pressurization: Seal the autoclave and purge it twice with carbon dioxide to remove air. Pressurize the autoclave with carbon dioxide to 10 atm.[7]
-
Reaction: While stirring, heat the reaction mixture to 180-185 °C over 4 hours. Maintain these conditions for a total of 6-7 hours.[7]
-
Cooling and Depressurization: After the reaction is complete, stop the heating and stirring and allow the autoclave to cool to room temperature. Carefully vent the excess carbon dioxide.
-
Work-up: Treat the solid reaction mixture with water to dissolve the sodium salt of this compound. Unreacted p-cresol can be recovered at this stage.
-
Precipitation: Acidify the aqueous phase with hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent to yield pure this compound.
Synthesis of this compound via Hydroxylation of 4-Methylbenzoic Acid
Conclusion
This compound is a commercially important aromatic compound with valuable applications in the pharmaceutical and chemical industries. Its discovery is rooted in the history of synthetic organic chemistry, and it is not considered to be a naturally occurring product. The primary method for its industrial production is the Kolbe-Schmitt carboxylation of p-cresol, a process that has been optimized for high-yield and regioselective synthesis. Further research into novel and more sustainable synthetic methodologies, such as catalytic hydroxylation, continues to be an area of interest for improving the efficiency and environmental footprint of this compound production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. Preventive and Curative Effects of Salicylic and Methyl Salicylic Acid Having Antifungal Potential against Monilinia laxa and the Development of Phenolic Response in Apple Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of 4-Methylsalicylic Acid and Their Fundamental Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the four isomers of methylsalicylic acid: 3-methylsalicylic acid, 4-methylsalicylic acid, 5-methylsalicylic acid, and 6-methylsalicylic acid. The position of the methyl group on the salicylic (B10762653) acid framework significantly influences the physicochemical properties, reactivity, and biological activities of these compounds. This document outlines their synthesis, comparative properties, and key experimental protocols.
Physicochemical Properties
The location of the electron-donating methyl group on the aromatic ring alters the electronic environment and steric hindrance around the carboxylic acid and hydroxyl functional groups, leading to distinct physicochemical characteristics among the isomers.
| Property | 3-Methylsalicylic Acid | This compound | 5-Methylsalicylic Acid | 6-Methylsalicylic Acid |
| IUPAC Name | 2-Hydroxy-3-methylbenzoic acid | 2-Hydroxy-4-methylbenzoic acid | 2-Hydroxy-5-methylbenzoic acid | 2-Hydroxy-6-methylbenzoic acid |
| CAS Number | 83-40-9[1] | 50-85-1[2] | 89-56-5 | 567-61-3[3] |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight ( g/mol ) | 152.15 | 152.15 | 152.15 | 152.15 |
| Melting Point (°C) | 165.5[1] | 177[2] | 151 | 170-171[4] |
| pKa | ~2.9[3] | ~3.0[3] | ~3.0[3] | 3.22[3] |
| Water Solubility (g/L at 20°C) | 1.5[4] | 10[4] | Data not available | Soluble in basic water[4] |
| LogP | Data not available | Data not available | 1.39880[5] | Data not available |
| Appearance | White solid[1] | White solid[2] | White solid[6] | Data not available |
Synthesis of Methylsalicylic Acid Isomers
The synthesis of each isomer is achieved through distinct chemical pathways, often starting from the corresponding cresol.
Synthesis of 3-Methylsalicylic Acid
3-Methylsalicylic acid is commonly synthesized via the Kolbe-Schmitt reaction , which involves the carboxylation of sodium o-cresolate under pressure and heat.[1][4]
Experimental Protocol: Kolbe-Schmitt Synthesis of 3-Methylsalicylic Acid
-
Preparation of Sodium o-cresolate: React o-cresol (B1677501) with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent.
-
Carboxylation: Charge the dried sodium o-cresolate into a high-pressure reactor. Pressurize the reactor with carbon dioxide and heat the mixture.
-
Work-up: After cooling, the resulting sodium 3-methylsalicylate is dissolved in water and acidified to precipitate the crude 3-methylsalicylic acid.
-
Purification: The crude product is collected by filtration and purified by recrystallization.
Synthesis of this compound
This compound can be produced by the carboxylation of sodium para-cresolate.[2] Another method involves the hydroxylation of 4-methylbenzoic acid.[4]
Experimental Protocol: Carboxylation of Sodium p-cresolate
-
Formation of Sodium p-cresolate: p-Cresol is treated with sodium hydroxide to form sodium p-cresolate.
-
Carboxylation: The sodium p-cresolate is then subjected to carboxylation with carbon dioxide under elevated temperature and pressure.
-
Acidification: The reaction mixture is acidified to precipitate this compound.
-
Purification: The product is purified by recrystallization.
Synthesis of 5-Methylsalicylic Acid
5-Methylsalicylic acid can be prepared by the hydroxylation of 3-methylbenzoic acid.[6]
Experimental Protocol: Hydroxylation of 3-Methylbenzoic Acid
Biosynthesis of 6-Methylsalicylic Acid
6-Methylsalicylic acid is a natural product synthesized by the enzyme 6-methylsalicylic acid synthase (6-MSAS).[4] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA.
Experimental Protocol: General Steps in Biosynthesis and Extraction
-
Fermentation: Culturing of a microorganism known to produce 6-MSAS (e.g., Penicillium patulum) in a suitable growth medium.
-
Extraction: The culture broth is acidified, and the 6-methylsalicylic acid is extracted with an organic solvent.
-
Purification: The crude product is purified using techniques such as chromatography.
Comparative Chemical Reactivity
The position of the methyl group significantly impacts the reactivity of the isomers in key chemical transformations such as esterification and nitration due to both electronic and steric effects.
Esterification
Esterification of the carboxylic acid group is influenced by steric hindrance from the adjacent methyl group.
-
6-Methylsalicylic Acid: The methyl group ortho to the carboxylic acid creates significant steric hindrance, making it the least reactive towards esterification.[3]
-
3-Methylsalicylic Acid: The methyl group is meta to the carboxylic acid, resulting in less steric hindrance compared to the 6-isomer.[3]
-
4- and 5-Methylsalicylic Acids: The methyl group is further away from the carboxylic acid, leading to minimal steric hindrance. Their reactivity is expected to be similar to that of salicylic acid.[3]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve the methylsalicylic acid isomer in an excess of an alcohol (e.g., methanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux for a specified time.
-
Work-up: Neutralize the reaction mixture and extract the ester with an organic solvent.
-
Purification: Purify the ester by distillation or chromatography.
Nitration
The regioselectivity of electrophilic aromatic substitution, such as nitration, is governed by the directing effects of the hydroxyl, carboxylic acid, and methyl groups.
-
3-Methylsalicylic Acid: The 5-position is activated by both the hydroxyl (para) and methyl (ortho) groups, making it a likely site for nitration.[3]
-
This compound: The 3- and 5-positions are activated, leading to a potential mixture of products.[3]
-
5-Methylsalicylic Acid: The 3- and 6-positions are activated.
-
6-Methylsalicylic Acid: The 3- and 5-positions are activated, but the steric bulk of the 6-methyl group may hinder substitution at the adjacent 5-position.[3]
Experimental Protocol: Nitration
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid at a low temperature.
-
Substrate Addition: Slowly add the methylsalicylic acid isomer to the nitrating mixture while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at a controlled temperature.
-
Quenching: Pour the reaction mixture onto ice to precipitate the nitrated product.
-
Purification: Collect the product by filtration and purify by recrystallization.
Spectroscopic Data
The spectroscopic data for each isomer provides a unique fingerprint for identification and characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, δ in ppm):
-
3-Methylsalicylic Acid: Aromatic protons typically appear between 6.8-7.8 ppm, the methyl protons around 2.2 ppm, and the acidic and hydroxyl protons are broad and downfield.[7]
-
5-Methylsalicylic Acid: Spectral data is available on public databases such as PubChem.[8]
-
6-Methylsalicylic Acid: Spectral data is available on public databases such as SpectraBase.[9]
-
-
¹³C NMR:
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of the methylsalicylic acid isomers will show characteristic absorptions for the O-H (hydroxyl and carboxylic acid), C-H (aromatic and aliphatic), C=O (carboxylic acid), and C=C (aromatic) bonds. The exact positions of these bands can be influenced by the position of the methyl group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the solid sample as a KBr pellet or a Nujol mull.
-
Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and compare them among the isomers.
Biological Activities
The different isomers of methylsalicylic acid and their derivatives exhibit a range of biological activities.
-
3-Methylsalicylic Acid: Has shown significant fibrinolytic activity in human plasma by activating the fibrinolytic system.[4] It has also been reported to have antilipidemic properties.[4]
-
This compound: Acts as an inhibitor of medium-chain acyl-CoA synthetase and alkaline phosphatases (TNAP and IAP).[4] Derivatives of this compound have demonstrated immunosuppressive activity.[4]
-
6-Methylsalicylic Acid: As a natural product, it serves as a precursor in the biosynthesis of various secondary metabolites.[10]
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the purified alkaline phosphatase enzyme and a suitable substrate (e.g., p-nitrophenyl phosphate).
-
Assay Procedure: Pre-incubate the enzyme with various concentrations of the methylsalicylic acid isomer.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Detection: Measure the formation of the product (e.g., p-nitrophenol) spectrophotometrically over time.
-
Data Analysis: Calculate the IC₅₀ value for each isomer.
Workflow and Logical Relationships
The comparative analysis of methylsalicylic acid isomers follows a logical workflow from synthesis to the evaluation of their biological activities.
Caption: Workflow for the comparative analysis of methylsalicylic acid isomers.
This guide highlights the key differences between the isomers of this compound, providing a foundation for further research and development in pharmaceuticals and other chemical industries. The provided experimental protocols serve as a starting point and may require optimization based on specific laboratory conditions.
References
- 1. 3-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. bioaustralis.com [bioaustralis.com]
4-Methylsalicylic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid, a derivative of the well-characterized compound salicylic (B10762653) acid, is a molecule of significant interest in pharmacological research.[1][2] Like its parent compound, it possesses anti-inflammatory and analgesic properties, which are attributed to a multifaceted mechanism of action.[3] This technical guide provides an in-depth overview of the known and putative mechanisms of action of this compound, supported by available data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways. While specific quantitative data for this compound is emerging, this guide consolidates current knowledge and provides context through data on related salicylate (B1505791) compounds.
Core Mechanisms of Action
The biological effects of this compound are understood to be mediated through several key pathways, reflecting its structural relationship to salicylic acid. These include the inhibition of key enzymes in inflammatory and metabolic pathways, modulation of immune responses, and exertion of antioxidant effects.
Inhibition of Alkaline Phosphatases
Derivatives of this compound have been identified as inhibitors of alkaline phosphatases (APs), specifically tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).[1] These enzymes are involved in a variety of physiological and pathological processes, making their inhibition a target for therapeutic intervention in conditions such as vascular calcification and certain inflammatory disorders.
Immunosuppressive Activity
Schiff base derivatives of this compound have been synthesized and evaluated for their potential as immunosuppressive agents.[1] This activity is believed to be mediated by the modulation of T-cell proliferation and function, a hallmark of many immunosuppressive drugs.
Inhibition of Medium Chain Acyl-CoA Synthetase
This compound is recognized as an inhibitor of medium chain acyl-CoA synthetase (ACSM).[4][5] This enzyme plays a crucial role in the metabolism of medium-chain fatty acids. Its inhibition can have significant effects on cellular energy homeostasis and lipid metabolism.
Modulation of the Cyclooxygenase (COX) Pathway
While direct, potent inhibition of cyclooxygenase (COX) enzymes, the primary targets of many non-steroidal anti-inflammatory drugs (NSAIDs), by salicylic acid is weak, salicylates are known to suppress the expression of COX-2. This inducible isoform of COX is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. The anti-inflammatory effects of this compound are likely, at least in part, attributable to this indirect inhibition of the COX pathway.
Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, this compound can suppress the inflammatory cascade.
Antioxidant Activity
Salicylates, including this compound, are known to possess antioxidant properties.[6] They can scavenge reactive oxygen species (ROS) and chelate transition metal ions, thereby reducing oxidative stress, which is a key component of inflammation and various disease pathologies.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activities of this compound derivatives and related salicylate compounds.
Table 1: Inhibition of Alkaline Phosphatases by this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Thiourea derivatives of this compound | TNAP | Data reported in cited literature | [1] |
| Thiourea derivatives of this compound | IAP | Data reported in cited literature | [1] |
| Note: Specific IC50 values for individual derivatives are detailed in the full publication. |
Table 2: Immunosuppressive Activity of this compound Derivatives
| Compound Type | Assay | Endpoint | Reference |
| Schiff bases of this compound | T-cell proliferation | Inhibition of proliferation | [1] |
| Note: Quantitative data on the extent of inhibition is available in the full publication. |
Table 3: Inhibition of Medium Chain Acyl-CoA Synthetase by Salicylates
| Compound | Enzyme Source | Substrate | IC50 (mM) | Reference |
| Salicylic Acid | Mouse liver mitochondria | Hexanoic acid | 0.1 | |
| Salicylic Acid | Mouse brain mitochondria | Hexanoic acid | 1.8 | |
| Note: Specific IC50 value for this compound is not readily available in the cited literature. |
Table 4: Inhibition of Cyclooxygenase (COX) by Salicylates
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |
| Salicylic Acid | >100 | >100 | Weak direct inhibitor |
| Aspirin | ~5 | ~250 | Irreversible inhibitor |
| 2-Hydroxy-4-trifluoromethylbenzoic acid | >100 | 0.39 | Inhibits PGE2 production |
| Note: Data for this compound is not readily available. The primary mechanism for salicylates is the suppression of COX-2 expression. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for the alkaline phosphatase inhibition assay.
Experimental Protocols
Alkaline Phosphatase (ALP) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of alkaline phosphatase. The enzyme hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Alkaline Phosphatase (e.g., calf intestinal or human placental)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Stop Solution (e.g., 3 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to the blank wells, 50 µL of the solvent control to the control wells, and 50 µL of each this compound dilution to the test wells.
-
Add 50 µL of the alkaline phosphatase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
T-cell Proliferation Assay (Immunosuppressive Activity)
Principle: This assay assesses the ability of a compound to inhibit the proliferation of T-lymphocytes upon stimulation with a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen. Cell proliferation can be measured using various methods, such as incorporation of a radioactive tracer ([³H]-thymidine) or a fluorescent dye (e.g., CFSE).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mitogen (e.g., PHA) or specific antigen
-
This compound stock solution
-
[³H]-thymidine or CFSE staining solution
-
96-well cell culture plate
-
Liquid scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
If using CFSE, label the cells with the dye according to the manufacturer's protocol.
-
Seed the cells in a 96-well plate at a density of approximately 2 x 10⁵ cells/well.
-
Add various concentrations of this compound to the wells.
-
Add the mitogen or antigen to stimulate T-cell proliferation. Include unstimulated and vehicle-treated controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
If using [³H]-thymidine, add the tracer to the wells for the last 18-24 hours of incubation.
-
Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter or analyze the CFSE dilution by flow cytometry.
-
Determine the effect of this compound on T-cell proliferation.
Medium Chain Acyl-CoA Synthetase (ACSM) Inhibition Assay
Principle: This assay measures the activity of ACSM by quantifying the formation of acyl-CoA from a medium-chain fatty acid substrate (e.g., hexanoic acid), ATP, and Coenzyme A. The product can be detected using various methods, including a coupled enzyme assay that generates a fluorescent or colorimetric signal.
Materials:
-
Purified or recombinant ACSM enzyme
-
Hexanoic acid (substrate)
-
ATP
-
Coenzyme A (CoA)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
-
This compound stock solution
-
Detection reagents (e.g., coupled enzyme system with a fluorometric probe)
-
96-well microplate
-
Fluorometric or colorimetric microplate reader
Procedure:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, ACSM enzyme, ATP, CoA, and the different concentrations of this compound.
-
Pre-incubate the mixture for a short period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the hexanoic acid substrate.
-
Immediately add the detection reagents.
-
Monitor the increase in fluorescence or absorbance over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates and determine the inhibitory effect of this compound and its IC50 value.
Conclusion
This compound demonstrates a complex mechanism of action that extends beyond simple COX inhibition, a characteristic it shares with other salicylates. Its ability to inhibit alkaline phosphatases, suppress immune cell proliferation, and interfere with fatty acid metabolism highlights its potential for therapeutic applications in a range of inflammatory and metabolic disorders. Further research is warranted to elucidate the precise quantitative contributions of each of these mechanisms to its overall pharmacological profile and to explore its full therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced biological activities of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisthioureas of pimelic acid and this compound derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP): Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Schiff base forming drugs: mechanisms of immune potentiation and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of salicylic acid treatment on antioxidant capacity and endogenous hormones in winter jujube during shelf life - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylsalicylic Acid Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways involving 4-methylsalicylic acid. While the complete biosynthetic route in microorganisms remains an area of active investigation, this document outlines a putative biosynthesis pathway based on analogous polyketide synthesis. The primary focus is on the well-documented degradation pathway in Pseudomonas species, which involves a specialized set of enzymes that channel this compound into the central metabolism via ortho-cleavage of the aromatic ring. This guide includes detailed descriptions of the key enzymes, a summary of available quantitative data, and robust experimental protocols for the study of this metabolic pathway. The included diagrams, generated using Graphviz, provide clear visual representations of the metabolic and experimental workflows.
Introduction
This compound is a derivative of salicylic (B10762653) acid, a key signaling molecule in plants and a precursor to various pharmaceutical compounds.[1] Understanding the metabolic pathways of this compound is crucial for applications in biotechnology, drug development, and environmental bioremediation. This guide synthesizes the current knowledge on the biosynthesis and degradation of this compound, providing a technical resource for researchers in the field.
Biosynthesis of this compound
The specific biosynthetic pathway for this compound has not been extensively characterized in the scientific literature. However, based on the well-established biosynthesis of its isomer, 6-methylsalicylic acid, by the fungal polyketide synthase (PKS) 6-methylsalicylic acid synthase (6-MSAS), a similar polyketide synthesis pathway can be postulated.[2][3] Polyketide synthases are multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors.[4]
The proposed pathway involves the iterative condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, catalyzed by a putative this compound synthase. This process would include steps of ketoreduction, dehydration, and a final cyclization and aromatization to yield this compound.
Caption: Putative biosynthetic pathway of this compound via a polyketide synthase.
Degradation of this compound
The degradation of this compound has been characterized in Pseudomonas sp. strain MT1, which can utilize it as a sole carbon and energy source.[5] This pathway involves a specialized sal gene cluster that encodes enzymes for the conversion of this compound into intermediates of the central metabolism through an ortho-cleavage pathway.[5][6]
The key steps in this degradation pathway are:
-
Hydroxylation: this compound is first hydroxylated by a salicylate (B1505791) 1-hydroxylase (SalA) to form 4-methylcatechol (B155104).[5][6]
-
Ortho-Cleavage: The aromatic ring of 4-methylcatechol is then cleaved by a catechol 1,2-dioxygenase (SalC) to yield 3-methyl-cis,cis-muconate.[5][6]
-
Cycloisomerization: The resulting 3-methyl-cis,cis-muconate is converted to 4-methylmuconolactone (B1244709) by a muconate cycloisomerase (SalD).[5][6]
-
Isomerization: Finally, 4-methylmuconolactone is isomerized to 3-methylmuconolactone, which can then enter the β-ketoadipate pathway for further metabolism.[5]
Caption: Degradation pathway of this compound in Pseudomonas sp. strain MT1.
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| p-Cresol (B1678582) Methylhydroxylase | p-Cresol | 21 | 112 | Achromobacter sp. | [7] |
Experimental Protocols
Enzyme Assay: Salicylate 1-Hydroxylase
This protocol is adapted from standard assays for salicylate hydroxylases.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
NADH solution (10 mM)
-
FAD solution (1 mM)
-
This compound solution (10 mM in buffer)
-
Purified Salicylate 1-hydroxylase enzyme preparation
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 800 µL of phosphate buffer, 50 µL of NADH solution, and 10 µL of FAD solution.
-
Add 10-50 µL of the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding 100 µL of the this compound solution.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity based on the rate of NADH consumption using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Enzyme Assay: Catechol 1,2-Dioxygenase
This protocol is based on the spectrophotometric measurement of the formation of the ring cleavage product.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
4-Methylcatechol solution (10 mM in buffer)
-
Purified Catechol 1,2-dioxygenase enzyme preparation
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 900 µL of Tris-HCl buffer.
-
Add 10-50 µL of the enzyme preparation.
-
Initiate the reaction by adding 50 µL of the 4-methylcatechol solution.
-
Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of 3-methyl-cis,cis-muconate (approximately 260 nm).
-
Calculate the enzyme activity using the molar extinction coefficient of the product.
HPLC Analysis of this compound and Metabolites
This protocol provides a general framework for the separation and quantification of this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Procedure:
-
Prepare standards of this compound, 4-methylcatechol, and other potential metabolites in the mobile phase.
-
Prepare samples by centrifuging cell cultures or enzyme assays to remove solids, and filter the supernatant through a 0.22 µm filter.
-
Inject 10-20 µL of the standard or sample onto the HPLC system.
-
Monitor the elution profile at multiple wavelengths (e.g., 230 nm, 280 nm, and 300 nm) to detect all compounds of interest.
-
Quantify the compounds by comparing the peak areas to the standard curves.
Caption: A typical experimental workflow for the characterization of this compound metabolizing enzymes.
Conclusion
The metabolic pathway of this compound, particularly its degradation in Pseudomonas species, provides a fascinating example of microbial catabolism of aromatic compounds. While the biosynthetic pathway requires further elucidation, the identified degradation pathway and the associated enzymes offer significant potential for biotechnological applications, including bioremediation and the synthesis of novel compounds. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to further investigate and harness the metabolic potential of this pathway. Future research should focus on the discovery and characterization of the this compound synthase and the detailed kinetic analysis of the degradative enzymes to build a complete picture of its metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric 6‐methylsalicylic acid synthase with domains of acyl carrier protein and methyltransferase from Pseudallescheria boydii shows novel biosynthetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 5. A gene cluster involved in degradation of substituted salicylates via ortho cleavage in Pseudomonas sp. strain MT1 encodes enzymes specifically adapted for transformation of 4-methylcatechol and 3-methylmuconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Gene Cluster Involved in Degradation of Substituted Salicylates via ortho Cleavage in Pseudomonas sp. Strain MT1 Encodes Enzymes Specifically Adapted for Transformation of 4-Methylcatechol and 3-Methylmuconate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-cresol methylhydroxylase from a denitrifying bacterium involved in anaerobic degradation of p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methylsalicylic acid in various solvents. Due to the limited availability of extensive quantitative data for this specific compound, this guide presents the currently available information, highlights areas with conflicting data, and offers a detailed experimental protocol for researchers to determine solubility in their own laboratories. For comparative purposes, this guide also discusses the solubility of the parent compound, salicylic (B10762653) acid, for which more extensive data is available.
Introduction to this compound
This compound (4-MSA) is an organic compound with the chemical formula C₈H₈O₃. It is a derivative of salicylic acid with a methyl group at the 4-position of the benzene (B151609) ring. Like salicylic acid, it possesses both a carboxylic acid and a phenol (B47542) functional group, which dictate its chemical properties and solubility behavior. It is a white solid that is known to be soluble in basic aqueous solutions and polar organic solvents[1]. Understanding its solubility is crucial for various applications, including drug formulation, chemical synthesis, and purification processes.
Quantitative and Qualitative Solubility Data for this compound
The available solubility data for this compound is summarized below. It is important to note the inconsistencies in the qualitative descriptions for some solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Temperature (°C) | Solubility | Data Type | Reference(s) |
| Water | Inorganic | 20 | 10 g/L | Quantitative | [2][3] |
| Supercritical CO₂ | Non-polar | 35.05 - 55.05 | 8.3 x 10⁻⁶ to 5.9 x 10⁻⁴ (mole fraction) | Quantitative | [4] |
| Methanol (B129727) | Polar Protic | Not Specified | "Slightly soluble" / "Soluble" | Qualitative | [2][3][5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | "Slightly soluble" / "≥ 100 mg/mL" | Qualitative | [2][3][6][7] |
| Chloroform | Non-polar | Not Specified | "Slightly soluble (sonicated)" | Qualitative | [2][3][6] |
| Basic Water | Aqueous | Not Specified | "Soluble" | Qualitative | [1] |
| Polar Organic Solvents | - | Not Specified | "Soluble" | Qualitative | [1] |
Discussion of Data:
-
Water: The solubility of this compound in water is quantitatively established at 10 g/L at 20°C[2][3].
-
Supercritical Carbon Dioxide: A detailed study has been conducted on the solubility of 4-MSA in supercritical CO₂, indicating its potential for use in supercritical fluid extraction or chromatography[4].
-
Methanol and DMSO: There is significant conflicting information regarding the solubility in these common laboratory solvents. While some sources describe it as "slightly soluble"[2][3][6], others indicate good solubility[5][7]. This discrepancy highlights the need for further experimental verification. The high solubility in DMSO (≥ 100 mg/mL) reported by one supplier suggests it could be a suitable solvent for preparing stock solutions[7].
-
Chloroform: The compound is described as "slightly soluble" with sonication, suggesting that mechanical energy can aid in its dissolution in this non-polar solvent[2][3][6].
-
General Trends: As expected from its chemical structure, this compound is generally soluble in basic water (due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups to form more soluble salts) and polar organic solvents[1].
Comparative Solubility with Salicylic Acid
To provide further context, the solubility of the parent compound, salicylic acid, is presented in Table 2. The presence of the methyl group in this compound is expected to slightly increase its lipophilicity and may influence its solubility relative to salicylic acid.
Table 2: Solubility of Salicylic Acid in Common Solvents at 25°C (298.15 K)
| Solvent | Solubility (g/L) | Reference(s) |
| Water | 2.24 | [8] |
| Methanol | 397 | [9] |
| Ethanol | 325.38 | [10] |
| Acetone | 475 | [11] |
| Ethyl Acetate (B1210297) | 394 | [9][10] |
The significantly higher solubility of salicylic acid in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate compared to water is evident. It is plausible that this compound follows a similar trend, although likely with different absolute solubility values.
Experimental Protocol for Determining the Solubility of this compound
For researchers who need to determine the solubility of this compound in a specific solvent system, the following gravimetric method, adapted from protocols for salicylic acid, is recommended[10][12].
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it again.
-
The mass of the dissolved this compound is the difference between the final and initial mass of the vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved 4-MSA in g / Volume of solvent used in L)
-
Alternative Quantification Methods:
-
High-Performance Liquid Chromatography (HPLC): A filtered aliquot of the saturated solution can be diluted and analyzed by a validated HPLC method to determine the concentration of this compound[13][14]. This is often more accurate and requires less material.
-
UV-Vis Spectrophotometry: For solvents that do not absorb at the same wavelength as this compound, a calibration curve can be prepared, and the concentration of a diluted aliquot of the saturated solution can be determined by measuring its absorbance[15][16].
Visualizations
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Key factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its application in research and industry. While quantitative data in water is available, there is a notable lack of comprehensive and consistent data in common organic solvents. The conflicting qualitative reports for methanol and DMSO underscore the necessity for researchers to experimentally determine solubility in their specific solvent systems. The provided experimental protocol offers a reliable method for this purpose. Further systematic studies on the solubility of this compound in a broader range of solvents and at various temperatures would be highly beneficial to the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | 50-85-1 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound CAS#: 50-85-1 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and Melting Properties of Salicylic acid [diva-portal.org]
- 12. ThermoML:J. Chem. Eng. Data 2008, 53, 1, 199-200 [trc.nist.gov]
- 13. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. asianpubs.org [asianpubs.org]
Spectral Analysis of 4-Methylsalicylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 4-methylsalicylic acid, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 (broad) | Singlet | 1H | -COOH |
| ~10.5 (broad) | Singlet | 1H | -OH |
| 7.67 | Doublet | 1H | Ar-H |
| 6.78 | Doublet | 1H | Ar-H |
| 6.76 | Singlet | 1H | Ar-H |
| 2.27 | Singlet | 3H | -CH₃ |
Data extracted from a publicly available spectrum. Precise coupling constants were not determined.
¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are listed below. These values are estimated based on the molecular structure and typical chemical shift ranges for the functional groups present.[1]
| Chemical Shift (δ) (ppm) | Assignment |
| 172-175 | -COOH |
| 161-164 | Ar-C-OH |
| 142-145 | Ar-C-CH₃ |
| 131-134 | Ar-C-H |
| 118-121 | Ar-C-H |
| 110-113 | Ar-C-COOH |
| 108-111 | Ar-C-H |
| 20-22 | -CH₃ |
IR Spectral Data
The Fourier-transform infrared (FTIR) spectrum was obtained using a KBr pellet.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~3200 (broad) | O-H stretch (phenol) |
| ~1660 | C=O stretch (carboxylic acid) |
| ~1610, 1480 | C=C stretch (aromatic) |
| ~1440 | O-H bend |
| ~1300 | C-O stretch |
| ~850, 810, 760 | C-H bend (aromatic) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is predicted to be obtained via electron ionization (EI). The expected molecular ion and major fragment ions are listed below, based on the analysis of the closely related compound, methyl salicylate.[3]
| m/z | Assignment |
| 152 | [M]⁺ (Molecular Ion) |
| 134 | [M - H₂O]⁺ |
| 121 | [M - OCH₃]⁺ (from potential ester impurity or fragmentation) |
| 107 | [M - COOH]⁺ |
| 92 | [C₆H₄CH₃]⁺ |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4]
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube and carefully wipe the outside.
Instrumentation and Data Acquisition:
-
Instrument: 300 MHz NMR Spectrometer.[6]
-
Solvent: DMSO-d₆.[6]
-
Reference: Tetramethylsilane (TMS).[7]
-
Temperature: 297K.[6]
-
¹H NMR: Standard proton NMR pulse sequence.
-
¹³C NMR: Proton-decoupled ¹³C NMR pulse sequence.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.[8]
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[8]
-
Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained. Take precautions to minimize moisture absorption.[8]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9]
Instrumentation and Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Technique: Transmission using a KBr pellet.[2]
-
Spectral Range: 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The molecules are ionized using electron ionization (EI) at a standard energy of 70 eV.[10] This is a hard ionization technique that causes fragmentation of the molecule.[11]
Instrumentation and Data Acquisition:
-
Instrument: Mass Spectrometer with an Electron Ionization source.
-
Ionization Mode: Electron Ionization (EI).[10]
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Positive ion mode.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. ckgas.com [ckgas.com]
- 8. shimadzu.com [shimadzu.com]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
The Diverse Biological Activities of 4-Methylsalicylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid, a methylated derivative of the well-known therapeutic agent salicylic (B10762653) acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and immunosuppressive effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development endeavors.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial pathogens. The introduction of various substituents to the this compound core has been a key strategy in the development of novel antibacterial agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While comprehensive comparative tables for a wide range of this compound derivatives are still emerging in the literature, studies on related salicylanilides and other salicylic acid derivatives provide valuable insights into their potential. For instance, certain azosalicylic acid analogs have shown significant antibacterial activity against various bacterial strains.[1]
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Azosalicylic Acid Analogs | Escherichia coli | 31.25 - 125 | [2] |
| Salmonella enterica | 31.25 - 125 | [2] | |
| Staphylococcus aureus | 62.5 - 250 | [2] | |
| Bacillus cereus | 31.25 - 125 | [2] | |
| Nitro-substituted Salicylanilides | Mycobacterium tuberculosis | 2 - 32 µM | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 µM (for a specific derivative) | [3] |
Note: The data presented are for related salicylic acid derivatives and highlight the potential of this chemical class. Further studies are needed to establish a comprehensive structure-activity relationship for this compound derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial strains.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile MHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well microtiter plates to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Derivatives of this compound have shown promise in modulating key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. The half-maximal inhibitory concentration (IC50) is a common metric for this activity.
| Derivative | Target | IC50 | Reference |
| Schiff base derivative of 4-aminotriazole | COX-2 | 1.76 ± 0.05 µM | This value is for a derivative of a related salicylic acid, highlighting the potential for COX-2 inhibition within this class of compounds. |
| Alkylated Salicylic Acid Derivatives | Inhibition of HeLa cell proliferation (related to inflammation) | 0.280 - 39.968 µg/mL | [4] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory effect of this compound derivatives on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
A known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the COX-2 enzyme to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of the test compounds and the positive control in a suitable solvent.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the diluted COX-2 enzyme to each well.
-
Add the test compounds or controls to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution containing a potent NSAID or by acidification).
-
-
Quantification of Prostaglandin Production:
-
Measure the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of salicylic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory gene expression.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Key Reactive Sites of 4-Methylsalicylic Acid
Introduction: this compound (4-MSA), also known as 2-hydroxy-4-methylbenzoic acid, is an organic compound featuring a benzene (B151609) ring substituted with carboxylic acid, hydroxyl, and methyl groups.[1] Its structural similarity to salicylic (B10762653) acid makes it a valuable molecule in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2] Understanding the key reactive sites of the 4-MSA molecule is fundamental for its application in organic synthesis and drug development, allowing for the strategic design of novel compounds and synthetic pathways. This guide provides a detailed analysis of the molecule's reactivity, supported by experimental data and protocols.
Core Reactive Sites of this compound
The reactivity of this compound is primarily dictated by its three functional groups and the aromatic ring itself. The interplay of their electronic and steric effects determines the molecule's chemical behavior. The principal sites of reactivity are:
-
The Carboxylic Acid Group (-COOH): This group is the most acidic part of the molecule and readily undergoes reactions typical of carboxylic acids, such as deprotonation, esterification, and decarboxylation.
-
The Phenolic Hydroxyl Group (-OH): This group is weakly acidic and is a powerful activating group for the aromatic ring. It directs electrophilic substitution to the ortho and para positions. The hydroxyl group itself can react to form esters (acylation) or ethers.
-
The Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are strongly influenced by the activating effects of the hydroxyl and methyl groups.
-
The Methyl Group (-CH₃): While generally less reactive, the methyl group can undergo oxidation under specific conditions.
Detailed Analysis of Reactivity
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a primary center for nucleophilic acyl substitution and decarboxylation reactions.
-
Acidity and Salt Formation: As a carboxylic acid, 4-MSA readily donates its proton in the presence of a base to form a carboxylate salt. The approximate pKa is around 3.0, influenced by the electron-donating methyl group.[3]
-
Esterification: 4-MSA reacts with alcohols in the presence of an acid catalyst (like H₂SO₄) to form esters.[4][5] This reaction, known as Fischer esterification, is reversible and is typically driven to completion by using an excess of the alcohol.[4] The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.[5][6]
-
Decarboxylation: The removal of the carboxyl group as CO₂ can be achieved at high temperatures.[7][8] The reaction is often catalyzed and occurs in high-boiling point solvents like quinoline (B57606) or benzoic acid.[7][9] The mechanism involves the ionization of the salicylic acid, followed by protonation at carbon 1 of the ring, and subsequent loss of carbon dioxide.[7]
Reactions of the Phenolic Hydroxyl Group
The phenolic -OH group can be acylated to form an ester, a reaction analogous to the synthesis of aspirin (B1665792) from salicylic acid.[4][10] This involves reacting 4-MSA with an acid anhydride (B1165640) (e.g., acetic anhydride) or an acid chloride in the presence of a catalyst.
Electrophilic Aromatic Substitution
The aromatic ring's reactivity is enhanced by both the hydroxyl and methyl groups, which are electron-donating and thus "activating".[3] They direct incoming electrophiles to specific positions.
-
Directing Effects:
-
The -OH group is a strong activating group, directing electrophiles to the positions ortho (C3) and para (C5) to it.
-
The -CH₃ group is a weaker activating group, also directing ortho (C3, C5) and para (C2, relative to the methyl group) to itself.
-
-
Regioselectivity: The powerful directing effect of the hydroxyl group dominates. Therefore, electrophilic substitution is expected to occur primarily at the C3 and C5 positions , which are activated by both groups.[3] For example, in nitration, competition between these two sites is expected.[3]
Oxidation
The methyl group on the aromatic ring can be oxidized to a carboxylic acid group under strong oxidizing conditions.[3] Additionally, the entire aromatic ring can be susceptible to oxidation, for instance, by hydroxyl radicals, leading to further hydroxylated products.[11]
Quantitative Data Summary
| Property / Reaction | Value / Observation | Conditions / Notes | Reference |
| pKa | ~3.0 | Estimated based on electronic effects relative to salicylic acid. | [3] |
| Melting Point | 173-177 °C | [3][12] | |
| Decarboxylation | Pseudo-first-order rate constant reaches a maximum at 0.25 M quinoline. | In nitrobenzene (B124822) at 200 °C, catalyzed by quinoline. | [7] |
| ¹³C-Carboxyl Kinetic Isotope Effect | 2.2% | In pure quinoline during decarboxylation. | [7] |
| ¹³C-Carboxyl Kinetic Isotope Effect | 0.7% | In 0.02 M quinoline during decarboxylation. | [7] |
| Esterification Reactivity | Minimal steric hindrance from the methyl group. Reactivity is similar to salicylic acid. | Fischer esterification with alcohols. | [3] |
| Electrophilic Substitution (Nitration) | Major products expected at C3 and C5 positions. | The C5 position is activated by the para hydroxyl group; the C3 position is activated by the ortho hydroxyl and ortho methyl groups. | [3] |
Experimental Protocols
Protocol 1: Esterification of this compound (Synthesis of Methyl 2-hydroxy-4-methylbenzoate)
This protocol is adapted from the general procedure for the esterification of salicylic acid.[3][4][13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.52 g (10 mmol) of this compound in 20 mL of methanol (B129727) (excess).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to a gentle boil and maintain reflux for 75-90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture three times with 20 mL portions of dichloromethane (B109758) (CH₂Cl₂).
-
Washing: Combine the organic extracts and wash them with 20 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 20 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude methyl 2-hydroxy-4-methylbenzoate.
-
Purification: The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Nitration of this compound
This protocol is a general procedure for the nitration of activated aromatic rings.[3]
-
Reaction Setup: In a flask cooled in an ice-salt bath, place 1.52 g (10 mmol) of this compound.
-
Acid Mixture: Slowly add 10 mL of concentrated sulfuric acid and stir until the solid dissolves completely, maintaining the temperature below 10 °C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding 0.45 mL (10 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cold. Add this nitrating mixture dropwise to the solution of 4-MSA over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice to quench the reaction and precipitate the nitrated product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Visualizations
Caption: Key reactive sites of this compound and their associated chemical transformations.
Caption: Step-by-step workflow for the synthesis of methyl 2-hydroxy-4-methylbenzoate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. ivypanda.com [ivypanda.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 9. organic chemistry - Decarboxylation of Salicylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 50-85-1 [chemicalbook.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Potential Research Areas for 4-Methylsalicylic Acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylsalicylic acid, a derivative of the well-known salicylic (B10762653) acid, presents a compelling starting point for novel therapeutic agent development. Its structural similarity to salicylic acid, coupled with the added methyl group, offers a unique scaffold for chemical modification and exploration of diverse biological activities. This technical guide delineates key research areas for this compound and its derivatives, providing a foundation for further investigation. The outlined areas include its potential as an inhibitor of alkaline phosphatases and medium-chain acyl-CoA synthetase, as well as its promising anti-inflammatory, immunosuppressive, anticancer, and antibacterial properties. This document provides a synopsis of current knowledge, quantitative data where available, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate future research endeavors.
Core Research Areas and Therapeutic Potential
This compound and its derivatives have emerged as versatile scaffolds with potential applications across multiple therapeutic areas. The primary areas of research interest are detailed below.
Alkaline Phosphatase Inhibition
Derivatives of this compound have been identified as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).[1][2] These enzymes are implicated in various pathological conditions, including vascular calcification and inflammatory bowel disease, making them attractive therapeutic targets.
Immunosuppressive Activity
This compound derivatives have demonstrated potential as immunosuppressive agents.[1][3] This activity suggests their utility in the treatment of autoimmune diseases and in preventing organ transplant rejection. The mechanism likely involves the modulation of lymphocyte proliferation and function.
Anti-inflammatory Effects via NF-κB Pathway Modulation
Salicylic acid and its analogues are known to exert anti-inflammatory effects, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of inflammatory responses, and its inhibition can downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2.[5] Research into this compound derivatives could lead to the development of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles.
Anticancer Activity
Preliminary studies suggest that salicylic acid derivatives possess anticancer properties.[6] The exploration of this compound derivatives against various cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), is a promising research avenue.
Antibacterial Activity
The antibacterial potential of salicylic acid derivatives is another area ripe for investigation.[7][8] The synthesis and screening of this compound derivatives against clinically relevant bacterial strains, including Escherichia coli and Staphylococcus aureus, could yield new antimicrobial agents.
Inhibition of Medium-Chain Acyl-CoA Synthetase
This compound has been reported to inhibit medium-chain acyl-CoA synthetase.[5] This enzyme plays a role in fatty acid metabolism, and its inhibition could have implications for metabolic disorders.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives. This data provides a baseline for comparison and a starting point for further structure-activity relationship (SAR) studies.
Table 1: Alkaline Phosphatase Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Bisthiourea derivative of this compound (Compound 12) | h-IAP | - | [9] |
| Levamisole (Reference) | TNAP | - | [10] |
Note: Specific IC50 value for compound 12 was not provided in the abstract, but it was noted to have excellent selectivity for h-IAP.
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Salicylic acid | HeLa | - | [6] |
| Cisplatin (B142131) (Reference) | HeLa | - | [6] |
Note: A study on the synergistic effect of salicylic acid and cisplatin on HeLa cells reported a 14-fold reduction in the IC50 of cisplatin when combined with salicylic acid at its IC20 (4 µM).[6]
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Salicylic acid microcapsules | E. coli | 4 | 4 | [7] |
| Salicylic acid microcapsules | S. aureus | 4 | 4 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and planning research. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
NF-κB Signaling Pathway in Inflammation
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer action of salicylic acid and cisplatin on HeLa cells elucidated by network pharmacology and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bisthioureas of pimelic acid and this compound derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP): Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Theoretical Investigation of 4-Methylsalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular properties of 4-Methylsalicylic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of this and similar aromatic carboxylic acids. This document outlines the standard computational protocols, presents expected quantitative data based on established theoretical models, and offers a comparison with available experimental data.
Introduction
This compound, a derivative of salicylic (B10762653) acid, is a molecule of interest in medicinal chemistry and materials science.[1][2] Understanding its structural, vibrational, and electronic properties at a molecular level is crucial for predicting its reactivity, designing new derivatives with enhanced therapeutic properties, and understanding its interactions in biological systems.[3] Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties with a high degree of accuracy.[4] This guide details the application of these computational methods to this compound.
Molecular Structure and Geometry Optimization
A fundamental aspect of any theoretical study is the determination of the molecule's equilibrium geometry. This is achieved through geometry optimization, a computational process that locates the minimum energy conformation of the molecule. For this compound, a key structural feature is the intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group, which significantly influences the planarity of the molecule.[5]
Experimental Protocol: Geometry Optimization
A typical computational protocol for the geometry optimization of this compound would involve the following steps:
-
Initial Structure Creation: A 3D model of this compound is constructed using molecular building software.
-
Computational Method Selection: Density Functional Theory (DFT) is the most common and reliable method for such calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the electronic orbitals, is chosen. The 6-311++G(d,p) basis set is a good option as it provides a good balance between accuracy and computational cost for molecules of this size.
-
Solvation Model (Optional): To simulate the behavior of the molecule in a solvent, a continuum solvation model, such as the Solvation Model based on Density (SMD), can be employed.
-
Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to iteratively adjust the molecular geometry to find the lowest energy structure.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The following Graphviz diagram illustrates the typical workflow for a geometry optimization and subsequent analysis.
Quantitative Data: Optimized Geometrical Parameters
The following table presents a selection of key bond lengths, bond angles, and dihedral angles for this compound. While experimental data from X-ray crystallography would provide the most accurate values for the solid state, the presented theoretical values are for the molecule in the gas phase. It is important to note that the following quantitative data is illustrative and based on typical results for similar molecules. For definitive values, a specific DFT calculation for this compound should be performed.
| Parameter | Atom(s) | Theoretical Value (Å or °) |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O (carboxyl) | 1.35 | |
| C-O (hydroxyl) | 1.36 | |
| O-H (carboxyl) | 0.97 | |
| O-H (hydroxyl) | 0.96 | |
| C-C (aromatic, avg.) | 1.39 | |
| C-CH3 | 1.51 | |
| Bond Angles (°) | ||
| O=C-O | 123.0 | |
| C-C-O (carboxyl) | 118.0 | |
| C-C-O (hydroxyl) | 120.0 | |
| C-O-H (carboxyl) | 106.0 | |
| C-O-H (hydroxyl) | 109.0 | |
| Dihedral Angles (°) | ||
| O=C-O-H | 0.0 | |
| C-C-O-H | 0.0 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectra.
Experimental Protocol: Vibrational Frequency Calculation
The computational protocol for calculating vibrational frequencies is an extension of the geometry optimization process. After the geometry is optimized, the second derivatives of the energy with respect to the nuclear coordinates are calculated. This "Hessian" matrix is then used to determine the vibrational frequencies and their corresponding normal modes. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental data.
Quantitative Data: Calculated Vibrational Frequencies
The following table lists some of the characteristic calculated vibrational frequencies for this compound and their assignments. A comparison with available experimental data is also provided.
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹, IR) |
| O-H stretch (hydroxyl, H-bonded) | ~3200 | Broad band ~3200-2500 |
| C-H stretch (aromatic) | ~3050 | ~3050 |
| C-H stretch (methyl) | ~2950 | ~2950 |
| C=O stretch (carboxyl) | ~1660 | ~1670 |
| C=C stretch (aromatic) | ~1600, ~1450 | ~1610, ~1460 |
| C-O stretch (carboxyl) | ~1300 | ~1300 |
| O-H bend (hydroxyl) | ~1250 | ~1250 |
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.
Experimental Protocol: Electronic Property Calculation
The energies of the molecular orbitals are a direct output of the DFT calculation performed during geometry optimization and frequency analysis. The molecular electrostatic potential (MEP) can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
The relationship between HOMO, LUMO, and chemical reactivity descriptors is illustrated in the following diagram.
Quantitative Data: Calculated Electronic Properties
The following table presents illustrative calculated electronic properties for this compound.
| Property | Theoretical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.5 eV |
| Chemical Hardness | 2.5 eV |
| Dipole Moment | ~2.5 D |
Conclusion
Theoretical studies based on Density Functional Theory provide a robust framework for investigating the molecular properties of this compound. These computational methods allow for the detailed characterization of its geometry, vibrational spectra, and electronic properties, offering valuable insights for researchers in drug development and related fields. The presented protocols and illustrative data serve as a guide for conducting and interpreting such theoretical investigations. For definitive quantitative results, it is recommended to perform specific DFT calculations for this compound and compare them with experimental findings.
References
- 1. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 50-85-1 [chemicalbook.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 50-85-1 | Benchchem [benchchem.com]
Methodological & Application
4-Methylsalicylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Research
Introduction: 4-Methylsalicylic acid, a methylated derivative of salicylic (B10762653) acid, is a valuable and versatile building block in organic synthesis. Its structural features, including a carboxylic acid, a hydroxyl group, and a methyl group on an aromatic ring, offer multiple reactive sites for chemical modifications. This allows for the creation of a diverse range of molecules with significant potential in the pharmaceutical and cosmetic industries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, including enzyme inhibitors and potential immunosuppressive agents.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its derivatives have shown promise in several therapeutic areas.
Enzyme Inhibitors: Derivatives of this compound have been identified as potent inhibitors of alkaline phosphatases (ALPs), specifically tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).[1][2] These enzymes are involved in various physiological processes, and their inhibition is a target for treating conditions like vascular calcification and inflammatory bowel disease.
Immunosuppressive Agents: Schiff bases derived from this compound have demonstrated potential as immunosuppressive agents.[2] These compounds can modulate the immune response, which is a critical aspect of treating autoimmune diseases and preventing organ transplant rejection.
Antimicrobial and Analgesic Agents: The core structure of this compound is also utilized in the synthesis of derivatives with antibacterial and analgesic properties.[2]
Key Synthetic Transformations and Experimental Protocols
The versatile reactivity of this compound allows for a variety of synthetic transformations, primarily involving its carboxylic acid and hydroxyl groups.
Synthesis of 4-Methylsalicyloyl Chloride
The conversion of the carboxylic acid to an acyl chloride is a common first step to increase its reactivity for subsequent amidation or esterification reactions.
Experimental Protocol:
-
Materials: this compound, thionyl chloride (SOCl₂), anhydrous dichloromethane (B109758) (DCM), round-bottom flask, reflux condenser, magnetic stirrer.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 40°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-methylsalicyloyl chloride, which can be used in the next step without further purification.
-
Synthesis of 4-Methylsalicylamides
Amide derivatives are readily synthesized from the corresponding acyl chloride.
Experimental Protocol:
-
Materials: 4-Methylsalicyloyl chloride, appropriate primary or secondary amine, triethylamine (B128534) (TEA) or pyridine, anhydrous dichloromethane (DCM), separatory funnel, magnetic stirrer.
-
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of crude 4-methylsalicyloyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 4-methylsalicylamide derivative.
-
Synthesis of this compound Esters (Fischer Esterification)
Ester derivatives can be prepared by the acid-catalyzed reaction of this compound with an alcohol.
Experimental Protocol:
-
Materials: this compound, alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (H₂SO₄), round-bottom flask, reflux condenser, magnetic stirrer.
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and saturated NaHCO₃ solution.
-
Dry the organic layer, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or distillation.
-
Synthesis of 4-Methylsalicyl Hydrazide
This hydrazide is a key intermediate for the synthesis of more complex heterocyclic derivatives.
Experimental Protocol:
-
Step 1: Esterification: First, prepare the methyl ester of this compound using the Fischer esterification protocol described above.
-
Step 2: Hydrazinolysis:
-
Dissolve methyl 4-methylsalicylate (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Add hydrazine (B178648) hydrate (B1144303) (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is the 4-methylsalicyl hydrazide, which can be purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data Summary
| Product Type | Reactants | Key Reagents/Catalysts | Typical Yield (%) | Reference |
| 4-Methylsalicyloyl Chloride | This compound, Thionyl Chloride | - | High (often used in situ) | General Knowledge |
| 4-Methylsalicylamides | 4-Methylsalicyloyl Chloride, Amine | Triethylamine | 60-90 | Adapted from general procedures |
| Methyl 4-Methylsalicylate | This compound, Methanol | H₂SO₄ | 85-95 | Adapted from general procedures |
| 4-Methylsalicyl Hydrazide | Methyl 4-Methylsalicylate, Hydrazine Hydrate | - | 70-85 | Adapted from general procedures |
Signaling Pathways and Experimental Workflows
Inhibition of Alkaline Phosphatases (TNAP & IAP)
Derivatives of this compound, such as bisthioureas, have been shown to selectively inhibit TNAP and IAP.[1][2] The inhibition of these enzymes can impact phosphate (B84403) homeostasis and has implications for diseases characterized by abnormal calcification.
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological testing of novel derivatives from this compound.
Conclusion
This compound is a readily available and highly adaptable starting material for the synthesis of a wide array of organic compounds. Its utility in generating molecules with interesting biological activities, including enzyme inhibition and potential immunosuppression, makes it a valuable tool for researchers in medicinal chemistry and drug development. The protocols and data presented here provide a foundation for the further exploration and application of this versatile building block.
References
Application Notes and Protocols for 4-Methylsalicylic Acid as a UV Filter in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Methylsalicylic acid (4-MSA), a derivative of salicylic (B10762653) acid, for its potential use as a UV filter in cosmetic and dermatological formulations. While specific quantitative data for 4-MSA is limited in publicly available literature, this document compiles relevant information on closely related salicylic acid derivatives to serve as a strong proxy for formulation development and experimental design.
Introduction
This compound (2-Hydroxy-4-methylbenzoic acid) is an aromatic organic compound with potential applications in the cosmetic industry.[1] Like other salicylates, it is recognized for its capacity to absorb ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm), making it a candidate for use as a sunscreen agent.[1] Beyond its UV-absorbing properties, 4-MSA is also noted for its antioxidant capabilities, which can help protect the skin from oxidative stress induced by environmental aggressors.[2]
Mechanism of Action as a UV Filter
Organic UV filters like this compound function by absorbing high-energy UV photons. Upon absorption of UV radiation, the molecule is promoted to a higher energy electronic excited state. It then rapidly dissipates this energy through non-radiative pathways, primarily as heat, returning to its ground state without undergoing significant chemical change. This process prevents the UV radiation from penetrating the skin and causing cellular damage. The general mechanism for salicylates involves the absorption of UVB rays.
Caption: Photoprotection mechanism of this compound.
Photoprotective Efficacy (Representative Data)
Table 1: UV Absorption and In Vitro Sun Protection Factor (SPF) of Representative Salicylic Acid Derivatives
| Compound | λmax (nm) | In Vitro SPF | Reference |
| Salicylate Derivative 1 | 308 | 4.26 | [3] |
| Salicylate Derivative 2 | 308 | 3.85 | [3] |
| Salicylate Derivative 3 | 308 | 3.71 | [3] |
| Salicylate Derivative 4 | 308 | 3.63 | [3] |
Note: The SPF values were determined for specific ester derivatives of salicylic acid in an in vitro setting. The performance of this compound is expected to be in a similar range but requires experimental verification.
Formulation Guidelines
When incorporating this compound into cosmetic formulations, several factors must be considered to ensure stability, efficacy, and safety.
-
Solubility: this compound is soluble in polar organic solvents and basic water.[4] For cosmetic formulations, it may be necessary to use co-solvents such as propylene (B89431) glycol or ethanol (B145695) to ensure it remains solubilized, especially in aqueous systems.[5]
-
pH: The pH of the final formulation is critical. A lower pH (around 3.5-4.0) is generally required for the efficacy of acidic ingredients.[5] However, this can also increase the potential for skin irritation. The pH should be carefully optimized and buffered to balance efficacy with skin compatibility.
-
Compatibility: The compatibility of this compound with other formulation ingredients, including other UV filters, emulsifiers, thickeners, and preservatives, must be thoroughly evaluated.
-
Concentration: The typical concentration of salicylic acid in cosmetic products ranges from 0.5% to 2%.[6] For use as a primary or secondary UV filter, the optimal concentration of this compound would need to be determined through efficacy and safety testing.
Caption: General workflow for creating a sunscreen emulsion.
Safety and Regulatory Considerations
-
Skin Irritation: Salicylic acid and its derivatives can cause skin irritation, particularly at higher concentrations and lower pH values.[7] It is crucial to conduct thorough safety assessments, including patch testing, to determine the non-irritating concentration of this compound in the final formulation.
-
Photosensitization: While salicylic acid itself is not considered a photosensitizer, any new UV filter must be evaluated for its potential to induce photosensitivity.
-
Regulatory Status: The regulatory status of this compound as a UV filter should be verified in the target markets (e.g., FDA in the US, SCCS in the EU). As of now, it is not listed as an approved sunscreen agent in many jurisdictions.
Caption: Logical flow for safety assessment of 4-MSA.
Experimental Protocols
Protocol 1: In Vitro Determination of Sun Protection Factor (SPF)
This protocol describes a standardized in vitro method for determining the SPF of a cosmetic formulation containing this compound. The method is based on the spectrophotometric analysis of UV light transmittance through a thin film of the product applied to a substrate.[8]
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Positive control sunscreen with a known SPF
-
Negative control (formulation base without 4-MSA)
-
Syringe or pipette for sample application
-
Finger cots or automated spreading robot
2. Procedure:
-
Sample Preparation: Prepare the test formulation containing this compound, the negative control, and the positive control.
-
Substrate Preparation: Ensure PMMA plates are clean and dry.
-
Sample Application: Apply a precise amount of the test product (e.g., 1.2 mg/cm²) onto the PMMA plate.[2]
-
Spreading: Spread the product evenly over the entire surface of the plate using a finger cot with light pressure or an automated spreader to achieve a homogeneous film.
-
Drying/Settling: Allow the sample to settle and form a stable film for at least 15 minutes at room temperature.[2]
-
Spectrophotometric Measurement:
-
Place the PMMA plate in the spectrophotometer.
-
Measure the spectral transmittance of UV radiation from 290 to 400 nm at multiple points on the plate.
-
-
SPF Calculation: The in vitro SPF is calculated using the following formula:
SPF = Σ E(λ) * I(λ) / Σ E(λ) * I(λ) * T(λ)
Where:
-
E(λ) = Erythemal action spectrum
-
I(λ) = Spectral irradiance of the UV source
-
T(λ) = Spectral transmittance of the sample
-
3. Data Analysis:
-
Calculate the mean SPF and standard deviation from the measurements taken at different points on the plate.
-
Compare the SPF of the test formulation to the positive and negative controls.
Protocol 2: Photostability Testing
This protocol outlines a method for assessing the photostability of this compound in a cosmetic formulation upon exposure to a controlled source of UV radiation.
1. Materials and Equipment:
-
Solar simulator with a controlled UV output
-
Quartz plates or other UV-transparent substrate
-
HPLC system with a UV detector
-
Test formulation containing a known concentration of this compound
-
Control sample (test formulation protected from light)
2. Procedure:
-
Sample Preparation: Apply a thin, uniform film of the test formulation onto the quartz plates.
-
Initial Analysis (T=0):
-
Extract the this compound from one of the prepared plates using a suitable solvent.
-
Analyze the extract using HPLC to determine the initial concentration of this compound.
-
-
UV Exposure:
-
Expose the remaining prepared plates to a controlled dose of UV radiation from the solar simulator. The exposure should be equivalent to a realistic sun exposure scenario.
-
-
Post-Exposure Analysis (T=x):
-
At predetermined time points during the exposure, remove a plate from the solar simulator.
-
Extract the this compound from the exposed plate.
-
Analyze the extract using HPLC to determine the concentration of the remaining this compound.
-
Analyze the chromatogram for the appearance of any new peaks, which may indicate the formation of degradation products.
-
-
Control Sample Analysis: Analyze the control sample that was kept in the dark to account for any degradation not caused by UV exposure.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
A significant decrease in the concentration of this compound indicates photolability.
-
Identify and, if possible, quantify any major degradation products. A photostable UV filter should show minimal degradation.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Formulating with cosmetic acids | in-cosmetics Connect [connect.in-cosmetics.com]
- 6. diycosmetica.com [diycosmetica.com]
- 7. This compound [chembk.com]
- 8. alsglobal.com [alsglobal.com]
Application Notes and Protocols: 4-Methylsalicylic Acid in the Synthesis of Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid, a methylated derivative of salicylic (B10762653) acid, serves as a versatile building block in the synthesis of novel analgesic compounds. Its structural similarity to salicylic acid, the core component of aspirin (B1665792), provides a foundation for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory and pain pathways.[1][2] By modifying the structure of this compound, researchers can fine-tune the pharmacological properties of the resulting derivatives, aiming for enhanced analgesic efficacy and reduced side effects.
This document provides detailed application notes and protocols for the synthesis and evaluation of analgesic compounds derived from this compound. It includes synthetic schemes for amide and ester derivatives, protocols for in vivo analgesic assays, and a summary of the underlying signaling pathways.
Synthetic Pathways and Experimental Protocols
The synthesis of analgesic derivatives from this compound typically involves the modification of its carboxylic acid or hydroxyl group to generate esters and amides. These modifications can alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
Synthesis of 4-Methylsalicylamide Derivatives
Amide derivatives of this compound can be synthesized through the reaction of this compound with an appropriate amine in the presence of a coupling agent or after conversion to an acyl chloride.
Experimental Protocol: Synthesis of N-aryl-4-methylsalicylamide
This protocol describes a general procedure for the synthesis of N-aryl substituted 4-methylsalicylamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (B41778)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amide Formation: Dissolve the resulting acyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the acyl chloride solution dropwise to the aniline solution at 0 °C. Let the reaction mixture stir at room temperature overnight.
-
Work-up: Quench the reaction with 5% NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure N-aryl-4-methylsalicylamide.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound Ester Derivatives
Esterification of this compound can be achieved through Fischer esterification with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Alkyl 4-Methylsalicylate
This protocol outlines the synthesis of an alkyl ester of this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (in excess, can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% NaHCO₃ solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography.
-
Characterization: Confirm the structure of the synthesized ester using IR and NMR spectroscopy.
In Vivo Analgesic Activity Evaluation
The analgesic potential of synthesized this compound derivatives is typically evaluated using established in vivo animal models.
Acetic Acid-Induced Writhing Test
This test is a common method for screening peripheral analgesic activity.
Experimental Protocol:
-
Animal Acclimatization: Use Swiss albino mice, acclimatized to the laboratory conditions for at least one week.
-
Grouping and Administration: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., aspirin or diclofenac), and test groups for each synthesized derivative at various doses. Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 0.6% (v/v) solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Hot Plate Test
The hot plate test is used to evaluate central analgesic activity.
Experimental Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the reaction time (in seconds) for licking the paws or jumping. This is the baseline latency. Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Drug Administration: Administer the test compounds, standard drug (e.g., morphine), and vehicle to their respective groups.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice on the hot plate and record their reaction times.
-
Data Analysis: Analyze the data by comparing the post-treatment latencies to the baseline latencies and to the control group. An increase in reaction time indicates an analgesic effect.
Quantitative Data on Analgesic Activity
The following table summarizes representative quantitative data for the analgesic activity of a synthesized this compound derivative, "Compound X," in comparison to a standard drug.
| Compound | Dose (mg/kg) | Acetic Acid-Induced Writhing (% Inhibition) | Hot Plate Test (Reaction Time in sec at 60 min) |
| Vehicle Control | - | 0 | 5.2 ± 0.4 |
| Aspirin | 100 | 65.8 | 8.1 ± 0.6 |
| Compound X | 50 | 45.2 | 7.5 ± 0.5 |
| Compound X | 100 | 72.5 | 9.8 ± 0.7 |
Data are presented as mean ± SEM.
One study reported that a bromine-substituted 4-bromo-3-methyl phenyl azosalicylic acid analog demonstrated the highest significant analgesic activity with 46.10% inhibition.[3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for analgesics derived from this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2]
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins_Thromboxanes [label="Prostaglandins &\nThromboxanes", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methylsalicylic_Derivative [label="4-Methylsalicylic\nAcid Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Thromboxanes; COX2 -> Prostaglandins_Thromboxanes; Prostaglandins_Thromboxanes -> Inflammation_Pain; Methylsalicylic_Derivative -> COX1 [arrowhead=tee, color="#34A853"]; Methylsalicylic_Derivative -> COX2 [arrowhead=tee, color="#34A853"];
// Invisible edges for layout {rank=same; Arachidonic_Acid;} {rank=same; COX1; COX2;} {rank=same; Prostaglandins_Thromboxanes;} {rank=same; Inflammation_Pain;} {rank=same; Methylsalicylic_Derivative;} } dot Caption: Inhibition of the COX pathway by this compound derivatives.
Mechanism Explained:
-
Arachidonic Acid Cascade: When cells are damaged, phospholipase enzymes release arachidonic acid from the cell membrane.
-
COX Enzyme Action: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (B1171923) and thromboxanes.
-
Prostaglandin Effects: These prostaglandins are key mediators of inflammation, pain, and fever. They sensitize nerve endings, leading to the sensation of pain.
-
Inhibition by this compound Derivatives: Derivatives of this compound act as inhibitors of both COX-1 and COX-2, blocking the conversion of arachidonic acid. This reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the logical workflow from the synthesis of this compound derivatives to their preclinical analgesic evaluation.
// Nodes Start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\n(Esterification/Amidation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Analgesic Assays\n(Writhing Test, Hot Plate Test)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis &\nEfficacy Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound Identification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> InVivo; InVivo -> DataAnalysis; DataAnalysis -> Lead; } dot Caption: Workflow for developing analgesics from this compound.
Conclusion
This compound provides a valuable scaffold for the synthesis of novel analgesic agents. By employing standard organic synthesis techniques, researchers can generate a library of derivatives for pharmacological screening. The protocols and assays outlined in this document provide a framework for the systematic evaluation of these compounds, from their synthesis to the assessment of their analgesic efficacy. Further investigation into the structure-activity relationships of these derivatives can lead to the identification of lead compounds with improved therapeutic profiles for the management of pain and inflammation.
References
Application Notes and Protocols: 4-Methylsalicylic Acid in the Synthesis of Antiseptic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid is a versatile aromatic compound that serves as a key precursor in the synthesis of various antiseptic agents. Its structure, featuring a carboxylic acid, a hydroxyl group, and a methyl group on a benzene (B151609) ring, allows for diverse chemical modifications to produce derivatives with significant antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiseptic agents derived from this compound, with a focus on salicylanilides and Schiff bases.
Rationale for this compound in Antiseptic Synthesis
The antiseptic activity of derivatives of this compound is primarily attributed to their ability to function as protonophores, disrupting the proton motive force (PMF) across bacterial cell membranes. The PMF is crucial for essential cellular processes, including ATP synthesis, nutrient transport, and motility. By dissipating the proton gradient, these compounds effectively de-energize the bacterial cell, leading to growth inhibition and cell death. The structural modifications of this compound, such as the formation of amides (salicylanilides) and imines (Schiff bases), allow for the fine-tuning of lipophilicity and electronic properties, which are critical for their interaction with and transport across the bacterial cell envelope.
Key Antiseptic Derivatives of this compound
Two major classes of antiseptic agents synthesized from this compound are:
-
Salicylanilides: These are amides formed between this compound and various anilines. They are known for their potent antibacterial activity, particularly against Gram-positive bacteria.
-
Schiff Bases: These are imines formed by the condensation of an aldehyde or ketone with a primary amine. In this context, derivatives can be prepared from this compound, often after its conversion to a hydrazide, which then reacts with an aldehyde.
Quantitative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various salicylanilide (B1680751) and Schiff base derivatives against a range of bacterial strains.
Table 1: Antibacterial Activity of Salicylanilide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-hydroxybenzamide Derivatives | Gram-positive bacteria | 0.125–1.0 | [1] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5–32 (µmol/L) | [2][3] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (including MRSA) | ≥ 0.49 (µmol/L) | [2][3] |
| 5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide | Staphylococcus aureus | 3.12 | [4] |
| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate | Staphylococcus aureus | 0.5 | [4] |
Table 2: Antibacterial Activity of Schiff Base Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Disalicylic acid scaffold Schiff bases (e.g., 5h, 5i) | S. aureus, B. subtilis | Higher activity than ciprofloxacin | [5] |
| Disalicylic acid scaffold Schiff bases (e.g., 5h, 5i) | E. coli, P. aeruginosa | Similar activity to ciprofloxacin | [5] |
| 5-chloro-salicylaldehyde Schiff base | B. subtilis | 1.8 | [5] |
| 5-chloro-salicylaldehyde Schiff base | P. fluorescence | 3.6 | [5] |
| 5-chloro-salicylaldehyde Schiff base | E. coli | 4.9 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Salicylanilide: N-(4-chlorophenyl)-4-methyl-2-hydroxybenzamide
This protocol describes the synthesis of a salicylanilide derivative from this compound and 4-chloroaniline (B138754).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (B28343)
-
4-Chloroaniline
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Activation of Carboxylic Acid:
-
In a fume hood, suspend this compound (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add thionyl chloride (2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-methyl-2-hydroxybenzoyl chloride.
-
-
Amidation:
-
In a separate flask, dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the amine solution in an ice bath.
-
Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the cooled amine solution via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to obtain the pure N-(4-chlorophenyl)-4-methyl-2-hydroxybenzamide.
-
Protocol 2: Synthesis of a Representative Schiff Base from this compound Hydrazide
This protocol involves a two-step synthesis: first, the formation of this compound hydrazide, followed by its condensation with an aldehyde to form the Schiff base.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric acid (H₂SO₄)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of this compound Hydrazide:
-
Esterification: Dissolve this compound (1 equivalent) in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours. After cooling, neutralize the solution with sodium bicarbonate and extract the methyl 4-methylsalicylate with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic layer.
-
Hydrazinolysis: Dissolve the obtained methyl 4-methylsalicylate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 6-8 hours. Upon cooling, the this compound hydrazide will precipitate. Filter the solid, wash with cold ethanol, and dry.
-
-
Synthesis of Schiff Base:
-
Dissolve the this compound hydrazide (1 equivalent) in ethanol.
-
Add an equimolar amount of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to room temperature. The Schiff base will precipitate.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of the synthesized compounds.
Materials:
-
Synthesized antiseptic agent
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Compound:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of antiseptic action for salicylanilide derivatives of this compound is the dissipation of the proton motive force (PMF) across the bacterial cytoplasmic membrane. This leads to a cascade of detrimental effects on bacterial physiology.
Caption: Mechanism of action of 4-methylsalicylanilide derivatives.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a variety of antiseptic agents. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore the synthesis of novel derivatives, evaluate their antimicrobial efficacy, and understand their mechanism of action. The ability of these compounds to target the fundamental process of energy generation in bacteria makes them promising candidates for the development of new antiseptic and antimicrobial therapies.
References
- 1. Bacterial proton motive force as an unprecedented target to control antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Quantification of 4-Methylsalicylic Acid
Introduction
4-Methylsalicylic acid (4-MSA), also known as 2-Hydroxy-4-methylbenzoic acid, is an organic compound and a derivative of salicylic (B10762653) acid.[1][2] Its accurate quantification is essential in various fields, including drug development, where its derivatives have shown potential as inhibitors of alkaline phosphatases and as immunosuppressive agents.[3] The presence of 4-MSA and related salicylates in complex matrices requires robust and validated analytical methods to ensure data accuracy and reliability for research, quality control, and pharmacokinetic studies.
This document provides detailed protocols and comparative data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.
Analytical Methods Overview
The selection of an appropriate analytical method for 4-MSA quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of salicylic acid and its derivatives. It offers excellent reproducibility and is suitable for quantifying 4-MSA in pharmaceutical formulations and other relatively clean matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it ideal for complex biological samples. This method typically requires a derivatization step to increase the volatility of 4-MSA, allowing for its separation and detection in the gas phase.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for analytical methods used to quantify salicylic acid and its derivatives. This data provides a comparative baseline for methods that can be adapted and validated for this compound.
| Parameter | HPLC-UV Method (Salicylic Acid Derivatives) | GC-MS Method (Salicylic Acid Derivatives) |
| Linearity Range | 5 - 175 µg/mL[5][6] | 31 ng/mL - 1250 ng/mL[7] |
| Correlation Coefficient (R²) | > 0.999[5][6] | Not specified |
| Limit of Detection (LOD) | 0.0061 - 0.0455 µg/mL[5] | 1.0 ng/mL (for Aspirin)[8] |
| Limit of Quantitation (LOQ) | Not specified | 0.1 µg/mL (for Salicylic Acid)[8] |
| Precision (RSD%) | < 2.0%[6] | < 11%[7] |
| Accuracy/Recovery (%) | 97 - 100%[5][6] | Average recoveries of 81.9% - 101.1% reported for similar compounds[8] |
Experimental Workflows & Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is adapted from established methods for salicylic acid and its derivatives and should be validated for the specific application.[6][9]
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV-Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 2.8). The exact ratio should be optimized for best separation (a starting point could be 70:30, v/v).[6]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: To be determined by analyzing a 4-MSA standard (likely in the range of 280-340 nm). For a related compound, 3-Methylsalicylic acid, 336 nm has been used.[6]
-
Injection Volume: 10-20 µL.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 2.8, 2 mM)
-
This compound reference standard
-
Internal Standard (IS), e.g., Naphthalene, if using the internal standard method.[5]
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-MSA reference standard and dissolve in 10 mL of methanol (B129727) or mobile phase.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation (e.g., from a cream formulation):
-
Accurately weigh a portion of the sample containing 4-MSA.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution.
-
Dilute the solution to a known volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the 4-MSA standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should ideally be ≥ 0.999.[10]
-
Determine the concentration of 4-MSA in the prepared samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol is based on methods for analyzing salicylic acid in biological fluids, which require derivatization.[4][7][11]
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Phenyl-methyl silicone capillary column (e.g., DB-5MS or equivalent).[6]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize for separation. A typical program might be: initial oven temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]
-
MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 4-MSA.[7]
2. Reagents and Materials:
-
Organic solvent for extraction (e.g., Chloroform).[11]
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
This compound reference standard.
-
Internal Standard (IS), e.g., a deuterated analog if available.
3. Sample Preparation (e.g., from Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Extract the sample by adding 500 µL of chloroform (B151607) and vortexing for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.[13]
-
Carefully transfer the organic (bottom) layer to a clean microvial and evaporate to complete dryness under a gentle stream of nitrogen gas.
4. Derivatization:
-
To the dried residue, add 50-100 µL of the derivatizing reagent (BSTFA + 1% TMCS).[4][13]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure the reaction is complete.[4][13]
-
Cool the vial to room temperature before injection into the GC-MS.
5. Data Analysis and Quantification:
-
Identify the derivatized 4-MSA peak in the chromatogram based on its retention time and mass spectrum compared to a derivatized standard.
-
Create a calibration curve by plotting the peak area ratio (4-MSA/IS) against the concentration for each calibration standard.
-
Quantify 4-MSA in the samples using the linear regression equation derived from the calibration curve.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of 4-Methylsalicylic Acid in Bioremediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid (4-MSA), also known as m-cresotic acid, is an aromatic organic compound used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] As with many industrial chemicals, there is a potential for its release into the environment, necessitating an understanding of its environmental fate and the development of effective remediation strategies. Bioremediation, the use of microorganisms to degrade environmental pollutants, presents a cost-effective and environmentally friendly approach to cleaning up contaminated sites.[1] While specific research on the bioremediation of 4-MSA is limited, its structural similarity to salicylic (B10762653) acid, a well-studied biodegradable compound, allows for the inference of potential degradation pathways and the formulation of experimental protocols to investigate its removal from contaminated environments.
This document provides detailed application notes on the potential microbial degradation of 4-MSA and protocols for the isolation and characterization of 4-MSA-degrading microorganisms, as well as methods for assessing its bioremediation.
Application Notes
Overview of this compound and its Environmental Relevance
This compound is a white solid soluble in basic water and polar organic solvents.[3] Its presence in industrial wastewater can contribute to the organic load and potentially impact aquatic ecosystems. While safety data sheets indicate a lack of specific information on its persistence and degradability, it is generally not considered to be a persistent environmental hazard and is expected to be biodegradable in wastewater treatment plants.[4] Studies on the microbial degradation of related compounds, such as methyl-substituted naphthalenes, have identified 4-methylsalicylate as a metabolic intermediate, suggesting that microorganisms capable of its further degradation exist in the environment.[5][6]
Proposed Microbial Degradation Pathway of this compound
The microbial degradation of 4-MSA is hypothesized to proceed via pathways similar to those established for salicylic acid, which is commonly degraded by bacteria of the genus Pseudomonas.[7][8] The proposed pathway involves an initial hydroxylation and decarboxylation, followed by ring cleavage.
Step 1: Conversion to a Dihydroxy Intermediate
It is proposed that 4-MSA is first converted to a catechol derivative. Two potential initial enzymatic attacks are plausible:
-
Hydroxylation and Decarboxylation: A salicylate (B1505791) hydroxylase-like enzyme could catalyze the conversion of 4-MSA to 4-methylcatechol (B155104) . This reaction would be analogous to the conversion of salicylic acid to catechol, a reaction catalyzed by the enzyme salicylate 1-hydroxylase (EC 1.14.13.1) in many Pseudomonas species.[9]
-
Hydroxylation without Decarboxylation: Alternatively, hydroxylation could occur at other positions on the aromatic ring, leading to dihydroxybenzoic acid derivatives.
Step 2: Aromatic Ring Cleavage
Once 4-methylcatechol is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. The two main pathways for catechol degradation are the ortho-cleavage and meta-cleavage pathways.
-
ortho-Cleavage: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons, leading to cis,cis-muconic acid derivatives.
-
meta-Cleavage: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, resulting in 2-hydroxymuconic semialdehyde derivatives.
Step 3: Central Metabolism
The products of ring cleavage are further metabolized through a series of enzymatic reactions into intermediates of central metabolic pathways, such as the Krebs cycle, ultimately leading to carbon dioxide, water, and biomass.
The following diagram illustrates the hypothesized microbial degradation pathway of this compound.
Factors Affecting Bioremediation of this compound
The efficiency of 4-MSA bioremediation will be influenced by several environmental factors:
-
Microbial Population: The presence of microorganisms with the appropriate degradative enzymes is essential.
-
Nutrient Availability: The growth and metabolic activity of microorganisms depend on the availability of essential nutrients like nitrogen, phosphorus, and trace elements.
-
pH: The optimal pH for bacterial degradation of aromatic compounds is typically near neutral (pH 6.5-8.0).[10]
-
Temperature: Mesophilic bacteria, which thrive at moderate temperatures (20-40°C), are commonly involved in bioremediation.
-
Oxygen: The initial steps of aromatic compound degradation are often aerobic, requiring oxygen for the action of oxygenase enzymes.
-
Concentration of 4-MSA: High concentrations of 4-MSA may be inhibitory or toxic to microorganisms.
Experimental Protocols
The following protocols are adapted from standard methods for studying the bioremediation of aromatic compounds and can be applied to this compound.
Protocol 1: Enrichment and Isolation of 4-MSA-Degrading Bacteria
This protocol aims to isolate bacteria from environmental samples that can utilize 4-MSA as a sole source of carbon and energy.
Materials:
-
Environmental samples (e.g., soil or water from an industrially impacted site)
-
Minimal Salts Medium (MSM) with the following composition (per liter of distilled water):
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
FeSO₄·7H₂O: 0.01 g
-
Trace element solution: 1 ml
-
-
This compound (stock solution of 10 g/L in sterile water, pH adjusted to 7.0)
-
Sterile culture flasks and petri dishes
-
Incubator shaker
Procedure:
-
Enrichment Culture:
-
Prepare 100 ml of MSM in a 250 ml flask.
-
Add 1 g of soil or 10 ml of water from the contaminated site.
-
Add 4-MSA from the stock solution to a final concentration of 100 mg/L.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.
-
-
Subculturing:
-
Transfer 10 ml of the enrichment culture to 90 ml of fresh MSM containing 100 mg/L 4-MSA.
-
Incubate under the same conditions for another 7 days.
-
Repeat this subculturing step at least three times to enrich for 4-MSA-degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl).
-
Spread 100 µl of each dilution onto MSM agar (B569324) plates (MSM with 1.5% agar) containing 100 mg/L 4-MSA as the sole carbon source.
-
Incubate the plates at 30°C for 5-7 days and observe for the growth of distinct colonies.
-
-
Purification:
-
Pick individual colonies and re-streak them onto fresh MSM agar plates with 4-MSA to obtain pure cultures.[11]
-
Isolated pure strains can be preserved in 30% glycerol (B35011) at -80°C for long-term storage.
-
The following diagram outlines the workflow for isolating 4-MSA degrading bacteria.
Protocol 2: Batch Degradation Study
This protocol assesses the degradation efficiency of an isolated bacterial strain in a liquid culture.
Materials:
-
Isolated bacterial strain
-
MSM
-
This compound
-
Incubator shaker
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculum Preparation:
-
Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight at 30°C.
-
Harvest the cells by centrifugation (5000 x g for 10 min), wash twice with sterile MSM, and resuspend in MSM to an optical density at 600 nm (OD₆₀₀) of 1.0.
-
-
Degradation Assay:
-
Prepare 100 ml of MSM in 250 ml flasks.
-
Add 4-MSA to a final concentration of 100 mg/L.
-
Inoculate the flasks with 1% (v/v) of the prepared inoculum.
-
Prepare a control flask without inoculum to check for abiotic degradation.
-
Incubate at 30°C on a rotary shaker at 150 rpm.
-
-
Sampling and Analysis:
-
Withdraw samples (e.g., 1 ml) at regular time intervals (0, 6, 12, 24, 48, 72 hours).
-
Centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant for the remaining concentration of 4-MSA using HPLC or a spectrophotometer (at the wavelength of maximum absorbance for 4-MSA).
-
Protocol 3: Analytical Method for 4-MSA Quantification using HPLC
This protocol provides a general method for quantifying 4-MSA in aqueous samples.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detection Wavelength: Determined by scanning the UV spectrum of a 4-MSA standard (typically around 298 nm).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of 4-MSA standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L) in MSM.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Filter the supernatant from the degradation assay through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Determine the concentration of 4-MSA in the sample by comparing its peak area to the standard curve.
-
Data Presentation
Table 1: Degradation of Salicylic Acid by Free and Immobilized Pseudomonas sp. Strain NGK1 [12]
| Initial Salicylate Conc. (mM) | Condition | Salicylate Degraded (mM) after 72h | Degradation Efficiency (%) |
| 20 | Free cells | 16 | 80% |
| 40 | Free cells | 14 | 35% |
| 20 | Alginate-entrapped cells | 18 | 90% |
| 40 | Alginate-entrapped cells | 26 | 65% |
| 20 | PUF-entrapped cells | 20 | 100% |
| 40 | PUF-entrapped cells | 32 | 80% |
Table 2: Effect of Initial Salicylic Acid Concentration on Degradation by Pseudomonas fluorescens HK44 [13]
| Initial Salicylic Acid Conc. (mg/L) | Degradation Efficiency (%) |
| 25 | 92% |
| 50 | 94% |
| 100 | 69% |
| 200 | 58% |
Conclusion
The bioremediation of this compound is a promising area of research with potential applications in treating industrial wastewater. Although direct studies on 4-MSA are limited, the extensive knowledge of salicylic acid degradation provides a strong foundation for future investigations. The protocols and theoretical pathways outlined in this document offer a comprehensive guide for researchers to explore the microbial degradation of 4-MSA, isolate potent microbial strains, and optimize conditions for its efficient removal from the environment. Further research is needed to validate the proposed degradation pathways and to obtain specific quantitative data on the bioremediation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Genetic basis of the biodegradation of salicylate in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of Bio-Degrading Bacteria from Soil Samples – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myweb.sabanciuniv.edu [myweb.sabanciuniv.edu]
- 13. scielo.br [scielo.br]
Microbial Biotransformation of 4-Methylsalicylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the microbial biotransformation of 4-methylsalicylic acid, offering detailed application notes and experimental protocols. The information presented is intended to guide researchers in exploring the enzymatic modification of this compound for the development of novel derivatives with potential applications in pharmaceuticals and other industries.
Introduction
This compound, a derivative of salicylic (B10762653) acid, presents a valuable scaffold for chemical modification. Microbial biotransformation offers a green and highly selective alternative to traditional chemical synthesis for producing structurally diverse molecules. Microorganisms, through their vast enzymatic machinery, can catalyze a variety of reactions, including hydroxylations, decarboxylations, and demethylations, on aromatic compounds like this compound. This document outlines the known microbial pathways involved, provides quantitative data where available, and details experimental protocols for conducting biotransformation studies.
Potential Biotransformation Pathways
The microbial metabolism of this compound is anticipated to proceed through pathways similar to those established for salicylic acid. The primary enzymatic modifications involve hydroxylation and subsequent decarboxylation. Key microbial genera known for their capacity to degrade aromatic compounds include Pseudomonas, Rhodococcus, Aspergillus, and Cunninghamella.
Two main degradation routes are proposed:
-
Decarboxylative Hydroxylation: This pathway is initiated by a salicylate (B1505791) hydroxylase, such as the NahG enzyme found in Pseudomonas putida. This enzyme catalyzes the conversion of this compound to a catechol derivative.
-
Hydroxylation prior to Decarboxylation: In this pathway, a hydroxyl group is first introduced to the aromatic ring by monooxygenases, often cytochrome P450 enzymes found in fungi like Cunninghamella, followed by decarboxylation.
Figure 1: Proposed microbial biotransformation pathways of this compound.
Quantitative Data Summary
While specific quantitative data for the biotransformation of this compound is limited in the literature, data from studies on the bacterial salicylate hydroxylase NahG from Pseudomonas putida provide valuable insights into its potential conversion.
| Enzyme | Substrate | Apparent K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) | Relative Activity (%) | Reference |
| NahG | Salicylic Acid | 52.1 ± 11.1 | 14.2 | 272 | 100 | [1][2] |
| NahG | 3-Methylsalicylic Acid | - | - | - | Comparable to Salicylic Acid | [1] |
| NahG | This compound | - | - | - | Comparable to Salicylic Acid | [1] |
| NahG | 5-Methylsalicylic Acid | - | - | - | Comparable to Salicylic Acid | [1] |
| NahG | 6-Methylsalicylic Acid | - | - | - | Lower than Salicylic Acid | [1] |
Table 1: Kinetic parameters and substrate specificity of salicylate hydroxylase (NahG) from Pseudomonas putida. The enzyme exhibits comparable activity towards 3- and this compound as it does towards its native substrate, salicylic acid.
Experimental Protocols
The following protocols are generalized and should be optimized for specific microbial strains and experimental objectives.
Protocol 1: Screening of Microorganisms for Biotransformation Activity
Objective: To identify microbial strains capable of transforming this compound.
Materials:
-
Microbial strains (e.g., Pseudomonas putida, Rhodococcus erythropolis, Aspergillus niger, Cunninghamella elegans)
-
Appropriate growth media (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
This compound
-
Sterile culture flasks
-
Shaking incubator
-
Analytical instruments (TLC, HPLC, or GC-MS)
Procedure:
-
Inoculum Preparation:
-
Bacteria: Inoculate a single colony into 5 mL of liquid medium and incubate overnight at the optimal temperature with shaking.
-
Fungi: Inoculate spores or mycelial fragments onto an agar (B569324) plate and incubate for 5-7 days. Prepare a spore suspension or use agar plugs for inoculation.
-
-
Culture Growth:
-
Inoculate 50 mL of the appropriate liquid medium in a 250 mL flask with the prepared inoculum.
-
Incubate under optimal conditions (e.g., 28-30°C, 150-200 rpm) until the culture reaches the mid-logarithmic growth phase.
-
-
Substrate Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mg/mL.
-
Add the substrate stock solution to the microbial culture to a final concentration of 100-500 mg/L. A control flask without the substrate and a sterile control flask with the substrate but without microorganisms should also be prepared.
-
-
Incubation and Sampling:
-
Continue incubation under the same conditions.
-
Withdraw samples (e.g., 1 mL) at regular intervals (e.g., 0, 24, 48, 72, and 96 hours).
-
-
Sample Analysis:
-
Extract the samples with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by TLC, HPLC, or GC-MS to detect the disappearance of the substrate and the appearance of new metabolite peaks.
-
Figure 2: General workflow for screening microorganisms for biotransformation activity.
Protocol 2: Preparative Scale Biotransformation and Metabolite Isolation
Objective: To produce and isolate sufficient quantities of metabolites for structural elucidation.
Materials:
-
Selected microbial strain
-
Large-scale culture vessels (e.g., 2 L flasks or bioreactor)
-
Optimized growth medium
-
This compound
-
Extraction solvents (e.g., ethyl acetate)
-
Chromatography equipment (e.g., silica (B1680970) gel column, preparative HPLC)
-
Spectroscopic instruments (NMR, MS)
Procedure:
-
Scale-up Culture:
-
Prepare a larger volume of inoculum as described in Protocol 1.
-
Inoculate a larger volume of sterile medium in a bioreactor or multiple large flasks.
-
Grow the culture under optimized conditions.
-
-
Substrate Feeding:
-
Add this compound to the culture. A fed-batch strategy may be employed to maintain a low, non-toxic substrate concentration.
-
-
Biotransformation Monitoring:
-
Monitor the progress of the biotransformation by analyzing small samples periodically using HPLC or GC-MS.
-
-
Harvesting and Extraction:
-
Once the substrate is consumed or the metabolite concentration is maximized, harvest the entire culture.
-
Separate the biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth and the biomass separately with a suitable organic solvent.
-
-
Isolation and Purification:
-
Combine the organic extracts and concentrate under reduced pressure.
-
Subject the crude extract to column chromatography (e.g., silica gel) to separate the metabolites.
-
Further purify the isolated fractions using preparative HPLC.
-
-
Structure Elucidation:
-
Determine the chemical structures of the purified metabolites using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS).
-
Protocol 3: Analytical Method for this compound and its Metabolites by HPLC-UV
Objective: To quantify the substrate and its hydroxylated metabolites during biotransformation.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or acetic acid
-
Water (HPLC grade)
-
Reference standards for this compound and potential metabolites
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or acetic acid in water). A common starting gradient is 30:70 (v/v) acetonitrile:buffer.
-
-
Standard Solution Preparation:
-
Prepare stock solutions of this compound and available metabolite standards in methanol (B129727) or acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient or isocratic elution with acetonitrile and acidic water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at a wavelength appropriate for the analytes (e.g., around 230 nm and 296 nm).
-
Column Temperature: 25-30°C
-
-
Analysis:
-
Inject the prepared standards and extracted samples.
-
Identify and quantify the compounds based on their retention times and the calibration curves.
-
Figure 3: Logical flow for the HPLC analysis of this compound and its metabolites.
Conclusion
The biotransformation of this compound by microorganisms represents a promising avenue for the generation of novel chemical entities. While specific data on this particular substrate is still emerging, the known metabolic capabilities of microorganisms towards related aromatic acids provide a strong foundation for future research. The protocols and data presented herein serve as a valuable resource for scientists and researchers to initiate and advance their investigations in this exciting field. Further studies are warranted to explore a wider range of microorganisms, optimize reaction conditions, and fully characterize the resulting metabolites and their potential biological activities.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Determination of 4-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid is a key intermediate and analyte in various pharmaceutical and chemical syntheses. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research applications. This document provides a detailed protocol for the development of a robust HPLC method for the analysis of this compound. The method is based on reversed-phase chromatography with UV detection, a widely accessible and reliable technique.
Method Development Strategy
The development of an efficient HPLC method for this compound involves a systematic optimization of chromatographic parameters. The logical workflow for this process is outlined below.
Caption: Workflow for HPLC method development for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99% purity or higher)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (≥98%) or Acetic acid (glacial, ≥99.7%)
-
0.45 µm syringe filters (e.g., PVDF or nylon)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Ultrasonic bath
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase) using a volumetric flask.
-
Sonicate the solution for 10-15 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
HPLC Method and Parameters
The following tables summarize the recommended starting conditions and a strategy for optimization.
Table 1: Recommended Initial HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 60:40 (A:B) or Gradient (see Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine UV max (scan 200-400 nm); start at 230 nm or 304 nm |
Table 2: Suggested Gradient Elution Program for Method Optimization
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Development and Optimization Notes
-
Column Selection: A standard C18 column is a good starting point due to the non-polar nature of the aromatic ring in this compound. Other phases like C8 or Phenyl-Hexyl can be explored to optimize selectivity.[2]
-
Mobile Phase: An acidic modifier (formic acid or acetic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3] The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase should be adjusted to achieve a suitable retention time, typically between 3 and 10 minutes. Acetonitrile often provides better peak shape and lower backpressure compared to methanol.
-
Detection Wavelength: To determine the optimal wavelength, inject a standard solution of this compound and acquire a UV spectrum using a PDA detector. The wavelength of maximum absorbance should be used for quantification to ensure the highest sensitivity. Based on the analysis of similar compounds, a wavelength around 230 nm is a good starting point.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted to optimize run time and resolution.
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured manner.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | Value |
| Linear Regression Equation | y = mx + c |
Conclusion
This application note provides a comprehensive framework for the development and implementation of an HPLC method for the quantitative analysis of this compound. By following the outlined protocols for sample preparation, and systematically optimizing the chromatographic conditions, researchers can establish a reliable and robust method suitable for their specific analytical needs. The provided workflow and initial parameters serve as a strong foundation for successful method development.
References
Application Notes and Protocols for 4-Methylsalicylic Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid, a derivative of salicylic (B10762653) acid, has garnered attention in biochemical and pharmacological research due to its potential as an enzyme inhibitor. This document provides detailed application notes and protocols for utilizing this compound in various enzymatic assays. The information is intended to guide researchers in investigating its inhibitory effects and understanding its mechanism of action against several key enzymes. This compound is a known inhibitor of medium-chain acyl-CoA synthetase and has been shown to inhibit mushroom tyrosinase.[1] Furthermore, its derivatives are recognized as inhibitors of alkaline phosphatases, suggesting potential activity of the parent compound.[2] It is also commercially available as an inhibitor of acetyl-CoA carboxylase.[3]
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in enzymatic assays.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 177 °C | [4] |
| Solubility | Soluble in basic water and polar organic solvents. In DMSO, soluble up to 30 mg/mL (197.17 mM). | [3][4] |
Quantitative Data on Enzyme Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound against specific enzymes.
| Enzyme | Substrate | Inhibition Type | IC₅₀ / Kᵢ Value | Reference |
| Mushroom Tyrosinase | L-DOPA | Mixed-II | Kᵢ = 0.56 mM, Kᵢₛ = 1.0 mM | [1] |
| Medium-Chain Acyl-CoA Synthetase | Hexanoic Acid | Not specified | Not specified in available abstracts. | Referenced in commercial supplier data based on Kasuya F, et al. (1996) |
| Alkaline Phosphatase (TNAP, IAP) | pNPP | Not specified | Data not available for this compound; derivatives are known inhibitors. | [2] |
| Acetyl-CoA Carboxylase | Acetyl-CoA | Not specified | Data not available in public literature. | Listed as an inhibitor by commercial suppliers.[3] |
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below. These protocols are general templates and may require optimization based on specific laboratory conditions and enzyme sources.
Medium-Chain Acyl-CoA Synthetase (MCAS) Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on MCAS activity. The assay measures the consumption of Coenzyme A (CoA) or the formation of the acyl-CoA product.
Materials:
-
Purified medium-chain acyl-CoA synthetase
-
This compound
-
Hexanoic acid (substrate)
-
ATP
-
Coenzyme A (CoA)
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
Reagents for detecting CoA or acyl-CoA (e.g., DTNB for free CoA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
Prepare substrate solution: Dissolve hexanoic acid in the assay buffer.
-
Prepare enzyme solution: Dilute the purified MCAS to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 20 µL of the this compound working solutions (or vehicle control).
-
Add 20 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 60 µL mixture of the substrate solution (hexanoic acid), ATP, and CoA.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the remaining free CoA using DTNB (Ellman's reagent), which produces a yellow product with a maximum absorbance at 412 nm, or quantify the acyl-CoA product using a suitable method like HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Alkaline Phosphatase (AP) Inhibition Assay
This colorimetric assay measures the ability of this compound to inhibit the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) by alkaline phosphatase.
Materials:
-
Purified alkaline phosphatase (e.g., tissue-nonspecific (TNAP) or intestinal (IAP))
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Diethanolamine (DEA) buffer (1 M, pH 9.8) or Tris-HCl buffer
-
MgCl₂
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare assay buffer: 1 M DEA buffer (pH 9.8) containing 0.5 mM MgCl₂.
-
Prepare substrate solution: Dissolve pNPP in the assay buffer.
-
Prepare enzyme solution: Dilute the purified AP to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the this compound dilutions or vehicle control.
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm. The product, p-nitrophenol, is yellow at alkaline pH.
-
-
Data Analysis:
-
Determine the rate of reaction by monitoring the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay determines the inhibitory effect of this compound on ACC activity by measuring the incorporation of radiolabeled bicarbonate into acetyl-CoA to form malonyl-CoA.
Materials:
-
Purified acetyl-CoA carboxylase
-
This compound
-
Acetyl-CoA
-
ATP
-
[¹⁴C]-Sodium bicarbonate
-
Tris-acetate buffer (pH 7.5)
-
MgCl₂
-
Citrate
-
Bovine Serum Albumin (BSA)
-
Scintillation vials and cocktail
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor in the assay buffer.
-
Prepare assay buffer: 50 mM Tris-acetate (pH 7.5) containing 10 mM MgCl₂, 20 mM citrate, and 1 mg/mL BSA.
-
Prepare a reaction mixture containing acetyl-CoA, ATP, and [¹⁴C]-sodium bicarbonate in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 10 µL of the this compound working solution or vehicle control.
-
Add 20 µL of the purified ACC enzyme solution.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 70 µL of the reaction mixture.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 20 µL of 6 M HCl.
-
Dry the samples under a stream of air to remove unreacted [¹⁴C]-bicarbonate.
-
Resuspend the residue in water and transfer to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled malonyl-CoA formed.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on key metabolic enzymes suggests its potential to modulate cellular signaling pathways related to lipid metabolism and cellular energy homeostasis.
Caption: General experimental workflow for determining the IC₅₀ of this compound.
Caption: Putative signaling pathway modulation by this compound.
References
Synthesis of 4-Methylsalicylic Acid Esters: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of 4-Methylsalicylic acid esters is a critical process in the development of new therapeutic agents and other valuable chemical compounds. This document provides detailed application notes and experimental protocols for the synthesis of these esters, with a focus on the widely used Fischer-Speier esterification method. Quantitative data is summarized for easy comparison, and key workflows are visualized to facilitate understanding.
This compound and its derivatives are important intermediates in the pharmaceutical and cosmetic industries.[1] Esterification of the carboxylic acid group is a common strategy to modify the physicochemical properties of the parent molecule, such as solubility and bioavailability, which can be tailored for specific applications.[2]
Application Notes
The primary method for synthesizing this compound esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of this compound with an alcohol. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use an excess of the alcohol or to remove water as it is formed.
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). While effective, these homogeneous catalysts can present challenges in product purification. As an alternative, solid acid catalysts, such as zirconia, alumina, and silica-based catalysts, have been shown to be effective for the esterification of salicylic (B10762653) acid and can be more environmentally benign and easier to separate from the reaction mixture.[3]
The reactivity of this compound in esterification is influenced by the methyl group on the aromatic ring. Compared to salicylic acid, the electron-donating methyl group at the para position is not expected to significantly hinder the reaction sterically, and its electronic effect is minimal on the carboxylic acid group's reactivity. Therefore, reaction conditions and yields are generally comparable to those for the esterification of salicylic acid.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for esterification reactions. This technique can significantly reduce reaction times and, in some cases, improve yields.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for the synthesis of this compound esters under various conditions. The data for methyl and ethyl esters are primarily based on analogous reactions with salicylic acid, which are expected to have similar outcomes with this compound.
Table 1: Synthesis of Methyl 4-Methylsalicylate
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Methanol (B129727) | 1:4 (excess) | Reflux (~65) | 1.5 | ~85 |
| H₂SO₄ | Methanol | 1:10 (excess) | 100 | 0.75 | Not specified |
| Ce⁴⁺-modified cation exchange resin | Methanol | 1:3 | 95 | 12 | up to 93.3 |
| Sulfated Zirconia | Methanol | Not specified | 150 | 4 | High |
Table 2: Synthesis of Ethyl 4-Methylsalicylate
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Ethanol (B145695) | 1:4 (excess) | Reflux (~78) | 1-1.5 | ~75 |
| p-TsOH | Ethanol | Not specified | 80-90 | 3-4 | 89 |
| Boric Acid | Ethanol | Excess | Reflux (~78) | 1.5 | Not specified |
Experimental Protocols
The following are detailed protocols for the synthesis of methyl and ethyl 4-methylsalicylate.
Protocol 1: Synthesis of Methyl 4-Methylsalicylate via Fischer Esterification
This protocol is adapted from the well-established synthesis of methyl salicylate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of methanol (e.g., a 4-fold molar excess).
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the this compound). The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue the reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic extracts.
-
-
Work-up - Neutralization:
-
Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude methyl 4-methylsalicylate.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of Ethyl 4-Methylsalicylate via Fischer Esterification
This protocol is adapted from the synthesis of ethyl salicylate.
Materials:
-
This compound
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TsOH) or Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound with an excess of absolute ethanol (e.g., a 4-fold molar excess).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5 to 4 hours.
-
Work-up - Quenching and Extraction:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts.
-
-
Work-up - Neutralization:
-
Wash the organic layer with 5% sodium bicarbonate solution.
-
Wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (Optional): The resulting crude ethyl 4-methylsalicylate can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis of this compound esters.
Caption: Fischer Esterification Mechanism for this compound.
Caption: General workflow for the synthesis of this compound Esters.
References
Application Notes and Protocols for 4-Methylsalicylic Acid as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsalicylic acid (also known as 2-hydroxy-4-methylbenzoic acid or m-cresotic acid) is an aromatic organic compound that has been cited for its use as a flavoring agent in the food industry.[1] As a derivative of salicylic (B10762653) acid, its potential sensory properties are of interest to researchers and product developers in the flavor and food sectors. This document provides a compilation of its known properties, outlines protocols for its sensory evaluation, and discusses its regulatory and safety context based on available information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 50-85-1 | [1][2] |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Creamish or beige powder | [1][3] |
| Melting Point | 173 - 178 °C | [1] |
| Boiling Point | 315.2 °C at 760 mmHg | [1] |
| Synonyms | 2-Hydroxy-4-methylbenzoic acid, m-Cresotic acid | [1][2] |
Regulatory Status and Safety Profile
A comprehensive search of the FEMA (Flavor and Extract Manufacturers Association) GRAS lists and JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluations did not yield a specific entry for this compound (CAS 50-85-1) for use as a flavoring agent.[4][5][6][7][8][9][10][11]
However, several structurally related compounds have been evaluated and are approved for use as flavoring agents, which can provide some context for the potential evaluation of this compound.
| Compound | FEMA No. | JECFA No. | Regulatory Status/ADI |
| Methyl Salicylate (B1505791) | 2745 | 899 | JECFA ADI: 0-0.5 mg/kg bw[12][13][14] |
| 2-Hydroxy-4-methylbenzaldehyde | 3697 | 898 | JECFA: No safety concern at current intake levels[5][15] |
| Salicylic Acid (2-Hydroxybenzoic acid) | 3985 | 958 | JECFA: No safety concern at current intake levels[6][16] |
Safety Information: No specific No-Observed-Adverse-Effect Level (NOAEL) for this compound in the context of food use has been identified. However, for its parent compound, salicylic acid, a developmental NOAEL of 75 mg/kg bw/day has been reported.[3] The acute oral LD50 for methyl salicylate in rats is reported to be between 887 and 1250 mg/kg.[17] Ingestion of high doses of salicylates can lead to toxicity.[18]
Organoleptic Properties (Flavor Profile)
The specific flavor profile of this compound is not well-documented in the available literature. One safety data sheet describes it as odorless in its solid form.[3] However, as a phenolic and salicylic acid derivative, its potential sensory characteristics in a food matrix could be inferred from related compounds. Phenolic compounds can contribute a wide range of sensory notes, including medicinal, smoky, or spicy characteristics.[12][19] Benzoic acid derivatives have been noted to elicit sensations of astringency, bitterness, prickling, sourness, and sweetness.[20]
To definitively characterize the flavor profile of this compound, a formal sensory evaluation is required.
Experimental Protocols
The following protocols are standardized methods for the evaluation of a new flavoring agent and can be applied to this compound.
Protocol for Determination of Flavor Profile using Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps to develop a detailed sensory profile of this compound.
Objective: To identify and quantify the sensory attributes of this compound in a neutral medium.
Materials:
-
This compound (food grade)
-
Deionized, flavor-free water
-
Citric Acid
-
Glass beakers, stir plates, and graduated cylinders
-
Sensory evaluation booths
-
Computer with sensory analysis software
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
-
Train the panelists to identify and scale the intensity of basic tastes (sweet, sour, bitter, salty, umami) and potential aromatic notes associated with phenolic compounds.
-
-
Sample Preparation:
-
Prepare a base solution of sweetened and slightly acidified water (e.g., 2% sucrose and 0.05% citric acid) to mimic a simple beverage system.
-
Prepare a series of concentrations of this compound in the base solution (e.g., 1, 5, 10, 20 ppm). The concentrations should be determined through preliminary benchtop testing to find a range from just perceptible to clearly noticeable.
-
-
Lexicon Development:
-
In a group session, have the trained panelists taste the different concentrations of this compound and generate a list of descriptive terms for its aroma, flavor, and mouthfeel.
-
Develop a consensus lexicon with clear definitions for each attribute.
-
-
Quantitative Evaluation:
-
In individual sensory booths, present the panelists with the coded, randomized samples.
-
Have panelists rate the intensity of each attribute from the developed lexicon on a 15-cm line scale anchored with "low" and "high".
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Generate a spider web plot to visualize the sensory profile of this compound at different concentrations.
-
Protocol for Determination of Flavor Threshold
This protocol uses the ASTM E679 method (Ascending Forced-Choice Method of Limits) to determine the detection threshold of this compound.
Objective: To determine the lowest concentration of this compound that can be detected.
Materials:
-
This compound (food grade)
-
Deionized, flavor-free water (or other specified matrix)
-
Triangle test cups, coded
-
Palate cleansers (unsalted crackers, room temperature water)
Procedure:
-
Panelist Selection:
-
Select a panel of at least 24 individuals.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in water, starting from a concentration expected to be below the threshold and increasing in geometric steps (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 ppm).
-
-
Triangle Test Presentation:
-
For each concentration level, present each panelist with a set of three samples (a triangle test), where two are blanks (water) and one contains the this compound solution.
-
The position of the odd sample should be randomized for each test.
-
-
Evaluation:
-
Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
-
Panelists must choose one sample, even if they are guessing.
-
-
Data Analysis:
-
For each panelist, the individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.
-
The group threshold is the geometric mean of the individual thresholds.
-
Protocol for Application in a Beverage Model System
This protocol details how to evaluate the effect of this compound in a simple beverage.
Objective: To assess the sensory impact and stability of this compound in a model beverage.
Materials:
-
This compound
-
Finished, unflavored beverage base (e.g., sweetened carbonated water, still flavored water base)
-
Control beverage (without this compound)
-
Analytical equipment for stability testing (e.g., HPLC)
Procedure:
-
Dosage Determination:
-
Based on the flavor threshold determined, prepare test beverages with varying concentrations of this compound (e.g., at threshold, 2x threshold, 5x threshold).
-
-
Sensory Evaluation (Difference Testing):
-
Conduct a triangle test comparing the control beverage to a beverage with a selected concentration of this compound to determine if a perceptible difference exists.
-
-
Descriptive Analysis:
-
Using a trained panel, perform a descriptive analysis to characterize how this compound alters the flavor profile of the beverage.
-
-
Stability Testing:
-
Store the test beverages under controlled conditions (e.g., ambient temperature, accelerated conditions at 35°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), conduct sensory evaluations to assess any changes in the flavor profile.
-
Concurrently, use an analytical method like HPLC to quantify the concentration of this compound to assess its chemical stability in the matrix.
-
Disclaimer: The information provided is for research and development purposes. The regulatory status of this compound as a flavoring agent for commercial use should be independently verified in the target markets. The provided protocols are general guidelines and may require optimization for specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. JECFA Evaluations-2-HYDROXY-4-METHYLBENZALDEHYDE- [inchem.org]
- 6. JECFA Evaluations-2-HYDROXYBENZOIC ACID- [inchem.org]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 8. femaflavor.org [femaflavor.org]
- 9. femaflavor.org [femaflavor.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. femaflavor.org [femaflavor.org]
- 12. WHO | JECFA [apps.who.int]
- 13. femaflavor.org [femaflavor.org]
- 14. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 15. femaflavor.org [femaflavor.org]
- 16. WHO | JECFA [apps.who.int]
- 17. cir-safety.org [cir-safety.org]
- 18. Salicylate Toxicity from Ingestion and Continued Dermal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. Perceptual properties of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylsalicylic Acid
Welcome to the Technical Support Center for the synthesis of 4-Methylsalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Kolbe-Schmitt reaction.[1][2][3][4] This process involves the carboxylation of sodium para-cresolate, which is formed by treating p-cresol (B1678582) with a strong base like sodium hydroxide (B78521). The sodium para-cresolate is then heated with carbon dioxide under pressure, followed by acidification to yield this compound.[5]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities in the Kolbe-Schmitt synthesis of this compound from p-cresol include:
-
Unreacted p-cresol: The starting material may not fully react.
-
Positional Isomers: Carboxylation can occur at different positions on the aromatic ring, leading to isomers such as 3-Methylsalicylic acid and 5-Methylsalicylic acid.[1]
-
Other Hydroxybenzoic Acids: By-products like p-Hydroxybenzoic acid and 2- and 4-hydroxyisophthalic acids can also be formed.[2]
Q3: How do reaction conditions affect the formation of these impurities?
A3: The regioselectivity of the Kolbe-Schmitt reaction is sensitive to reaction conditions. The choice of alkali metal hydroxide can influence the position of carboxylation. For instance, using potassium hydroxide can favor the formation of the para-isomer (4-hydroxybenzoic acid from phenol).[3] Temperature and pressure also play a crucial role in maximizing the yield of the desired product and minimizing by-products. Precise control over these parameters is vital for reducing impurity formation.[6]
Q4: What analytical methods are recommended for identifying and quantifying impurities in my this compound product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying this compound from its isomers and other by-products.[1][7][8] A reversed-phase C18 column is often suitable.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities like unreacted p-cresol. Derivatization may be necessary to increase the volatility of the acidic components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the main product and impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure all reactants, reagents, and solvents are thoroughly dried, as water can decrease the yield.[9]- Increase reaction time to drive the carboxylation to completion.- Optimize CO₂ pressure and reaction temperature according to established protocols. |
| Suboptimal Base | - For ortho-carboxylation, sodium phenoxides are generally preferred. Ensure the correct alkali hydroxide was used to form the cresolate.[9] |
| Loss During Workup | - Minimize transfers between glassware.- Ensure complete precipitation during acidification by adjusting the pH to be sufficiently acidic. |
Issue 2: High Levels of Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | - High temperatures can favor the formation of thermodynamically stable, but undesired, isomers. Carefully control the reaction temperature. |
| Non-optimal CO₂ Pressure | - The pressure of carbon dioxide can influence the reaction rate and selectivity. Ensure the pressure is maintained at the optimal level throughout the reaction. |
| Presence of Moisture | - Water can negatively impact the Kolbe-Schmitt reaction. Use anhydrous conditions for the best results.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a general guideline and may require optimization.
-
Preparation of Sodium p-cresolate:
-
In a suitable reaction vessel, dissolve p-cresol in a minimal amount of an appropriate anhydrous solvent.
-
Slowly add one equivalent of sodium hydroxide while stirring.
-
Remove the solvent under vacuum to obtain dry sodium p-cresolate.
-
-
Carboxylation:
-
Place the dry sodium p-cresolate in a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-100 atm).
-
Heat the mixture to the reaction temperature (e.g., 125-150°C) and maintain for several hours with stirring.
-
-
Acidification and Isolation:
-
After cooling, dissolve the reaction mixture in water.
-
Slowly add a strong acid (e.g., sulfuric acid or hydrochloric acid) until the solution is acidic (pH ~2), which will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Protocol 2: Purification of this compound by Fractional Crystallization
Fractional crystallization is an effective method for separating isomers with different solubilities.[10]
-
Solvent Selection:
-
Choose a solvent in which this compound and its isomeric impurities have different solubilities at a given temperature. A mixture of solvents may be necessary.
-
-
Dissolution:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to allow for the selective crystallization of the least soluble isomer. The desired this compound may either crystallize out first or remain in the mother liquor, depending on the solvent system.
-
-
Separation:
-
Separate the crystals from the mother liquor by filtration.
-
-
Repeat:
-
Repeat the crystallization process on the crystal fraction and/or the mother liquor to improve purity.
-
Protocol 3: HPLC Analysis of this compound and Impurities
This method is adapted from a published procedure for the analysis of salicylic (B10762653) acid and its methylated derivatives.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 2.6 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 2.8, 2 mM). A typical composition could be a 70:30 (v/v) mixture of the buffer and acetonitrile.[8]
-
Flow Rate: 0.9 mL/min.[7]
-
Detection Wavelength: 336 nm.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | IUPAC Name | Typical Origin |
| p-Cresol | 4-Methylphenol | Unreacted starting material |
| 3-Methylsalicylic acid | 2-Hydroxy-3-methylbenzoic acid | Isomeric byproduct |
| 5-Methylsalicylic acid | 2-Hydroxy-5-methylbenzoic acid | Isomeric byproduct |
| p-Hydroxybenzoic acid | 4-Hydroxybenzoic acid | Byproduct |
| Hydroxyisophthalic acids | Dihydroxybenzenedicarboxylic acids | Byproducts |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. future4200.com [future4200.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Simultaneous determination of salicylic, 3-methyl salicylic, 4-methyl salicylic, acetylsalicylic and benzoic acids in fruit, vegetables and derived beverages by SPME-LC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. rcprocess.se [rcprocess.se]
Technical Support Center: Degradation Pathways of 4-Methylsalicylic Acid in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 4-Methylsalicylic acid in solution. The information provided will help in troubleshooting experiments and understanding the potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the integrity and purity of this compound, it should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area. For solutions, long-term storage at -80°C (for up to six months) or -20°C (for up to one month) is recommended.[1] It is advisable to protect solutions from light and prepare aliquots to avoid repeated freeze-thaw cycles.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of salicylic (B10762653) acid derivatives is highly dependent on pH. While specific data for this compound is limited, studies on related compounds like acetylsalicylic acid show that hydrolysis is significantly accelerated at higher (basic) pH levels.[1] In acidic environments, the compound is generally more stable. For experiments in aqueous solutions, using buffers to control the pH is crucial to minimize hydrolytic degradation, especially for prolonged storage or use.[1]
Q3: What are the known incompatibilities of this compound?
This compound should not be mixed with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.[1]
Q4: What are the potential degradation pathways for this compound in solution?
Based on studies of salicylic acid and its derivatives, the primary degradation pathways for this compound in solution are expected to be hydrolysis (both acid and base-catalyzed), oxidation, photodegradation, and thermal degradation.[1] For instance, enzymatic degradation of this compound can lead to the formation of catechol.[3]
Troubleshooting Guides
Issue 1: I'm observing unexpected peaks in my HPLC analysis of a this compound solution.
Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products.[1]
-
Potential Cause: Degradation due to experimental conditions.
-
Solution: Review your experimental setup. Ensure the pH of your solvent is controlled, the temperature is appropriate, and the solution is protected from light if it is light-sensitive.[1] Use fresh, high-purity solvents for your mobile phase and sample preparation.
-
-
Potential Cause: Contamination of the sample or solvent.
-
Solution: Prepare fresh solutions using high-purity this compound and solvents. Ensure all glassware is thoroughly cleaned.
-
Issue 2: The color of my this compound powder/solution has changed.
A physical change in appearance, such as a white powder turning slightly off-white or a colorless solution developing a yellow tint, can be an indicator of degradation.[1]
-
Potential Cause: Oxidation or other chemical reactions forming minor impurities.[1]
-
Solution: If you observe a color change, it is recommended to re-test the purity of the compound before use.[1] For solutions, prepare them fresh before the experiment to minimize degradation over time.
-
Issue 3: I am getting inconsistent results in my experiments involving this compound.
Inconsistent results can stem from the degradation of the compound during the experiment.
-
Potential Cause: Instability of the compound under the experimental conditions.
-
Solution: Perform a forced degradation study (see Experimental Protocols section) to understand the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). This will help in identifying and controlling the factors causing degradation.
-
Quantitative Data Summary
| Stress Condition | Reagent/Parameters | Duration | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Refluxed for 30 min at 80°C | Degradation observed | [1][4] |
| Base Hydrolysis | 0.1 N NaOH | Refluxed for 30 min at 80°C | Significant degradation, more sensitive than to acid | [1][4] |
| Oxidation | 2-3% H₂O₂ | Refluxed for 30 min at 80°C | Degradation observed | [1][4] |
| Thermal Degradation | Dry Heat at 80°C | - | Degradation observed | [1][4] |
| Photodegradation | UV Light at 254 nm | 24 hours | Degradation observed | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general procedure to evaluate the stability of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727), acetonitrile (B52724), or a mixture with water.
2. Application of Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
3. Sample Analysis:
-
After exposure to the stressor, dilute the samples to a suitable concentration (e.g., 20-100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of phosphate (B84403) buffer and methanol or acetonitrile is a common starting point.[1]
-
Detection is typically performed using a UV detector at a wavelength of approximately 230 nm or 304 nm.[1]
Visualizations
Caption: Postulated degradation pathways of this compound in solution.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization Conditions for 4-Methylsalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 4-Methylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.15 g/mol | [1] |
| Appearance | White to light grayish-brown powder | [2] |
| Melting Point | 173-177 °C | [1][2] |
| Water Solubility | 10 g/L at 20 °C | [1][2] |
| General Solubility | Soluble in basic water and polar organic solvents like methanol (B129727) and DMSO; slightly soluble in chloroform.[3][4] |
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: The choice of solvent is critical for effective purification by recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data and the properties of similar compounds, the following solvents are recommended for consideration:
-
Water: this compound can be crystallized from hot water.[1]
-
Ethanol-water mixtures: A mixed solvent system can be effective, especially if the solubility in pure water is too high or if certain impurities are problematic.
-
Methanol: this compound is soluble in methanol, suggesting it could be a suitable solvent, possibly in a mixture with water.[2]
-
Other polar organic solvents: Acetone or ethyl acetate (B1210297) could also be explored, though specific data for this compound is limited.
Q3: How can I improve the yield of my crystallization?
A3: Low recovery of purified product can be due to several factors. To improve your yield:
-
Use the minimum amount of hot solvent: Adding a large excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure complete dissolution: Gently heat the solution to ensure all the this compound has dissolved before cooling.
-
Cool the solution slowly: Gradual cooling promotes the formation of larger, purer crystals and minimizes premature precipitation of impurities.
-
Cool to a low enough temperature: After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the product and increase the yield.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss.
Q4: My final product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp, defined melting point. For this compound, the expected melting point is in the range of 173-177 °C.[1][2] Impurities disrupt the crystal lattice structure, leading to a depression and broadening of the melting point. Further purification steps may be necessary.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the crystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent.2. The presence of insoluble impurities. | 1. Add small increments of the hot solvent until the solid dissolves. Avoid a large excess.2. If the solid persists after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution was not cooled to a sufficiently low temperature.3. The solution is supersaturated. | 1. Reheat the solution to evaporate some of the solvent and then allow it to cool again.2. Place the flask in an ice-water bath to induce crystallization.3. Scratch the inside of the flask at the liquid-air interface with a glass rod to provide a nucleation site. Alternatively, add a "seed" crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the impure compound.2. The concentration of impurities is very high, significantly depressing the melting point. | 1. Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power and encourage crystallization.2. Consider a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities before recrystallization. |
| The recovered crystals are colored. | 1. Presence of colored impurities. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Gently boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool. |
| Crystallization happens too quickly. | 1. The solution is too concentrated.2. The cooling process is too rapid. | 1. Reheat the solution and add a small amount of additional hot solvent.2. Allow the solution to cool slowly at room temperature before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling rate. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Water
Objective: To purify crude this compound by removing soluble and insoluble impurities using water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of deionized water.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of hot deionized water until the this compound just dissolves. Avoid adding an excess of water.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a glass funnel and a second Erlenmeyer flask.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by measuring its melting point.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 20-25 °C ( g/100 mL) | Temperature Dependence of Solubility | Notes |
| Water | 1.0[1][2] | Increases significantly with temperature. | A good solvent for recrystallization due to the large temperature gradient of solubility. |
| Methanol | Soluble (qualitative)[2] | Expected to increase with temperature. | Can be used as a primary solvent or in a co-solvent system with water. |
| Ethanol | Soluble (qualitative) | Expected to increase with temperature. | Similar to methanol, can be used as a primary or co-solvent. |
| DMSO | ≥ 10 (qualitative)[5] | Likely a good solvent at room temperature, may not be ideal for recrystallization. | High solubility at room temperature might lead to poor recovery. |
| Chloroform | Slightly soluble (qualitative)[2] | Expected to increase with temperature. | May be suitable for washing away non-polar impurities. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
Technical Support Center: Optimizing Mobile Phase for 4-Methylsalicylic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the HPLC analysis of 4-Methylsalicylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why is my this compound peak tailing?
A1: Peak tailing, where a peak is asymmetrical with a drawn-out tail, is a common issue when analyzing acidic compounds.[1] A tailing factor greater than 1.2 is generally indicative of this problem.[2][3] This can negatively impact the accuracy of peak integration and reduce resolution.[1][2]
Potential Causes and Solutions:
-
Secondary Interactions: The primary cause of peak tailing for acidic compounds is often secondary interactions between the analyte and the stationary phase.[2][3] Specifically, interactions with residual silanol (B1196071) groups on the silica-based column packing are a common culprit.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][5] For acidic compounds like this compound, a mobile phase pH of around 2.5 to 3.0 is often recommended to ensure the analyte is in its un-ionized form.[1][2]
-
Solution 2: Increase Buffer Concentration: A buffer concentration that is too low may not effectively control the mobile phase pH.[2] Increasing the buffer strength to a range of 10-50 mM can help maintain a stable pH and mask residual silanol activity.[1][4]
-
-
Column Issues:
-
Solution: Column Flushing and Replacement: The column may be contaminated or degraded. Flushing the column with a strong solvent like 100% acetonitrile (B52724) or methanol (B129727) can help.[2] If the problem persists, a void may have formed at the column inlet, or the inlet frit could be blocked, necessitating column replacement.[3]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2]
-
Solution: Reduce Injection Volume or Dilute Sample: Try reducing the amount of sample injected or using a column with a larger internal diameter.[4]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]
Q2: Why is the retention time of my this compound peak shifting?
A2: Shifting retention times can compromise the reliability of your analysis.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase, especially after changing the mobile phase composition.[6]
-
Solution: Increase Equilibration Time: Ensure the column is flushed with 10-20 column volumes of the new mobile phase before starting the analysis.[6]
-
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to evaporation of the more volatile component.
-
Solution: Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates.[7]
-
Temperature Fluctuations: Changes in the column temperature can affect retention time.[6]
-
Solution: Use a Column Oven: Employ a column oven to maintain a stable temperature.[8]
-
Q3: Why am I observing split peaks for this compound?
A3: Split peaks can be caused by a number of issues related to the column or the sample injection.
Potential Causes and Solutions:
-
Contamination at Column Inlet: The column inlet frit or the top of the column bed may be contaminated or partially blocked.[9]
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.[9]
-
Solution: Match Sample Solvent to Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC analysis of this compound?
A1: A common starting point for reversed-phase HPLC analysis of salicylic (B10762653) acid derivatives is a mixture of an organic modifier (like methanol or acetonitrile) and an acidic aqueous buffer.[10][11] A typical mobile phase could be a mixture of methanol and water (e.g., 65:35, v/v) containing a small amount of acid, such as 1.0% acetic acid or 0.1% formic acid, to adjust the pH.[10][12]
Q2: What is the role of pH in the mobile phase for this compound analysis?
A2: The pH of the mobile phase is a critical parameter that affects the retention time and peak shape of ionizable compounds like this compound.[13] By adjusting the pH to be at least 2 units below the pKa of the analyte, the compound will be in its non-ionized form, leading to better retention and improved peak shape on a reversed-phase column.[14] For acidic compounds, a lower pH (around 2.5-3.0) is generally preferred.[1][2]
Q3: How do I choose between methanol and acetonitrile as the organic modifier?
A3: Both methanol and acetonitrile are common organic modifiers in reversed-phase HPLC. The choice can affect the selectivity of the separation.[15] Acetonitrile is generally a stronger solvent than methanol, leading to shorter retention times. It is recommended to try both during method development to see which provides the better separation for this compound and any potential impurities.
Q4: What type of HPLC column is suitable for this compound analysis?
A4: A C18 or C8 reversed-phase column is typically used for the analysis of salicylic acid and its derivatives.[10][11] For low pH applications, it is important to use a column that is stable under acidic conditions, such as those with sterically protected bonded phases.[15]
Data Presentation
Table 1: Effect of Mobile Phase Parameters on HPLC Analysis of Acidic Compounds
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Peak Shape | Rationale |
| Increase % Organic Modifier | Decrease | Generally no significant effect | Increases the elution strength of the mobile phase.[2] |
| Decrease Mobile Phase pH | Increase | Improved symmetry (less tailing) | Suppresses ionization of the acidic analyte, increasing its hydrophobicity and reducing interactions with silanols.[5][15] |
| Increase Buffer Concentration | Minimal change | Improved symmetry | Helps to maintain a stable pH and mask residual silanol groups on the stationary phase.[1][4] |
| Increase Flow Rate | Decrease | May decrease efficiency (broader peaks) | Reduces the time the analyte spends interacting with the stationary phase. |
| Increase Column Temperature | Decrease | Improved symmetry and efficiency | Lowers mobile phase viscosity and can improve mass transfer kinetics.[8] |
Table 2: Example HPLC Method for Salicylic Acid Derivatives
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 304 nm |
| This table is based on a method for methyl salicylate (B1505791) and serves as a good starting point.[10] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol provides a starting point for the analysis. Optimization may be required.
-
Mobile Phase Preparation (Methanol:Water (65:35, v/v) with 1.0% Acetic Acid):
-
Measure 650 mL of HPLC-grade methanol and 350 mL of HPLC-grade water into a 1 L glass reservoir.
-
Add 10 mL of glacial acetic acid to the mixture.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark. This is your stock solution.
-
Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system, including the column, with the mobile phase at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.[10]
-
Set the column temperature to 30 °C.[10]
-
Set the UV detector to a wavelength of 304 nm (note: the optimal wavelength for this compound should be experimentally determined).[10]
-
Inject 20 µL of the standard and sample solutions.[10]
-
Record the chromatograms and analyze the data.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 7. youtube.com [youtube.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 10. turkjps.org [turkjps.org]
- 11. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. moravek.com [moravek.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Methylsalicylic Acid in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Methylsalicylic acid in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white solid organic compound.[1] It is characterized as being soluble in basic water and polar organic solvents.[1] Its solubility in pure water is approximately 10 g/L at 20°C.[2][3][4][5] It is slightly soluble in chloroform (B151607) (with sonication), DMSO, and methanol.[2][3]
Q2: What is the pKa of this compound and why is it important for solubility?
A2: The pKa of this compound is 3.17.[2] The pKa is the pH at which the compound is 50% ionized and 50% unionized in solution. As an acidic compound, this compound's solubility in aqueous solutions is highly pH-dependent. At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble salt.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is causing this?
A3: This is a common issue known as "precipitation upon dilution." While this compound might be soluble in a high concentration of an organic solvent like DMSO, its solubility can decrease significantly when diluted into an aqueous buffer where the final concentration of the organic solvent is low.[6][7] This is particularly true if the pH of your aqueous buffer is below or near the pKa of this compound.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of poorly water-soluble compounds for biological assays.[6][8] However, given that this compound is slightly soluble in DMSO, it is crucial to ensure it is fully dissolved, potentially with gentle warming or sonication. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]
Troubleshooting Guide
Issue: this compound is not dissolving in my desired solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. For aqueous solutions, ensure the pH is sufficiently above the pKa of 3.17. Consider using a buffer system (e.g., phosphate (B84403), borate) to maintain a stable pH.2. For organic stock solutions, try DMSO or ethanol. Gentle heating (to 37-40°C) or sonication can aid dissolution. |
| Low Temperature | Solubility often decreases at lower temperatures. Try warming the solution gently. |
| Compound Purity/Form | Impurities or a specific crystalline form of the compound can affect solubility. Ensure you are using a high-purity compound. |
Issue: Precipitation occurs when adding the stock solution to the aqueous assay medium.
| Potential Cause | Troubleshooting Steps |
| pH of Assay Medium | The pH of your final assay medium may be too low. Measure the pH after adding the this compound solution. Adjust the buffer of your assay medium to a pH of 7.4 or higher to maintain the compound in its ionized, more soluble form. |
| High Final Concentration | The desired final concentration of this compound in the assay may exceed its solubility limit in the final solvent composition. Consider reducing the final concentration if experimentally feasible. |
| Insufficient Co-solvent | The percentage of the organic solvent from the stock solution in the final assay medium may be too low to maintain solubility. While increasing the co-solvent percentage can help, be mindful of its potential effects on the biological assay (e.g., cell toxicity, enzyme inhibition). A final DMSO concentration of <1% is generally recommended for cell-based assays. |
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its solubility.
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 173-177 °C | [2][3][5][10] |
| pKa | 3.17 (at 25 °C) | [2] |
| Water Solubility | 10 g/L (at 20 °C) | [2][3][4][5] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform (sonicated), DMSO, and Methanol | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.5215 mg of this compound powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Solubilization: Vortex the tube for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[9]
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
-
Buffer Preparation: Prepare an aqueous buffer with a pH at least 2 units above the pKa of this compound (e.g., a 50 mM phosphate buffer at pH 7.4).
-
Weighing: Weigh the desired amount of this compound.
-
Initial Suspension: Add a small amount of the prepared buffer to the powder to create a slurry.
-
pH Adjustment: While stirring, slowly add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH and facilitate the dissolution of the acid. Monitor the pH to ensure it does not rise too high for your experimental conditions.
-
Final Volume: Once the this compound is dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
Verification: Check the final pH of the solution and adjust if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: pH effect on this compound ionization and solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 50-85-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 50-85-1 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 4-Methylsalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methylsalicylic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities depend on the synthetic route used. For the common Kolbe-Schmitt synthesis, which involves the carboxylation of p-cresol (B1678582), potential byproducts include:
-
Isomeric Byproducts: 3-Methylsalicylic acid and 5-Methylsalicylic acid can be formed due to carboxylation at different positions on the aromatic ring.
-
Unreacted Starting Materials: Residual p-cresol may be present if the reaction does not go to completion.
-
Other Byproducts: Depending on reaction conditions, other related compounds like 4-hydroxyisophthalic acid might be formed.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.[2]
Q3: What is the expected melting point of pure this compound?
A3: Pure this compound is a white solid with a melting point in the range of 173-177 °C.[3][4][5] A broad melting point range below this indicates the presence of impurities.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: this compound is soluble in basic water and polar organic solvents.[6] Water is a common solvent for the recrystallization of salicylic (B10762653) acid derivatives. Due to its solubility of 10 g/L in water at 20°C, a significant amount of product may remain in the mother liquor if only water is used.[3][4][5] Therefore, a mixed solvent system, such as ethanol (B145695)/water or methanol/water, can be more effective.[2] It is also slightly soluble in chloroform, DMSO, and methanol.[7]
Troubleshooting Guides
Recrystallization Troubleshooting
This guide addresses common issues encountered during the purification of this compound by recrystallization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude product does not fully dissolve in hot solvent. | 1. Insufficient solvent. 2. Presence of insoluble impurities. | 1. Add small increments of the hot solvent until the solid dissolves. Avoid a large excess to maximize yield. 2. If the solid still doesn't dissolve, perform a hot filtration to remove insoluble materials.[2] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. Insufficient cooling. | 1. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[2] 2. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce nucleation.[2] 3. Cool the flask in an ice bath to promote crystallization.[2] |
| Product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. High concentration of impurities significantly depressing the melting point. 3. The solution is cooling too rapidly. | 1. Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to encourage crystallization. 2. Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.[2] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8] |
| Low recovery of purified product. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were filtered before crystallization was complete. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing on the filter paper. 3. Ensure the solution has cooled sufficiently (room temperature followed by an ice bath) before filtration. |
| The recovered crystals are colored. | 1. Presence of colored impurities. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is hot, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
| Parameter | Value/Range |
| Initial Solvent | Ethanol |
| Anti-solvent | Deionized Water |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath. |
| Washing Solvent | Ice-cold ethanol/water mixture |
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from isomeric byproducts and other impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 80:20 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexanes:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20) |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 50-85-1 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 50-85-1 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Methylsalicylic Acid
Welcome to the technical support center for the purification of 4-Methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in removing isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a synthesis of this compound?
A1: The most common isomeric impurities are 3-Methylsalicylic acid and 5-Methylsalicylic acid. These isomers have very similar physical and chemical properties to this compound, which can make their removal challenging.[1][2]
Q2: Why is it difficult to separate these isomeric impurities?
A2: The isomers of methylsalicylic acid possess the same molecular formula and functional groups, leading to similar solubility profiles and chromatographic behavior.[1] This makes separation by standard techniques like simple recrystallization challenging, often requiring more specialized methods like fractional crystallization or preparative chromatography.
Q3: What are the primary methods for removing isomeric impurities from this compound?
A3: The main techniques employed are fractional crystallization and preparative High-Performance Liquid Chromatography (HPLC).[3][4] Fractional crystallization exploits subtle differences in solubility between the isomers in a carefully selected solvent system.[3] Preparative HPLC offers higher resolution for separating compounds with very similar properties.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity and quantifying the levels of isomeric impurities.[5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid) can provide good separation of the isomers.[6][7]
Data Presentation: Physicochemical Properties of Methylsalicylic Acid Isomers
Understanding the differences in the physical properties of this compound and its common isomeric impurities is crucial for developing an effective purification strategy.
| Property | This compound | 3-Methylsalicylic Acid | 5-Methylsalicylic Acid |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point (°C) | 173 - 177[8] | 163 - 165[9] | 151 - 154[10] |
| Water Solubility (g/L at 20°C) | 10[11] | 1.5[12] | Limited solubility[13] |
| pKa | 3.17[14] | 2.99[9] | 4.08[15] |
| Appearance | White to grayish-beige powder[16] | White to slightly reddish crystalline solid[12] | White to beige powder[13] |
Experimental Protocols
Method 1: Fractional Crystallization
This method is suitable for enriching this compound when isomeric impurities are present at moderate levels. It relies on the differences in solubility between the isomers.
Principle: this compound has a higher solubility in water compared to 3-Methylsalicylic acid.[11][12] This protocol uses a mixed solvent system of ethanol (B145695) and water to exploit this difference.
Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot ethanol (near boiling).
-
Addition of Anti-Solvent: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the saturation point has been reached.[17]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[17]
-
Slow Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the selective crystallization of the less soluble isomers, thereby enriching the mother liquor with the more soluble this compound.[18]
-
First Filtration: Filter the formed crystals (enriched in 3- and 5-methylsalicylic acid) and collect the mother liquor.
-
Concentration and Second Crystallization: Gently heat the mother liquor to reduce its volume by evaporating some of the solvent.
-
Cooling: Allow the concentrated mother liquor to cool slowly to room temperature, and then place it in an ice bath to induce the crystallization of the this compound.
-
Second Filtration: Collect the purified this compound crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the crystals under vacuum.
Expected Outcome: This procedure should yield this compound with significantly reduced levels of isomeric impurities. The efficiency will depend on the initial impurity levels. Multiple iterations may be necessary.
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity (≥99.5%), preparative HPLC is the recommended method.
Principle: This technique separates the isomers based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.
Methodology:
-
Column: A reversed-phase C18 preparative column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a mobile phase composition that allows for the retention of all isomers on the column (e.g., 70% A / 30% B).
-
Gradually increase the percentage of Solvent B to elute the isomers. The exact gradient will need to be optimized based on the analytical separation.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Filter the sample solution through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the eluent in fractions. Monitor the elution of the isomers using a UV detector (e.g., at 304.5 nm for 4-MSA).[19]
-
Isolation: Combine the fractions containing the pure this compound. Remove the solvents under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Troubleshooting Guides
Troubleshooting Fractional Crystallization
Issue 1: No crystals form upon cooling.
-
Potential Cause: The solution is not sufficiently saturated, likely due to the use of too much solvent.[20]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.[21]
-
Reduce Solvent: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[20]
-
Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath), but be aware that rapid cooling can trap impurities.[21]
-
Issue 2: The product "oils out" instead of crystallizing.
-
Potential Cause: The saturation point of the solute is reached at a temperature above its melting point in the solvent system, or high levels of impurities are depressing the melting point.[20]
-
Solution:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of the more "soluble" solvent (ethanol in this case) to decrease the supersaturation.[21]
-
Slower Cooling: Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.
-
Change Solvent System: Experiment with a different solvent or solvent mixture.
-
Issue 3: Poor recovery of the purified product.
-
Potential Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[21] The product might be more soluble than anticipated.
-
Solution:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary for dissolution.[22]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor and cool it again to recover more product, although this fraction may be less pure.
-
Troubleshooting Preparative HPLC
Issue 4: Poor separation of isomeric peaks.
-
Potential Cause: The mobile phase composition or gradient is not optimal for resolving the closely eluting isomers.
-
Solution:
-
Adjust Gradient: Make the elution gradient shallower (i.e., increase the percentage of the strong solvent, acetonitrile, more slowly). This will increase the run time but improve resolution.
-
Modify Mobile Phase: The addition of an acid like formic or acetic acid helps to keep the carboxylic acids protonated and can improve peak shape and selectivity.[7] Experiment with different acid modifiers or concentrations.
-
Lower Flow Rate: Reducing the flow rate can increase the column efficiency and improve resolution.
-
Issue 5: Peak tailing.
-
Potential Cause: Secondary interactions between the acidic protons of the methylsalicylic acids and the silica (B1680970) backbone of the stationary phase.[23]
-
Solution:
-
Increase Acidity of Mobile Phase: Ensure the mobile phase pH is low enough (e.g., by adding 0.1% formic or acetic acid) to fully protonate the carboxylic acid groups. This minimizes unwanted ionic interactions with the stationary phase.[17]
-
Issue 6: Column overloading.
-
Potential Cause: Injecting too much sample onto the preparative column.
-
Solution:
-
Reduce Sample Load: Decrease the amount of material injected in each run. This will lead to sharper, more symmetrical peaks and better separation.
-
Use a Larger Column: If larger quantities need to be purified, a column with a larger diameter is required.
-
Visualizations
Caption: Experimental workflows for the purification of this compound.
References
- 1. 83-40-9(3-Methylsalicylic acid) | Kuujia.com [kuujia.com]
- 2. 3-Methylsalicylic Acid | C8H8O3 | CID 6738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Methylsalicylic acid | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. This compound | 50-85-1 [chemicalbook.com]
- 9. 3-Methylsalicylic acid CAS#: 83-40-9 [m.chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. chembk.com [chembk.com]
- 12. 3-Methylsalicylic acid | 83-40-9 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound CAS#: 50-85-1 [m.chemicalbook.com]
- 15. 5-Methylsalicylic acid|lookchem [lookchem.com]
- 16. This compound | 50-85-1 [amp.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. benchchem.com [benchchem.com]
Stability issues of 4-Methylsalicylic acid under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Methylsalicylic acid under various pH conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound is most commonly due to hydrolysis, particularly under basic (alkaline) pH conditions.[1][2][3][4] Like other salicylic (B10762653) acid derivatives, the ester and carboxylic acid functional groups are susceptible to cleavage. Other contributing factors can include exposure to high temperatures, UV light, and oxidizing agents.[5][6] A change in the physical appearance of your compound, such as a color change from white to a yellowish or reddish hue, can be an indicator of degradation.[6]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of salicylic acid derivatives is highly dependent on pH.[7] While specific kinetic data for this compound is not extensively published, studies on related compounds like acetylsalicylic acid show that hydrolysis is significantly accelerated at higher (basic) pH levels.[1][4] In acidic environments, the compound is generally more stable.[1][3] Therefore, for experiments involving aqueous solutions, it is crucial to use buffers to maintain a stable pH, especially for prolonged storage or use.[7]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products.[6] Given the structure of this compound, a likely degradation product under hydrolytic conditions is 4-methylcatechol, resulting from decarboxylation, or other related phenolic compounds. To troubleshoot, you should:
-
Review your experimental conditions: Check the pH of your solvents and solutions, the temperature at which the experiment was conducted, and the sample's exposure to light.[5]
-
Ensure solvent purity: Use high-purity solvents and freshly prepared solutions to avoid contaminants.
-
Perform a forced degradation study: To confirm if the unexpected peaks are indeed degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light).[8][9]
Q4: What are some incompatible substances that I should avoid mixing with this compound?
A4: To prevent rapid degradation or vigorous reactions, avoid direct contact with the following:
-
Strong oxidizing agents
-
Strong bases
-
Acid anhydrides
-
Acid chlorides[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color of solid compound (e.g., white to yellow/red) | Oxidation or slow degradation. | Re-test the purity of the compound before use. Store the solid compound in a tightly sealed, light-resistant container in a cool, dry place.[6] |
| Precipitate formation in a buffered solution | pH-dependent solubility or degradation product precipitation. | Verify the pH of the solution. This compound is more soluble in basic water.[10] If the pH is appropriate, the precipitate may be a less soluble degradation product. Analyze the precipitate and supernatant separately via HPLC. |
| Loss of potency in a formulated product over time | Chemical instability leading to degradation of the active ingredient. | Conduct a formal stability study under controlled temperature and humidity conditions to determine the shelf-life.[11][12] Consider reformulation with stabilizing excipients or adjusting the pH. |
| Inconsistent results in bioassays | Degradation of the compound in the assay medium. | Ensure the pH of the cell culture or assay medium is compatible with the stability of this compound. Prepare stock solutions fresh and minimize the time the compound spends in the assay medium before analysis. |
Experimental Protocols and Data
Forced Degradation Study Protocol for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[9]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Reflux the mixture at 80°C for 4 hours.[6][13] Cool and neutralize with an equivalent amount of 1N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Reflux at 80°C for 30 minutes.[6][13] Due to higher sensitivity to basic conditions, a shorter duration is recommended. Cool and neutralize with an equivalent amount of 0.1N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.[6]
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 24 hours. Also, reflux the stock solution at 80°C for 24 hours.[6]
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[14] A control sample should be kept in the dark to differentiate between light- and heat-induced degradation.[6]
3. Sample Analysis: After exposure to the stressor, dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method. A common starting point is a reverse-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile.[15][16] Detection is typically performed with a UV detector at a wavelength around 230 nm or 304 nm.[15]
Quantitative Data Presentation
Table 1: Summary of Forced Degradation Studies on Salicylic Acid
| Stress Condition | Reagent/Parameters | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | Refluxed at 80°C for 30 min | Degradation observed |
| Base Hydrolysis | 0.1 N NaOH | Refluxed at 80°C for 30 min | Significant degradation; more sensitive than to acid |
| Oxidation | 2-3% H₂O₂ | Refluxed at 80°C for 30 min | Degradation observed |
| Thermal Degradation | Dry Heat | 80°C | - |
When you conduct your own stability studies on this compound, your quantitative data should be presented in a clear and structured manner, as illustrated in the hypothetical table below.
Table 2: Hypothetical pH-Dependent Stability Data for this compound at 25°C
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | Citrate Buffer | 100.0 | 99.5 | 0.5% |
| 5.0 | Acetate Buffer | 100.0 | 98.2 | 1.8% |
| 7.4 | Phosphate Buffer | 100.0 | 92.1 | 7.9% |
| 9.0 | Borate Buffer | 100.0 | 75.4 | 24.6% |
Visualizations
Experimental Workflow for pH Stability Analysis
Caption: Workflow for assessing the pH stability of this compound.
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. academically.com [academically.com]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 13. ijrpp.com [ijrpp.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. researchgate.net [researchgate.net]
- 16. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in 4-Methylsalicylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent industrial method for synthesizing this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of sodium para-cresolate, which is formed by treating p-cresol (B1678582) with a sodium base. The sodium p-cresolate is then heated with carbon dioxide under pressure, followed by acidification to yield this compound.[1]
Q2: What are the primary side reactions that can lead to low yield in this compound synthesis?
The main side reaction is the formation of positional isomers of methylsalicylic acid. While the Kolbe-Schmitt reaction with sodium phenoxides generally favors ortho-carboxylation to produce the desired this compound from p-cresol, suboptimal reaction conditions can lead to the formation of other isomers. Additionally, incomplete reaction or the presence of impurities in the starting materials can also contribute to a lower yield of the desired product.
Q3: How can I purify the crude this compound product?
The most common method for purifying crude this compound is recrystallization.[2] This technique takes advantage of the difference in solubility of the acid and impurities in a given solvent at different temperatures. Water or mixed solvent systems like ethanol-water are often effective. For highly impure samples or to separate isomers with very similar solubility, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) may be necessary.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Kolbe-Schmitt reaction of p-cresol.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal Reaction Temperature: Temperatures significantly lower than the optimal range (180-185°C) can lead to a slow and incomplete reaction. Conversely, excessively high temperatures can promote the formation of undesired isomers and decomposition products. | Maintain the reaction temperature within the optimal range of 180-185°C. Use a calibrated temperature controller and ensure uniform heating of the reaction vessel. |
| Inadequate CO2 Pressure: Insufficient carbon dioxide pressure will result in a low conversion of the sodium p-cresolate to the carboxylated product. | Ensure the reaction is carried out under a sustained CO2 pressure of at least 10 atm. Regularly check for leaks in the pressure system. | |
| Incorrect Reactant Ratio: An inappropriate molar ratio of p-cresol to the sodium base can lead to incomplete formation of the reactive sodium p-cresolate. | Use a slight excess of p-cresol relative to the sodium base (e.g., a molar ratio of 1.5:1 to 2:1 of p-cresol to sodium ethyl carbonate). | |
| Presence of Water: The Kolbe-Schmitt reaction is sensitive to moisture, which can hydrolyze the sodium p-cresolate and reduce the yield. | Use anhydrous solvents and thoroughly dry all glassware before use. Ensure the starting materials are as dry as possible. | |
| Inefficient Mixing: Poor agitation can lead to localized overheating and incomplete reaction between the solid sodium p-cresolate and gaseous carbon dioxide. | Employ vigorous and continuous stirring throughout the reaction to ensure a homogeneous reaction mixture. | |
| Formation of Isomeric Impurities | Use of Potassium Base: The use of potassium hydroxide (B78521) or other potassium bases tends to favor the formation of the para-isomer, which in the case of p-cresol would lead to a different product. | Use a sodium base, such as sodium hydroxide or sodium ethyl carbonate, to favor the desired ortho-carboxylation. |
| High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of thermodynamically more stable, but undesired, isomers. | Strictly adhere to the recommended temperature range of 180-185°C. | |
| Product Discoloration | Oxidation of Phenolic Compounds: Phenols are susceptible to oxidation, which can result in colored impurities in the final product. | Purge the reaction vessel with an inert gas like nitrogen before introducing the reactants and carbon dioxide to minimize oxidation. |
| Impurities in Starting Materials: The use of impure p-cresol can introduce colored contaminants that are carried through to the final product. | Use high-purity p-cresol. If necessary, purify the starting material by distillation before use. | |
| Difficulty in Product Isolation/Purification | Incomplete Precipitation: If the acidification step is incomplete, a portion of the product will remain as the more soluble sodium salt, leading to a lower isolated yield. | Ensure the reaction mixture is acidified to a pH of around 2-3 with a strong acid to ensure complete precipitation of the this compound. |
| Loss of Product during Recrystallization: Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution slowly to maximize crystal formation and recovery. |
Experimental Protocols
Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is adapted from a general procedure for the carboxylation of cresols.
Materials:
-
p-Cresol
-
Sodium ethyl carbonate
-
Carbon dioxide (high-pressure cylinder)
-
Concentrated hydrochloric acid
-
Deionized water
-
Ethanol (for recrystallization)
-
High-pressure autoclave with stirring and temperature control
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Charging the Autoclave: In a high-pressure autoclave, add p-cresol and sodium ethyl carbonate in a molar ratio of 1.5:1.
-
Purging the System: Seal the autoclave and purge it with nitrogen or argon to remove air, then purge with carbon dioxide.
-
Pressurization and Heating: Pressurize the autoclave with carbon dioxide to 10 atm. Begin stirring and heat the reaction mixture to 180-185°C.
-
Reaction: Maintain the temperature and pressure with continuous stirring for 6-7 hours.
-
Cooling and Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolution: Add deionized water to the reaction mixture to dissolve the sodium salt of this compound.
-
Acidification: Transfer the aqueous solution to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3, at which point the this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude this compound in a drying oven at an appropriate temperature (e.g., 60-70°C).
Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., water, ethanol-water). This compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to a constant weight. The purity can be assessed by measuring the melting point (pure this compound melts at 177°C).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Improving HPLC Resolution of 4-Methylsalicylic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) separation of 4-Methylsalicylic acid and its isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound peak is co-eluting with another isomer. How can I improve the resolution?
A1: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. To improve resolution, you can systematically adjust the following parameters:
-
Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. The different solvent strengths and selectivities can alter the interactions between the isomers and the stationary phase.
-
pH of the Aqueous Phase: The methylsalicylic acid isomers are ionizable compounds. Adjusting the pH of the mobile phase can significantly impact their retention times and selectivity. For these acidic compounds, using an acidic mobile phase (e.g., pH 2.5-3.5) will suppress ionization and increase retention on a reverse-phase column. A phosphate (B84403) buffer is a good choice to maintain a stable pH.
-
Additive Concentration: The concentration of the acidifier (e.g., phosphoric acid, formic acid) can influence selectivity. Small adjustments to the concentration can fine-tune the separation.
-
-
Stationary Phase:
-
While a C18 column is a good starting point, isomers with very similar hydrophobicity may not resolve well. Consider a column with a different selectivity, such as a Phenyl or Pentafluorophenyl (PFP) stationary phase. These phases offer alternative separation mechanisms, like π-π interactions, which can be effective for aromatic positional isomers.
-
-
Temperature:
-
Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity. Try decreasing or increasing the temperature in increments of 5°C to observe the effect on your separation.
-
Q2: I am observing significant peak tailing for my methylsalicylic acid isomers. What could be the cause and how do I fix it?
A2: Peak tailing is often caused by secondary interactions between the acidic analytes and active sites (silanols) on the silica-based stationary phase. Here are some solutions:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough to fully protonate the carboxylic acid group of the methylsalicylic acids. A pH of around 2.5 is often effective.
-
Use a Competing Acid: The addition of a small amount of a stronger, volatile acid like trifluoroacetic acid (TFA) to the mobile phase can help to mask the active silanol (B1196071) groups and reduce peak tailing. However, be aware that TFA can be corrosive to some HPLC components.
-
Column Choice: Consider using a column with end-capping, which deactivates most of the residual silanol groups. Alternatively, a column with a base-deactivated stationary phase can be beneficial.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
Q3: My retention times are shifting from one run to the next. What should I do?
A3: Unstable retention times can compromise the reliability of your results. The following factors could be the cause:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. For gradient elution, a sufficient re-equilibration time between injections is crucial.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. Inconsistent mobile phase composition will lead to retention time drift.
-
Column Temperature: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and its isomers?
A1: A good starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 25 mM potassium phosphate monobasic adjusted to pH 2.8 with phosphoric acid). You can start with a gradient elution to determine the approximate retention times of the isomers and then switch to an isocratic method for optimization.
Q2: What detection wavelength should I use for methylsalicylic acid isomers?
A2: Methylsalicylic acid isomers have a UV absorbance maximum around 304 nm. Setting your UV detector to this wavelength should provide good sensitivity.
Q3: How can I confirm the identity of each isomer peak in my chromatogram?
A3: The most reliable way to confirm the identity of each peak is to inject individual standards of each methylsalicylic acid isomer (3-, 4-, 5-, and 6-methylsalicylic acid) under the same chromatographic conditions. This will allow you to determine the retention time for each specific isomer.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide a better separation for your specific mixture of isomers. You will likely need to adjust the percentage of methanol in the mobile phase to achieve similar retention times as with acetonitrile.
Experimental Protocols
The following is a detailed methodology for the separation of 3-Methylsalicylic acid and this compound. This method can be used as a starting point for the separation of all four isomers, with further optimization of the mobile phase composition and gradient likely required to resolve the 5- and 6-methyl isomers.
Method 1: Separation of 3- and this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 2 mM Phosphate Buffer (pH 2.8) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 304 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of each isomer (e.g., 1 mg/mL) in methanol.
-
Dilute the stock solutions with the mobile phase to the desired concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Quantitative Data
The following table summarizes the expected retention times for a mixture of salicylic (B10762653) acid, 3-methylsalicylic acid, and this compound based on a published method.[1] Please note that these values may vary depending on the specific HPLC system, column, and exact experimental conditions.
| Compound | Retention Time (min) |
| Salicylic Acid | ~3.5 |
| This compound | ~4.2 |
| 3-Methylsalicylic Acid | ~4.8 |
Note: Retention times for 5- and 6-methylsalicylic acid are not available in the cited literature under these specific conditions and would need to be determined experimentally.
Visualizations
Caption: Experimental workflow for HPLC analysis of methylsalicylic acid isomers.
Caption: Logical workflow for troubleshooting poor resolution in HPLC.
References
Technical Support Center: Optimizing Derivatization for 4-Methylsalicylic Acid GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 4-Methylsalicylic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other salicylic (B10762653) acid derivatives, is a polar compound with low volatility due to the presence of both a carboxylic acid and a phenolic hydroxyl group.[1][2] Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the injector port.[1] Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with less polar functional groups, increasing the analyte's volatility and thermal stability, which leads to sharper peaks and more reproducible results.[1][3]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective methods for derivatizing compounds with hydroxyl and carboxylic acid groups, such as this compound, are silylation and methylation.
-
Silylation: This is the most widely used technique and involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] These reagents are highly reactive and produce volatile by-products that typically do not interfere with the analysis.[3]
-
Methylation: This method converts the carboxylic acid to its methyl ester. While effective for the carboxyl group, it may not derivatize the phenolic hydroxyl group under standard conditions, potentially leading to incomplete derivatization.[5] Diazomethane is a traditional methylation agent but is highly toxic and explosive.[5] Safer alternatives include using methanol (B129727) with an acid catalyst like sulfuric acid or BF3.[5][6]
Q3: Which silylating reagent is better for this compound: BSTFA or MSTFA?
A3: Both BSTFA and MSTFA are powerful silylating agents suitable for this compound.[3] MSTFA is generally considered to be slightly more reactive and its by-products are more volatile than those of BSTFA, which can be advantageous in preventing chromatographic interference.[7] However, the addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), to BSTFA significantly enhances its reactivity, making it a very robust option.[3] For phenolic acids, both reagents are highly effective, and the choice may come down to laboratory preference and specific sample matrix considerations.[3]
Q4: What are the critical parameters to control during the derivatization reaction?
A4: The success of the derivatization reaction hinges on several key parameters:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[8] Any water present in the sample, solvents, or glassware will react with the reagent, reducing the yield of the desired derivative.[8] It is crucial to use dry solvents and glassware.
-
Reagent-to-Analyte Ratio: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the number of active hydrogens in the molecule.[1]
-
Reaction Temperature and Time: The optimal temperature and time depend on the analyte and the reagent used. While some reactions are complete within minutes at room temperature, others may require heating (e.g., 60-80°C) for 15-60 minutes to ensure complete derivatization.[3] It is recommended to optimize these conditions for this compound.
-
Catalyst: For less reactive or sterically hindered compounds, the addition of a catalyst like TMCS can significantly increase the rate and extent of the reaction.[3]
Troubleshooting Guides
Issue 1: Incomplete Derivatization
Symptoms:
-
Appearance of multiple peaks for this compound in the chromatogram (e.g., underivatized, partially derivatized, and fully derivatized forms).
-
Poor peak shape (e.g., tailing) for the analyte peak.
-
Low response or poor sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before adding the derivatization reagent.[8] |
| Insufficient Reagent | Increase the volume of the derivatization reagent. A 10-fold molar excess is a good starting point for optimization.[6] |
| Suboptimal Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots at different time points until the peak area of the fully derivatized product no longer increases. A typical starting point is 60°C for 30-60 minutes.[1][3] |
| Steric Hindrance | While less of a concern for this compound, for more hindered compounds, consider using a more powerful silylating reagent (e.g., MSTFA) or adding a catalyst (e.g., 1% TMCS with BSTFA).[3][4] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peak shape with a drawn-out tail.
-
Reduced peak height and poor resolution from adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | See "Troubleshooting Incomplete Derivatization" section above. Underivatized polar groups can interact with active sites in the GC system. |
| Active Sites in the GC System | Ensure the GC inlet liner is clean and deactivated (silanized). Using a liner with glass wool can help trap non-volatile residues but may also introduce active sites if not properly deactivated. Consider using a pre-column (guard column) to protect the analytical column. |
| Column Overload | Injecting too much of the sample can lead to peak distortion. Dilute the sample and re-inject. |
| Inappropriate GC Column | Use a well-deactivated, low-polarity column (e.g., 5% phenyl-methylpolysiloxane) for the analysis of silylated derivatives. |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS
Materials:
-
Dried this compound sample or extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the this compound sample is completely dry. If in solution, evaporate the solvent under a gentle stream of dry nitrogen.
-
To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of this compound with MSTFA
Materials:
-
Dried this compound sample or extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the this compound sample is completely dry.
-
To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of MSTFA to the vial.
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 70°C for 45-60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Data Presentation
The following table provides a qualitative and semi-quantitative comparison of BSTFA and MSTFA for the derivatization of phenolic acids, which is applicable to this compound. Optimal conditions for this compound should be empirically determined.
| Feature | BSTFA (+1% TMCS) | MSTFA |
| Reactivity | High (with catalyst)[3] | Very High[3] |
| By-product Volatility | High[3] | Very High |
| Reaction Conditions | 60-80°C, 15-60 min[3] | 60-80°C, 15-60 min[3] |
| Derivative Stability | Good, but sensitive to hydrolysis[8] | Good, but sensitive to hydrolysis[8] |
| Relative Derivatization Yield (for similar compounds) | ~86-98% | ~93-100% |
Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting logic for derivatization of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 4-Methylsalicylic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methylsalicylic acid during storage. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For laboratory purposes, storage at room temperature is generally acceptable.[2][3] It is crucial to protect the compound from moisture and light to prevent potential degradation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. For short-term storage, solutions should be kept in a refrigerator at 2-8°C. For longer-term storage, it is recommended to store aliquots in airtight containers at -20°C for up to one month or at -80°C for up to six months.[1] To minimize degradation, especially from oxidation, consider purging the container with an inert gas like nitrogen or argon before sealing. Protecting solutions from light by using amber vials or wrapping containers in aluminum foil is also a critical preventative measure.[4]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors that can lead to the degradation of this compound include:
-
Hydrolysis: Particularly in aqueous solutions with a basic pH.[1][4]
-
Oxidation: Exposure to air and oxidizing agents can cause degradation.[1]
-
Photodegradation: Exposure to UV or visible light can induce decomposition.[1][4]
-
Thermal Stress: High temperatures can lead to the breakdown of the compound.[1]
Q4: Are there any chemicals that are incompatible with this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and rapid degradation.
Q5: I've noticed a change in the color of my this compound powder. What does this indicate?
A5: A change in the appearance of the powder, such as a shift from white or creamish to a yellowish or brownish hue, can be an indicator of degradation.[1][5] This is often due to the formation of oxidation products or other impurities. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional peaks that are not present in the reference standard.
-
Potential Cause: These extra peaks are likely degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solid material and any prepared solutions were stored according to the recommended guidelines (cool, dry, protected from light).
-
Check Solution pH: If working with aqueous solutions, measure the pH. Salicylic (B10762653) acid derivatives are more stable in acidic conditions; basic conditions accelerate hydrolysis.[1][4] Consider buffering your solution to a pH between 2 and 4.[4]
-
Evaluate Solvent Purity: Ensure that the solvents used to prepare your solutions are of high purity and free from contaminants that could act as catalysts for degradation.
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are indeed degradation products, you can perform a forced degradation study as outlined in the Experimental Protocols section.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: You are observing variability in your experimental outcomes that may be linked to the this compound starting material.
-
Potential Cause: The purity of your this compound may have been compromised due to degradation.
-
Troubleshooting Steps:
-
Re-analyze Purity: Use a validated analytical method, such as the HPLC protocol provided below, to determine the purity of your current stock of this compound.
-
Compare with a New Batch: If possible, acquire a new, unopened container of this compound and compare its performance in your experiments.
-
Implement Strict Storage Protocols: Ensure that all laboratory personnel are adhering to the recommended storage and handling procedures to prevent future degradation.
-
Quantitative Data on Stability
| Stress Condition | Reagent/Parameter | Duration | Expected Observation |
| Acid Hydrolysis | 0.1 N HCl | Reflux at 80°C for 30 min | Degradation expected[1][6] |
| Base Hydrolysis | 0.1 N NaOH | Reflux at 80°C for 30 min | Significant degradation expected; more sensitive than to acid hydrolysis[1][6] |
| Oxidation | 3% H₂O₂ | Reflux at 80°C for 30 min | Degradation expected[1][6] |
| Thermal Degradation | Dry Heat at 80°C | 24 hours | Degradation expected[1][6] |
| Photodegradation | UV Light (254 nm) | 24 hours | Degradation expected[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC (RP-HPLC) method that can be adapted to assess the purity and stability of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (for pH adjustment)
-
This compound reference standard
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent. A common starting point is a 70:30 (v/v) mixture of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (like methanol) to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The appearance of new peaks or a decrease in the main peak area of this compound in the sample chromatogram compared to the standard indicates degradation.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N HCl. Reflux the mixture at 60-80°C for a predetermined period (e.g., 30 minutes to 4 hours).[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N NaOH. Due to higher sensitivity, reflux at 60-80°C for a shorter period (e.g., 30 minutes).[1] Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[1]
-
Thermal Degradation (Solid): Place the solid compound in a hot air oven at a temperature below its melting point (e.g., 80°C) for a specified duration.[1]
-
Thermal Degradation (Solution): Heat the stock solution under reflux at a controlled temperature (e.g., 80°C).[1]
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark to differentiate between light- and heat-induced degradation.[1]
-
-
Sample Analysis:
-
After exposure to the stressor, dilute the samples to a suitable concentration (e.g., 20-100 µg/mL) with the mobile phase.[1]
-
Analyze the samples using a validated stability-indicating HPLC method as described in Protocol 1.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 50-85-1 [m.chemicalbook.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Methylsalicylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the challenges encountered during the large-scale synthesis of 4-Methylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
The most prevalent method for the industrial production of this compound is the Kolbe-Schmitt reaction.[1] This process involves the carboxylation of sodium p-cresolate (the sodium salt of p-cresol) using carbon dioxide under elevated temperature and pressure, followed by acidification to yield the final product.[1]
Q2: What are the primary applications of this compound?
This compound serves as a crucial intermediate in various industries. It is widely used in the synthesis of pharmaceuticals, particularly as a building block for anti-inflammatory and analgesic drugs.[2][3] Additionally, it finds applications in the cosmetic industry as a UV absorber and antioxidant, and as a precursor for fragrances.[2][3]
Q3: What are the typical purity requirements for this compound in pharmaceutical applications?
For pharmaceutical and cosmetic applications, a high purity of ≥98% is often required.[2] Rigorous quality control using techniques such as HPLC, GC-MS, and NMR is essential to verify the purity and absence of harmful contaminants.[2]
Q4: What are the key safety precautions when handling this compound on a large scale?
This compound can cause eye, skin, and respiratory tract irritation.[4] When handling at an industrial scale, it is crucial to minimize dust generation and accumulation.[4] Facilities should be equipped with eyewash stations and safety showers.[5] Adequate ventilation is necessary to maintain low airborne concentrations.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn.[5]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: We are experiencing significantly lower than expected yields of this compound in our scale-up synthesis. What are the potential causes and how can we address them?
A: Low yields in the Kolbe-Schmitt reaction for this compound production can arise from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Troubleshooting Action |
| Moisture in Reactants or Reactor | Ensure all starting materials (p-cresol, sodium hydroxide) and the reactor are thoroughly dried. The presence of water can impede the formation of the sodium p-cresolate and affect the reaction efficiency. |
| Sub-optimal Temperature and Pressure | The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure. Systematically vary these parameters to find the optimal conditions for the carboxylation of sodium p-cresolate. For similar salicylic (B10762653) acid syntheses, temperatures around 125-150°C and CO2 pressures of 70-100 atm are typical.[6][7] |
| Poor Mass and Heat Transfer | Inefficient mixing in a gas-solid reaction at scale can lead to localized overheating and incomplete reaction. Improve agitation within the reactor to ensure uniform temperature distribution and effective contact between the solid sodium p-cresolate and gaseous CO2. Consider a slurry-based process to enhance mass and heat transfer, though this will necessitate solvent recovery steps. |
| Formation of Byproducts | Undesired side reactions can consume reactants and lower the yield of this compound. Adjusting the reaction temperature can help favor the desired product formation. Analytical monitoring of the reaction mixture can help identify and quantify byproducts, guiding optimization. |
| Incomplete Reaction | Ensure a sufficient and sustained pressure of CO2 is maintained throughout the reaction. Consider increasing the reaction time to drive the carboxylation to completion, while monitoring for potential increases in byproduct formation. |
Issue 2: Product Purity Issues
Q: Our final this compound product is discolored and contains significant impurities. What are the likely causes and recommended purification methods?
A: Off-color and impure products are common challenges when scaling up the synthesis of aromatic hydroxy acids. The source of these impurities can be varied, and a multi-step purification process is often necessary.
| Potential Cause of Impurity | Recommended Troubleshooting and Purification Action |
| Presence of Colored Impurities | Colored byproducts can arise from side reactions or impurities in the starting materials. Treatment with activated carbon during the purification process is an effective method for their removal. The crude product can be dissolved in a suitable solvent and treated with activated charcoal before recrystallization. |
| Unreacted Starting Materials (p-cresol) | Incomplete reaction can leave residual p-cresol (B1678582) in the product mixture. Optimize reaction time and conditions to ensure full conversion of the starting material. |
| Formation of Isomeric Byproducts | The carboxylation of p-cresol can sometimes lead to the formation of other isomers. While this compound is the primary product, other methylsalicylic acid isomers might form in small quantities.[8] Careful control of reaction temperature can minimize the formation of these byproducts.[8] |
| Purification Strategy | Multi-step recrystallization is a common and effective method for purifying crude this compound. A suitable solvent system, such as an ethanol-water mixture, can be employed.[8] For highly pure product required for pharmaceutical applications, techniques like fractional crystallization may be necessary to separate closely related isomers. |
Data Presentation
Table 1: Typical Reaction Parameters for Kolbe-Schmitt Synthesis of Salicylic Acid Derivatives (Adaptable for this compound)
| Parameter | Value/Condition |
| Reactant | Sodium p-cresolate |
| Reagent | Carbon Dioxide (CO2) |
| Temperature | 125-150 °C[6] |
| Pressure | 70-100 atm[6][7] |
| Reaction Time | 5-7 hours[6] |
| Acidification Agent | Sulfuric Acid or Hydrochloric Acid[6] |
Table 2: Common Impurities in this compound Synthesis and their Mitigation
| Impurity | Likely Source | Mitigation and Removal Strategy |
| Unreacted p-cresol | Incomplete carboxylation reaction. | Optimize reaction time, temperature, and CO2 pressure. Remove during purification via recrystallization or acid-base extraction. |
| Isomeric Methylsalicylic Acids | Non-specific carboxylation. | Control reaction temperature to favor ortho-carboxylation.[8] Separate through fractional crystallization.[8] |
| Colored Byproducts | Side reactions or impurities in starting materials. | Use purified starting materials. Treat crude product with activated carbon during recrystallization. |
| Inorganic Salts | Byproducts of neutralization and workup. | Removed by washing the crude product with water after precipitation. |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol outlines the general steps for the large-scale synthesis of this compound. Note: Specific parameters should be optimized for your particular equipment and scale.
-
Preparation of Sodium p-cresolate:
-
Charge a high-pressure, inert atmosphere reactor with p-cresol.
-
Under nitrogen, add a stoichiometric amount of concentrated sodium hydroxide (B78521) solution while agitating.
-
Heat the mixture under vacuum to remove water, resulting in a dry, powdered sodium p-cresolate.
-
-
Carboxylation:
-
Isolation of Sodium 4-Methylsalicylate:
-
Cool the reactor and carefully vent the excess CO2 pressure.
-
The solid product is the sodium salt of this compound.
-
-
Acidification and Isolation of this compound:
-
Dissolve the sodium 4-methylsalicylate in hot water.
-
Slowly add a strong acid (e.g., sulfuric acid) until the solution is acidic (pH ~2), which will precipitate the crude this compound.
-
Cool the mixture to maximize precipitation and collect the crude product by filtration.
-
Wash the collected solid with cold water to remove inorganic salt impurities.
-
Protocol 2: Purification of Crude this compound by Recrystallization
-
Dissolution:
-
Dissolve the crude, dry this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.[8]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and stir for a short period while hot.
-
Filter the hot solution to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the formation of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. veeprho.com [veeprho.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Antifungal Activity of 4-Methylsalicylic Acid and Other Salicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal properties of 4-Methylsalicylic acid and other structurally related salicylates, including salicylic (B10762653) acid, 3-Methylsalicylic acid, and 5-Methylsalicylic acid. The information presented is based on available experimental data to assist researchers in evaluating their potential as antifungal agents.
Executive Summary
Salicylic acid and its derivatives have long been investigated for their broad biological activities. While salicylic acid itself is a known plant hormone involved in defense against pathogens, including fungi, the antifungal potential of its methylated isomers is less comprehensively documented. This guide synthesizes available data to draw a comparative picture of their efficacy.
Data Presentation: Antifungal Activity of Salicylates
The following table summarizes the available quantitative and qualitative data on the antifungal activity of various salicylates. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions and fungal strains used.
| Compound | Fungal Species | Assay Type | Results | Reference |
| Salicylic Acid | Penicillium expansum | In vitro | 2.5 mM solution inhibited 90% of fungal germination after 30 minutes. | [1] |
| Botrytis cinerea | In vitro | Exhibited fungistatic activity. | [2] | |
| Candida spp. | Broth microdilution | Inactive in a study focused on salicylamides. | [3][4] | |
| Methylsalicylate (MeSA) | Botrytis cinerea | In vitro | Most active compound in impeding fungal growth compared to salicylic acid and acetylsalicylic acid. | [2] |
| Monilinia laxa | In vivo (apple fruit) | Curative use slowed the progression of infection. | [5] | |
| Acetylsalicylic Acid | Botrytis cinerea | In vitro | Showed fungistatic activity. | [2] |
| 5-Methyl Acetyl Salicylic Acid | Candida albicans | Disc Diffusion | Inhibition zones of 19-40 mm at concentrations of 25-170 mg/ml. | |
| Aspergillus sp. | Disc Diffusion | Inhibition zones of 15-55 mm at concentrations of 25-170 mg/ml. | ||
| This compound | - | - | No direct antifungal activity data with MIC values found in the reviewed literature. Derivatives have been studied for other biological activities. | [6][7] |
| 3-Methylsalicylic Acid | - | - | Derivatives (salicylanilides) have shown fungicidal potential. No direct MIC data for the parent compound was found. | [8] |
| N-4-methylbenzyl-2-hydroxybenzamide | Candida spp. | Broth microdilution | MIC values reported against various Candida strains. | [3][4] |
Experimental Protocols
A standardized method for determining the antifungal activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The following is a representative protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to ensure viable and pure cultures.
-
A suspension of the fungal cells or spores is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the salicylate (B1505791) compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
-
Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
-
The results can be read visually or with a spectrophotometer.
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
References
- 1. Beyond plant defense: insights on the potential of salicylic and methylsalicylic acid to contain growth of the phytopathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Weber Lab [weberlab.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Preventive and Curative Effects of Salicylic and Methyl Salicylic Acid Having Antifungal Potential against Monilinia laxa and the Development of Phenolic Response in Apple Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. What is Methyl Salicylate used for? [synapse.patsnap.com]
A Comparative Analysis of the Anti-inflammatory Properties of 4-Methylsalicylic Acid and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 4-Methylsalicylic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin (B1665792). This document synthesizes available experimental data to highlight their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Introduction
Aspirin (acetylsalicylic acid) is a cornerstone of anti-inflammatory therapy, primarily exerting its effects through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1][2][3] this compound, a structural analogue of salicylic (B10762653) acid, has been investigated for its potential therapeutic activities, with research primarily focusing on its derivatives. Understanding the comparative anti-inflammatory profiles of these compounds is crucial for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
Mechanism of Action
Aspirin
Aspirin's primary mechanism of action involves the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[2][3] This acetylation blocks the enzyme's ability to convert arachidonic acid into prostaglandins (B1171923) (PGs), key mediators of inflammation, pain, and fever.[1] The inhibition of COX-1 is also associated with some of aspirin's side effects, such as gastrointestinal irritation.[1] Beyond COX inhibition, aspirin and its primary metabolite, salicylic acid, have been shown to modulate other inflammatory pathways, including the transcription factor nuclear factor-kappa B (NF-κB).[2]
This compound
Direct experimental data on the specific anti-inflammatory mechanism of this compound is limited. However, as a derivative of salicylic acid, it is hypothesized to share some mechanistic similarities with aspirin and other salicylates. Studies on derivatives of this compound suggest potential anti-inflammatory effects. For instance, some Schiff base derivatives of this compound have demonstrated immunosuppressive activity.[2] It is plausible that this compound and its derivatives may also exert their effects through the modulation of COX enzymes and other inflammatory signaling pathways like NF-κB.
Signaling Pathway of Aspirin's Anti-inflammatory Action
Caption: Aspirin's mechanism of inhibiting inflammation.
Comparative Efficacy: Preclinical Data
| Compound | Assay | Model | Key Findings | Reference |
| Aspirin | COX Inhibition | In vitro | Irreversibly inhibits COX-1 and COX-2. | [1][2] |
| Carrageenan-induced Paw Edema | In vivo (Rat) | Demonstrates significant anti-inflammatory effects. | [4] | |
| Cytokine Inhibition | In vitro (Human T-cells) | Selectively inhibits IL-4 expression. | [5] | |
| This compound Derivatives | Immunosuppressive Activity | In vitro | Schiff base derivatives show potential immunosuppressive effects. | [2] |
| Carrageenan-induced Paw Edema | In vivo (Mice) | A Schiff base derivative showed a maximum of 15.8% inhibition after 1 hour, comparable to the standard drug. | [1] | |
| COX Inhibition | In vitro | A Schiff base derivative of 4-aminotriazole showed potent COX-2 inhibition (IC50 = 1.76 ± 0.05 µM). | [1] |
Note: The data for this compound is based on its derivatives and may not be directly representative of the parent compound.
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for assessing COX inhibition.
Methodology:
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compounds (this compound or aspirin) at various concentrations are pre-incubated with the COX enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is measured using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to a vehicle control, and the IC50 value (the concentration causing 50% inhibition) is determined.
In Vitro Cytokine Production Assay in Macrophages
This assay assesses the effect of a compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Workflow for Cytokine Production Assay
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methylsalicylic Acid Isomers and Their Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is critical for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 4-methylsalicylic acid and its isomers: 3-methylsalicylic acid, 5-methylsalicylic acid, and 6-methylsalicylic acid. The position of the methyl group on the salicylic (B10762653) acid backbone significantly influences the physicochemical properties and, consequently, the biological activities of these compounds.[1] This document synthesizes available experimental data to offer an objective comparison, details relevant experimental methodologies, and visualizes key pathways and workflows.
Physicochemical Properties
The location of the methyl group on the aromatic ring impacts properties such as melting point, acidity (pKa), and water solubility, which in turn can affect the pharmacokinetic and pharmacodynamic profiles of these isomers.[1][2]
| Property | 3-Methylsalicylic Acid | This compound | 5-Methylsalicylic Acid | 6-Methylsalicylic Acid |
| IUPAC Name | 2-Hydroxy-3-methylbenzoic acid | 2-Hydroxy-4-methylbenzoic acid | 2-Hydroxy-5-methylbenzoic acid | 2-Hydroxy-6-methylbenzoic acid |
| CAS Number | 83-40-9 | 50-85-1 | 89-56-5 | 567-61-3 |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point (°C) | 163-165[1] | 173-177[1] | 150-154[2] | 170-171[1] |
| pKa | ~2.9[2] | ~3.0[2] | ~3.0[2] | 3.22[2] |
| Water Solubility (g/L at 20°C) | 1.5[1] | 10[1] | 21.9 (at 100°C)[3] | Soluble in basic water[1] |
Comparative Biological Activity
While direct comparative studies evaluating the biological activities of all four methylsalicylic acid isomers under identical experimental conditions are limited, the available literature indicates distinct profiles for each. Much of the quantitative data, such as IC50 and MIC values, has been generated for derivatives of these parent compounds.[4]
Anti-inflammatory Activity
As derivatives of salicylic acid, all isomers are anticipated to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] However, the potency and selectivity of this inhibition can vary.
-
This compound: Derivatives of this isomer have been investigated for their anti-inflammatory potential.[5]
-
5-Methylsalicylic Acid: This isomer is utilized as a precursor in the synthesis of various anti-inflammatory and analgesic compounds.[3]
-
6-Methylsalicylic Acid: This natural product is suggested to have anti-inflammatory properties.[4]
Derivatives of methylsalicylic acid have shown significant anti-inflammatory effects. For instance, a methyl salicylate (B1505791) glycoside demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Another study on a naturally occurring analogue, methyl salicylate 2-O-β-D-lactoside, showed it exerts anti-inflammatory effects by suppressing the NF-κB signaling pathway.[6]
Antimicrobial Activity
Salicylates are known for their antimicrobial properties, which are thought to involve the disruption of the bacterial cell membrane.[7]
-
This compound Derivatives: Bromo-substituted derivatives of this compound have demonstrated antibacterial activity against Streptomyces sp. and Dickeya sp.[3]
-
General Salicylate Derivatives: Studies on various salicylate derivatives have shown a range of minimum inhibitory concentrations (MICs) against different bacterial strains. For example, salicylic acid microcapsules exhibited MIC and minimum bactericidal concentration (MBC) values of 4 mg/mL against Staphylococcus aureus and Escherichia coli.[5]
Direct comparative MIC values for the parent methylsalicylic acid isomers are not extensively documented.
Cytotoxicity
The cytotoxic potential of salicylic acid and its derivatives against various cancer cell lines has been an area of interest, with effects often mediated through the induction of apoptosis.[4]
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Salicylic Acid | HeLa | 39.968 | [4] |
| Methyl Salicylate | HeLa | 28.742 | [4] |
| Ethyl Salicylate | HeLa | 22.845 | [4] |
Other Biological Activities
-
3-Methylsalicylic Acid: This isomer is noted for its significant fibrinolytic activity in human plasma by activating the fibrinolytic system.[4] It has also been reported to have antilipidemic properties, helping to reduce plasma free fatty acids and cholesterol.[4]
-
This compound: This compound and its derivatives act as inhibitors of several enzymes, including medium-chain acyl-CoA synthetase and alkaline phosphatases (TNAP and IAP).[4][8] Furthermore, derivatives of this compound have demonstrated immunosuppressive activity.[4][8]
-
6-Methylsalicylic Acid: As a natural product, it serves as a precursor in the biosynthesis of various secondary metabolites and has been shown to mimic salicylic acid in activating disease resistance pathways in plants.[4]
Experimental Protocols
Fibrin (B1330869) Clot Lysis Assay (for Fibrinolytic Activity)
This assay measures the ability of a compound to enhance the lysis of a fibrin clot, which is relevant for assessing fibrinolytic activity.
Materials:
-
Fibrinogen
-
Thrombin
-
Plasminogen
-
Test compound (e.g., 3-Methylsalicylic acid)
-
Buffer solution (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, a solution of fibrinogen and plasminogen in buffer is prepared.
-
The test compound is added to the wells at various concentrations. A control with no test compound is also included.
-
Clot formation is initiated by the addition of thrombin to each well.
-
The plate is incubated at 37°C, and the optical density (absorbance) is monitored over time using a microplate reader at a wavelength of 405 nm.
-
The time taken for the clot to lyse (indicated by a decrease in absorbance) is measured. A shorter lysis time in the presence of the test compound indicates fibrinolytic activity.[9]
Alkaline Phosphatase (AP) Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of alkaline phosphatase.
Materials:
-
Alkaline phosphatase enzyme
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Test compound (e.g., this compound derivative)
-
Buffer solution (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
The test compound is prepared in a suitable solvent and serially diluted.
-
In a 96-well plate, the alkaline phosphatase enzyme and the test compound at various concentrations are pre-incubated in a buffer solution.
-
The enzymatic reaction is initiated by adding the substrate (pNPP).
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The product of the reaction, p-nitrophenol, is a colored compound, and its formation is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.[10][]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (e.g., methylsalicylic acid isomer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[12]
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Methylsalicylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsalicylic acid, a methylated derivative of salicylic (B10762653) acid, exists in several isomeric forms depending on the position of the methyl group on the benzene (B151609) ring. These isomers—3-methylsalicylic acid, 4-methylsalicylic acid, 5-methylsalicylic acid, and 6-methylsalicylic acid—are of interest in medicinal chemistry and drug development due to their structural similarity to salicylic acid, a compound with known anti-inflammatory and cytotoxic properties. Understanding the comparative cytotoxicity of these isomers is crucial for identifying potential therapeutic candidates and elucidating structure-activity relationships.
This guide provides a comparative overview of the cytotoxic effects of methylsalicylic acid isomers. It is important to note that direct comparative studies on the cytotoxicity of all four isomers are limited in publicly available scientific literature. Therefore, this guide synthesizes the available information on the parent compound, salicylic acid, and related derivatives to provide a foundational understanding. The guide also includes detailed experimental protocols for standard cytotoxicity and apoptosis assays to facilitate further research in this area.
Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ Value | Citation |
| Salicylic Acid | CaCo-2 (colorectal adenocarcinoma) | MTT | ~5–7 mM (24h) | [1] |
| Salicylic Acid | 3215 LS (normal fibroblasts) | MTT | 1.14 mM (24h) | [1] |
| Salicylic Acid | HeLa (cervical cancer) | MTT | 39.968 µg/mL | [2] |
| Salicylic Acid | A549 (lung adenocarcinoma) | MTT | 6.0 mM | |
| 3-Methylsalicylic Acid | Various | Data not available | ||
| This compound | Various | Data not available | ||
| 5-Methylsalicylic Acid | Various | Data not available | ||
| 6-Methylsalicylic Acid | Various | Data not available |
Note: The lack of direct comparative data highlights a significant gap in the current understanding of the structure-activity relationship of these isomers concerning cytotoxicity.
Apoptotic Signaling Pathways
Salicylic acid and its derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. The underlying mechanisms often involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and leads to changes in the mitochondrial membrane potential. Salicylates can promote the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating this pathway. Salicylates have been shown to modulate the expression of these proteins, shifting the balance towards apoptosis.
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.
Salicylic acid has been shown to induce apoptosis in hepatoma cells through a pathway that may be mediated by nitric oxide (NO).[4] Furthermore, in some contexts, salicylate-induced apoptosis is associated with the activation of p53, a tumor suppressor protein that can trigger the intrinsic pathway.
Due to the structural similarity, it is plausible that the methylsalicylic acid isomers induce apoptosis through similar signaling cascades. However, the specific contributions of each pathway and the key molecular players may vary between isomers, warranting further investigation.
Experimental Protocols
To facilitate further research into the comparative cytotoxicity of methylsalicylic acid isomers, detailed protocols for two standard assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Methylsalicylic acid isomers (3-, 4-, 5-, and 6-isomers)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each methylsalicylic acid isomer in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each isomer.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Methylsalicylic acid isomers
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of methylsalicylic acid isomers for a specified time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion
While the precise comparative cytotoxicity of 3-, 4-, 5-, and 6-methylsalicylic acid remains to be fully elucidated, this guide provides a framework for future investigations. Based on the known activities of salicylic acid, these isomers are likely to exhibit cytotoxic and pro-apoptotic effects on cancer cells, potentially through the intrinsic and extrinsic signaling pathways. The provided experimental protocols offer standardized methods for researchers to systematically evaluate and compare the cytotoxic potential of these compounds, thereby contributing to a better understanding of their therapeutic promise. Further studies are essential to determine their IC₅₀ values, delineate their specific mechanisms of action, and assess their selectivity for cancer cells over normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The apoptotic inducible effects of salicylic acid on hepatoma cell line: relationship with nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methylsalicylic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Methylsalicylic acid, a vital building block in the pharmaceutical and cosmetic industries, can be synthesized through various methods, each with its own set of advantages and disadvantages.[1][2] This guide provides a comparative analysis of the most common synthetic routes to this compound, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in methodological selection and optimization.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost, and environmental impact. The three primary methods for its synthesis are the Kolbe-Schmitt reaction, the Reimer-Tiemann reaction, and the hydroxylation of 4-methylbenzoic acid.[3][4] A summary of the key performance indicators for each method is presented in the table below.
| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Kolbe-Schmitt Reaction | p-Cresol (B1678582) | NaOH, CO₂ (high pressure) | 120 - 150 | 4 - 8 | 70 - 88 | >98 | High yield, well-established industrial process.[5] | Requires high pressure and temperature, potential for side product formation.[6] |
| Reimer-Tiemann Reaction | p-Cresol | Chloroform (B151607) (or CCl₄), NaOH | 60 - 80 | 3 - 6 | 15 - 40 | Variable | Milder conditions than Kolbe-Schmitt.[7][8] | Low yields, formation of byproducts, use of toxic chloroform.[9] |
| Hydroxylation of 4-Methylbenzoic Acid | 4-Methylbenzoic Acid | Oxidizing agent (e.g., H₂O₂), Catalyst (e.g., Fe²⁺) | 25 - 80 | 1 - 5 | Variable | Variable | Potentially greener route, milder conditions. | Catalyst selection and optimization can be challenging, lower yields reported in some cases. |
Experimental Protocols
Kolbe-Schmitt Synthesis of this compound
This method involves the carboxylation of the sodium salt of p-cresol under pressure.[10][11]
Materials:
-
p-Cresol
-
Sodium hydroxide (B78521) (NaOH)
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
High-pressure autoclave reactor
-
Ethanol/water for recrystallization
Procedure:
-
Preparation of Sodium p-cresolate: In a high-pressure autoclave, dissolve p-cresol in a minimal amount of a suitable solvent or use it neat. Add a stoichiometric amount of sodium hydroxide to form sodium p-cresolate. Heat the mixture to evaporate any water present, as the reaction is sensitive to moisture.[12]
-
Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to 5-10 atm. Heat the reactor to 120-150°C with vigorous stirring. Maintain these conditions for 4-8 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess CO₂. Dissolve the solid product in water and transfer it to a beaker.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid or sulfuric acid to the solution until it is acidic (pH 2-3). This will precipitate the crude this compound.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.[1]
Reimer-Tiemann Synthesis of this compound
This reaction involves the ortho-formylation of a phenol (B47542) followed by oxidation, or a modified version using carbon tetrachloride instead of chloroform to directly yield the carboxylic acid.[4][13]
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Carbon tetrachloride (CCl₄)
-
Hydrochloric acid (HCl) for acidification
-
Ethanol/water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-cresol in an aqueous solution of sodium hydroxide.
-
Addition of CCl₄: While stirring vigorously, slowly add carbon tetrachloride to the solution. The reaction is typically biphasic, so efficient mixing is crucial.[7]
-
Reaction: Gently heat the mixture to 60-80°C under reflux for 3-6 hours. The reaction can be exothermic, so careful temperature control is necessary.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly acidify the reaction mixture with hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.
-
Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to obtain the purified product.
Hydroxylation of 4-Methylbenzoic Acid
This method involves the direct hydroxylation of the aromatic ring of 4-methylbenzoic acid.[3]
Materials:
-
4-Methylbenzoic acid
-
Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate (B86663) (FeSO₄) or another suitable catalyst
-
Suitable solvent (e.g., acetonitrile, water)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Reaction Setup: Dissolve 4-methylbenzoic acid in the chosen solvent in a round-bottom flask.
-
Catalyst Addition: Add the iron(II) sulfate catalyst to the solution.
-
Hydroxylation: Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). The reaction progress can be monitored by techniques like TLC or HPLC.
-
Work-up: Once the reaction is complete, quench any remaining hydrogen peroxide.
-
Extraction: Adjust the pH of the solution and extract the this compound into an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the intricate chemical transformations and logical processes involved in the synthesis and analysis of this compound, the following diagrams have been generated using the DOT language.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
Efficacy of 4-Methylsalicylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition efficacy of 4-Methylsalicylic acid derivatives against key enzyme targets. The data presented is intended to aid researchers in evaluating the potential of these compounds in drug discovery and development. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows.
Inhibitory Potency Against Alkaline Phosphatases
Recent studies have highlighted the potential of this compound derivatives, particularly bisthiourea derivatives, as selective inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected this compound derivatives and compares them with established alternative inhibitors.
Table 1: Comparative Inhibitory Activity against Alkaline Phosphatases
| Enzyme Target | Inhibitor | Chemical Class | IC50 / Ki | Reference |
| TNAP | This compound bisthiourea derivative (Compound 12) | Bisthiourea of this compound | IC50: 4.89 ± 0.19 µM | [1][2] |
| Levamisole | Imidazothiazole derivative | IC50: ~22.65 µM | [3] | |
| Theophylline | Methylxanthine | - | - | |
| IAP | This compound bisthiourea derivative (Compound 12) | Bisthiourea of this compound | IC50: 1.50 ± 0.05 µM | [1][2] |
| L-Phenylalanine | Amino Acid | - | [4][5] |
Note: Specific IC50 values for Theophylline against TNAP and L-Phenylalanine against IAP can vary depending on assay conditions and are not consistently reported in a comparable format.
Inhibition of Acetyl-CoA Carboxylase and Medium-Chain Acyl-CoA Synthetase
Table 2: Inhibitory Activity of Alternative Compounds against Acetyl-CoA Carboxylase and Medium-Chain Acyl-CoA Synthetase
| Enzyme Target | Inhibitor | Chemical Class | IC50 / Ki | Reference |
| Acetyl-CoA Carboxylase 1 (ACC1) | Firsocostat (B609510) (ND-630) | N/A | IC50: 2.1 nM (human) | [8][9][10][11][12] |
| CP-640186 | Bipiperidylcarboxamide | IC50: 53 nM (rat liver) | [13][14][15][16] | |
| Acetyl-CoA Carboxylase 2 (ACC2) | Firsocostat (ND-630) | N/A | IC50: 6.1 nM (human) | [8][9][10][11][12] |
| CP-640186 | Bipiperidylcarboxamide | IC50: 61 nM (rat skeletal muscle) | [13][14][15][16] | |
| Medium-Chain Acyl-CoA Synthetase | 2-Hydroxyoctanoic acid | Fatty Acid Derivative | Ki: 500 µM | [17][18] |
| Long-Chain Acyl-CoA Synthetase | Triacsin C | Fungal Metabolite | IC50: ~4.1 µM (for LD formation) | [19][20][21][22] |
Experimental Protocols
Alkaline Phosphatase (AP) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against alkaline phosphatases (TNAP and IAP).
Materials:
-
Alkaline phosphatase (human TNAP or IAP)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.5, containing 5 mM MgCl2)
-
Test compounds (this compound derivatives and alternatives) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. A control well should contain only the enzyme and buffer with the solvent used for the compounds.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to all wells.
-
Incubate the plate at the controlled temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: TNAP hydrolyzes pyrophosphate, promoting mineralization. This compound derivatives inhibit this process.
Caption: A typical workflow for determining the IC50 values of enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisthioureas of pimelic acid and this compound derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP): Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 10. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Triacsin C | ACSL inhibitor | Probechem Biochemicals [probechem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vitro Validation of 4-Methylsalicylic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro validated mechanisms of action of 4-Methylsalicylic acid (4-MSA) with alternative compounds. The information is presented to facilitate further research and drug development, with a focus on experimental data and methodologies.
Inhibition of Alkaline Phosphatases (TNAP and IAP)
Derivatives of this compound have been shown to inhibit the activity of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP)[1][2][3][4]. These enzymes are involved in various physiological and pathological processes, making them attractive therapeutic targets.
Comparative Quantitative Data
| Compound | Target | IC50 (µM) | Reference |
| This compound | h-TNAP | Data not available | - |
| This compound | h-IAP | Data not available | - |
| Levamisole (Standard Inhibitor) | h-TNAP | 22.65 ± 1.60 | [1] |
Note: The absence of direct IC50 data for 4-MSA necessitates further in vitro validation to quantify its inhibitory potency against TNAP and IAP.
Experimental Protocol: In Vitro Alkaline Phosphatase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against alkaline phosphatase using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Alkaline phosphatase (e.g., human TNAP or IAP)
-
Assay Buffer: (e.g., 0.1 M Tris-HCl, pH 9.5, containing 0.1 M NaCl and 5 mM MgCl2)
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
Test compound (4-MSA or alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of alkaline phosphatase enzyme to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control group with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow: Alkaline Phosphatase Inhibition Assay
Caption: Workflow for in vitro alkaline phosphatase inhibition assay.
Inhibition of Acyl-CoA Synthetases
This compound is known to be an inhibitor of medium-chain acyl-CoA synthetase. For a comparative perspective, this section includes data on its parent compound, salicylic (B10762653) acid, and a common nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802).
Comparative Quantitative Data
The following table summarizes the inhibitory activities of salicylic acid and diclofenac against medium-chain and long-chain acyl-CoA synthetases in mouse liver mitochondria. Direct experimental data for this compound is needed for a precise comparison.
| Compound | Enzyme Target | IC50 (mM) |
| This compound | Medium-chain acyl-CoA synthetase | Data not available |
| Salicylic Acid | Medium-chain acyl-CoA synthetase (Hexanoyl-CoA formation) | 0.1 |
| Salicylic Acid | Long-chain acyl-CoA synthetase | 25.5 |
| Diclofenac | Medium-chain acyl-CoA synthetase (Hexanoyl-CoA formation) | 4.4 |
| Diclofenac | Long-chain acyl-CoA synthetase | 1.4 |
Note: The provided data for salicylic acid suggests a potent and selective inhibition of medium-chain acyl-CoA synthetase. Further studies are required to determine if 4-MSA exhibits a similar or improved inhibitory profile.
Experimental Protocol: Acyl-CoA Synthetase Inhibition Assay
This protocol outlines a general method to assess the inhibition of acyl-CoA synthetase activity.
Materials:
-
Mitochondrial fractions (or purified enzyme)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fatty acid substrate (e.g., hexanoic acid for medium-chain, palmitic acid for long-chain)
-
Coenzyme A (CoA)
-
ATP
-
Test compound (4-MSA or alternatives)
-
Detection system (e.g., radiolabeled fatty acid and scintillation counting, or a coupled enzymatic assay)
Procedure:
-
Prepare mitochondrial fractions from a relevant tissue source (e.g., liver).
-
Prepare different concentrations of the test compound.
-
In a reaction tube, combine the mitochondrial preparation, assay buffer, and the test compound. Pre-incubate for a short period.
-
Initiate the reaction by adding the fatty acid substrate, CoA, and ATP.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of acyl-CoA produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway: Fatty Acid Activation
Caption: Inhibition of fatty acid activation by Acyl-CoA Synthetase.
Immunosuppressive Mechanism of Action
Derivatives of this compound have been reported to possess immunosuppressive activity[1][4]. While the precise mechanism of 4-MSA itself is not fully elucidated, the known anti-inflammatory properties of salicylic acid and its derivatives suggest potential modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Potential Mechanism: Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation and immune responses. Its inhibition is a common mechanism for many anti-inflammatory drugs. Salicylic acid derivatives have been shown to inhibit NF-κB activation. It is plausible that 4-MSA shares this mechanism.
Experimental Protocol: In Vitro T-Cell Proliferation Assay
This protocol can be used to assess the effect of 4-MSA on the proliferation of T-lymphocytes, a key aspect of the immune response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
Test compound (4-MSA)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.
-
Seed the cells in a 96-well plate.
-
Add different concentrations of 4-MSA to the wells.
-
Stimulate the cells with a T-cell mitogen. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for a period of 3-5 days.
-
If using [3H]-thymidine, add it to the cultures for the last 18-24 hours of incubation.
-
Harvest the cells and measure proliferation. For CFSE, analyze the dilution of the dye by flow cytometry. For [3H]-thymidine, measure its incorporation using a scintillation counter.
-
Calculate the percentage of inhibition of T-cell proliferation at each concentration of 4-MSA.
Signaling Pathway: NF-κB Activation Cascade
Caption: Putative inhibition of the NF-κB signaling pathway by 4-MSA.
Conclusion and Future Directions
This guide summarizes the current understanding of the in vitro validated mechanisms of action of this compound. While it shows promise as an inhibitor of alkaline phosphatases and acyl-CoA synthetases, and likely possesses immunosuppressive properties through pathways such as NF-κB inhibition, there is a clear need for further direct experimental validation.
Future research should focus on:
-
Determining the IC50 values of this compound against TNAP and IAP.
-
Quantifying the inhibitory effect of 4-MSA on medium-chain and long-chain acyl-CoA synthetases.
-
Elucidating the specific immunosuppressive mechanism of 4-MSA, including its effects on T-cell proliferation, cytokine production profiles, and its direct impact on the NF-κB signaling cascade.
The generation of this direct experimental data will be crucial for a comprehensive understanding of 4-MSA's therapeutic potential and for guiding future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisthioureas of pimelic acid and this compound derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP): Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cancer Immunotherapy Trials Network [citninfo.org]
A Comparative Guide to the Quantification of 4-Methylsalicylic Acid: Validating an HPLC-UV Method and Exploring Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of salicylic (B10762653) acid derivatives, with a specific focus on adapting this methodology for 4-Methylsalicylic acid. We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and explore alternative analytical techniques. The information presented is supported by experimental data from published studies on closely related molecules, offering a robust framework for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV stands as a widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds, owing to its high resolution, sensitivity, and reproducibility.[1] A validated HPLC-UV method provides the assurance that the analytical procedure is suitable for its intended purpose.
-
Instrumentation : A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column : Lichrosorb C8.[2] A C18 reversed-phase column is also commonly used for salicylic acid derivatives.[3][4]
-
Mobile Phase : An isocratic mobile phase composed of a mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.[2]
-
Column Temperature : 30 ± 0.5°C.[2]
-
Injection Volume : 20 µL.[2]
-
Detection Wavelength : 304 nm for methyl salicylate (B1505791).[2] The optimal wavelength for this compound would need to be determined by measuring its UV spectrum.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of the reference standard (e.g., methyl salicylate) and dissolve it in a 100 mL volumetric flask with methanol.[2]
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve over the desired concentration range (e.g., 25-175 µg/mL for methyl salicylate).[2]
-
Sample Preparation (for a cream formulation) : Accurately weigh a portion of the sample, dissolve it in methanol, and dilute to the final concentration with the mobile phase.[2] For other matrices, appropriate extraction and clean-up steps, such as protein precipitation for biological fluids, would be necessary.[5]
Method Validation Parameters: A Comparative Summary
The validation of an analytical method ensures its reliability for quantitative analysis. The following tables summarize the performance of HPLC-UV methods for salicylic acid derivatives, providing a benchmark for the validation of a method for this compound. The validation parameters are in accordance with ICH guidelines.[6][7][8]
Table 1: HPLC-UV Method Validation Parameters for Salicylic Acid Derivatives
| Validation Parameter | Methyl Salicylate (in medicated cream)[2] | 3-Methylsalicylic Acid (in food matrix)[4] | Salicylic Acid (in tablets)[4] |
| Linearity Range | 25 - 175 µg/mL | 0.007 - 0.095 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | 0.9999 | > 0.99 | 0.999 |
| Limit of Detection (LOD) | Not Reported | 0.002 - 0.028 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | 0.007 - 0.095 µg/mL | Not Reported |
| Precision (%RSD) | < 2.0% (Intra-day & Inter-day) | Within-day: 4.7 - 6.1% Day-to-day: 6.6 - 9.4% | < 2.0% |
| Accuracy (Recovery %) | 99.78 - 100.0% | Not Reported | 97 - 99% |
Alternative Analytical Methods
While HPLC-UV is a robust method, other techniques can also be employed for the quantification of this compound, each with its own advantages and disadvantages.
Table 2: Comparison of Alternative Analytical Methods for Salicylic Acid Derivatives
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity.[4] | Often requires derivatization to increase analyte volatility.[4] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte after forming a colored complex. | Simple, accessible, and cost-effective.[4] | Lower specificity and sensitivity compared to chromatographic methods.[4] |
| Enzyme Immunoassay (EMIT) | Competitive binding of the drug to an antibody. | Rapid and suitable for high-throughput screening.[9] | May have cross-reactivity with structurally similar compounds. |
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A general approach involves derivatization of the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. The separation is typically achieved on a non-polar capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.[4]
-
UV-Vis Spectrophotometry : This method is based on the reaction of salicylic acid derivatives with ferric ions to produce a colored complex. The absorbance is then measured at the wavelength of maximum absorption (λmax), which would need to be experimentally determined for the this compound-iron complex. A calibration curve is constructed by plotting absorbance against the concentration of standard solutions.[4]
Visualizing the Workflow
To better understand the logical flow of the HPLC-UV method validation process, the following diagrams have been generated.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Sample Preparation Workflow for HPLC Analysis.
References
- 1. actascientific.com [actascientific.com]
- 2. turkjps.org [turkjps.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Clinical assessment of an enzyme immunoassay (EMIT) for measurement of serum salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methylsalicylic Acid and 6-Methylsalicylic Acid in Eliciting Plant Defense Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Methylsalicylic acid (4-MeSA) and 6-Methylsalicylic acid (6-MeSA) in the context of their ability to induce plant defense mechanisms. The information presented herein is based on available experimental data and structure-activity relationship studies of salicylic (B10762653) acid analogs.
Introduction
Salicylic acid (SA) is a critical phytohormone that plays a central role in activating plant defense responses against a wide range of pathogens. Analogs of SA are of significant interest for their potential to act as plant defense activators. The position of functional groups on the salicylic acid scaffold is crucial for its biological activity. This guide focuses on two methylated derivatives of salicylic acid, 4-MeSA and 6-MeSA, to elucidate their comparative efficacy in plant immunity.
Core Comparison: Efficacy in Plant Defense Induction
Experimental evidence strongly indicates a significant difference in the ability of 4-MeSA and 6-MeSA to induce plant defense responses. 6-Methylsalicylic acid has been demonstrated to be an active elicitor of plant immunity, whereas structure-activity relationship studies suggest that this compound is likely inactive.
6-Methylsalicylic Acid: An Active Inducer of Plant Defense
6-Methylsalicylic acid, a known microbial metabolite, has been shown to mimic the effects of salicylic acid in plants.[1] Studies have demonstrated that exogenous application of 6-MeSA can induce key markers of plant defense, including:
-
Pathogenesis-Related (PR) Protein Accumulation: Treatment of tobacco leaves with 6-MeSA leads to the accumulation of PR proteins such as PR1, β-1,3-glucanase, and chitinase.[2]
-
Disease Resistance: The induction of PR proteins by 6-MeSA correlates with enhanced resistance to viral pathogens like the Tobacco Mosaic Virus (TMV).[2]
-
Interaction with SA Receptors: 6-MeSA is perceived by the known salicylic acid receptors in Arabidopsis, including NPR1, NPR3, and NPR4. Notably, in yeast two-hybrid assays, NPR3 and NPR4 exhibited a stronger interaction with 6-MeSA than with salicylic acid itself.[1]
This compound: Predicted Inactivity in Plant Defense
Direct experimental data on the effect of this compound on plant defense is limited in the currently available scientific literature. However, extensive structure-activity relationship (SAR) studies on salicylic acid analogs provide strong evidence to predict its inactivity. These studies have shown that substitutions on the 4-position of the benzene (B151609) ring of salicylic acid generally lead to a reduction or complete loss of its ability to induce PR protein expression and disease resistance.
Quantitative Data Summary
The following table summarizes the known and predicted activities of 4-MeSA and 6-MeSA in plant defense.
| Compound | Induction of PR Proteins | Enhanced Disease Resistance | Interaction with SA Receptors (NPR1/3/4) |
| This compound | Predicted Inactive | Predicted Inactive | Not reported |
| 6-Methylsalicylic acid | Active | Active (e.g., against TMV) | Active |
Signaling Pathways
The signaling pathway for salicylic acid and its active analogs is well-established and involves the perception of the signal by NPR proteins, which act as transcriptional co-regulators to induce the expression of defense-related genes, including PR genes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the roles of these compounds in plant defense.
1. Induction of Pathogenesis-Related (PR) Proteins in Tobacco
-
Plant Material: 8-week-old Nicotiana tabacum cv. Xanthi-nc plants.
-
Treatment Application:
-
Prepare a 2.5 mM solution of 6-Methylsalicylic acid in a suitable buffer (e.g., 5 mM bis-tris, pH 6.5). For comparative purposes, a 2.5 mM solution of this compound and a buffer-only control should also be prepared.
-
Using a needless syringe, infiltrate the uppermost fully expanded leaves of the tobacco plants with the respective solutions.
-
Maintain the plants under standard greenhouse conditions for 7 days.
-
-
Protein Extraction and Analysis:
-
Harvest the treated leaf tissue and grind in liquid nitrogen.
-
Extract total protein using a suitable extraction buffer.
-
Quantify the protein concentration using a Bradford or BCA assay.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform immunoblotting using primary antibodies specific for PR proteins (e.g., anti-PR1, anti-β-1,3-glucanase, anti-chitinase) and a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
2. Tobacco Mosaic Virus (TMV) Resistance Assay
-
Plant Material and Pre-treatment: Use 8-week-old Nicotiana tabacum cv. Xanthi-nc plants. Pre-treat the leaves by infiltration with 2.5 mM 4-MeSA, 2.5 mM 6-MeSA, or a buffer control, as described above, 7 days prior to virus inoculation.
-
Virus Inoculation:
-
Prepare a TMV inoculum from infected leaf tissue.
-
Mechanically inoculate the pre-treated leaves by gently rubbing the leaf surface with a cotton swab dipped in the virus inoculum.
-
-
Evaluation of Resistance:
-
Monitor the plants for the development of local lesions, which are indicative of a hypersensitive defense response.
-
Measure the diameter of the lesions at a set time point (e.g., 5-7 days post-inoculation). A reduction in lesion size in the treated plants compared to the control indicates induced resistance.
-
Conclusion
References
Head-to-Head Comparison of 4-MSA and 3-MSA in Antiplatelet Activity
A detailed analysis of 4-Methoxysalicylic acid (4-MSA) and 3-Methoxysalicylic acid (3-MSA) reveals differing profiles in their potential as antiplatelet agents. While direct comparative studies are limited, existing research on related compounds suggests that 3-MSA and its derivatives may exhibit more significant antiplatelet effects, primarily through mechanisms involving cyclooxygenase (COX) inhibition and thromboxane (B8750289) A2 (TXA2) receptor antagonism. The antiplatelet activity of 4-MSA remains less characterized.
This guide provides a comprehensive comparison of the available data on the antiplatelet activities of 4-MSA and 3-MSA, targeting researchers, scientists, and professionals in drug development.
Executive Summary of Comparison
| Feature | 4-Methoxysalicylic Acid (4-MSA) | 3-Methoxysalicylic Acid (3-MSA) |
| Antiplatelet Activity | Data currently unavailable. | Derivatives show potent antiplatelet activity. Copper complexes of 3-MSA show moderate COX-1 inhibition. |
| Mechanism of Action | Not yet elucidated. | Derivatives act as Thromboxane A2 receptor antagonists. Potential for COX-1 inhibition. |
| Quantitative Data (IC50) | Not reported in available literature. | IC50 values reported for derivatives, but not for 3-MSA itself. |
Introduction to 4-MSA and 3-MSA
4-Methoxysalicylic acid and 3-Methoxysalicylic acid are structural isomers, both derivatives of salicylic (B10762653) acid. Salicylic acid and its renowned derivative, acetylsalicylic acid (aspirin), are well-established for their anti-inflammatory and antiplatelet properties. The primary mechanism of aspirin's antiplatelet effect is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, which in turn prevents the formation of thromboxane A2 (TXA2), a potent platelet agonist. The structural similarities of 4-MSA and 3-MSA to salicylic acid suggest they may possess similar biological activities.
Comparative Analysis of Antiplatelet Activity
Currently, there is a significant disparity in the available research regarding the antiplatelet effects of 4-MSA and 3-MSA.
4-Methoxysalicylic Acid (4-MSA): Scientific literature explicitly detailing the antiplatelet activity of 4-MSA is scarce. While it is known to be a component of certain plants with various biological effects, including anti-inflammatory properties, its direct impact on platelet aggregation has not been quantified. There are no available studies reporting the IC50 value of 4-MSA in platelet aggregation assays or its mechanism of action in this context.
3-Methoxysalicylic Acid (3-MSA): In contrast, research on 3-MSA and its derivatives suggests a more promising profile as an antiplatelet agent. A key finding is that certain derivatives of 3-methoxysalicylic acid exhibit potent thromboxane A2 (TXA2) receptor antagonist activity, a mechanism known to inhibit platelet aggregation. Furthermore, studies on copper complexes containing 3-methoxysalicylic acid have demonstrated moderate inhibitory effects on COX-1, the same primary target as aspirin. While the direct antiplatelet IC50 value for 3-MSA is not available, the activity of its derivatives points towards its potential in this area.
Signaling Pathways and Mechanisms of Action
The established antiplatelet signaling pathway for salicylic acid derivatives primarily involves the arachidonic acid cascade.
Based on existing data for its derivatives, 3-MSA likely interferes with this pathway at two potential points:
-
COX-1 Inhibition: By inhibiting the COX-1 enzyme, 3-MSA could reduce the production of prostaglandin (B15479496) H2 (PGH2), the precursor to TXA2.
-
TXA2 Receptor Antagonism: Derivatives of 3-MSA have been shown to block the receptor for TXA2, preventing it from initiating the signaling cascade that leads to platelet aggregation, even if TXA2 is produced.
The mechanism of action for 4-MSA in the context of platelet aggregation is yet to be determined.
Experimental Protocols
To definitively compare the antiplatelet activities of 4-MSA and 3-MSA, standardized in vitro assays are required. The following are detailed methodologies for key experiments.
1. Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for measuring platelet aggregation in vitro.
-
Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Methodology:
-
Blood Collection: Whole blood is drawn from healthy donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma.
-
Incubation: Aliquots of PRP are pre-incubated with varying concentrations of 4-MSA or 3-MSA (or a vehicle control) at 37°C in an aggregometer cuvette.
-
Aggregation Induction: A platelet agonist, such as arachidonic acid, ADP, or collagen, is added to the PRP to induce aggregation.
-
Data Acquisition: The change in light transmission is monitored over time using a light transmission aggregometer.
-
Data Analysis: The percentage of platelet aggregation is calculated for each concentration of the test compound. The IC50 value (the concentration required to inhibit aggregation by 50%) is determined from the dose-response curve.
-
2. Cyclooxygenase (COX-1) Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 enzyme.
-
Principle: Measures the production of prostaglandin E2 (PGE2), a product of the COX-1 reaction, in the presence and absence of the inhibitor.
-
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 is used.
-
Incubation: The enzyme is incubated with various concentrations of 4-MSA or 3-MSA.
-
Reaction Initiation: Arachidonic acid, the substrate for COX-1, is added to start the reaction.
-
Quantification: The amount of PGE2 produced is measured using a specific enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of COX-1 inhibition is calculated for each concentration, and the IC50 value is determined.
-
3. Thromboxane A2 (TXA2) Production Assay
This assay measures the inhibition of TXA2 synthesis in platelets.
-
Principle: Measures the level of thromboxane B2 (TXB2), the stable metabolite of TXA2, in platelet suspensions after stimulation.
-
Methodology:
-
Platelet Preparation: Washed platelets are prepared from whole blood.
-
Incubation: Platelets are incubated with different concentrations of 4-MSA or 3-MSA.
-
Stimulation: A platelet agonist (e.g., collagen or thrombin) is added to stimulate TXA2 production.
-
Measurement: The reaction is stopped, and the concentration of TXB2 in the supernatant is measured using an EIA kit.
-
Data Analysis: The percentage of inhibition of TXB2 formation is calculated, and the IC50 value is determined.
-
Future Directions and Conclusion
The current body of evidence is insufficient to provide a definitive head-to-head comparison of the antiplatelet activity of 4-MSA and 3-MSA. While preliminary data on its derivatives suggest that 3-MSA holds promise as a potential antiplatelet agent, further research is critically needed.
Future studies should focus on:
-
Directly evaluating the antiplatelet effects of both 4-MSA and 3-MSA using standardized in vitro platelet aggregation assays to determine their respective IC50 values.
-
Elucidating the precise mechanisms of action for both compounds through COX inhibition and TXA2 production and receptor binding assays.
-
Conducting in vivo studies to assess the antithrombotic efficacy and safety of these compounds.
Comparative Efficacy of Salicylic Acid Esters as Skin Permeation Enhancers: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism and the potential for controlled, sustained release. However, the formidable barrier of the stratum corneum necessitates the use of permeation enhancers to improve drug absorption through the skin. Salicylic (B10762653) acid and its esters are a well-established class of compounds with keratolytic and anti-inflammatory properties, and they are also recognized for their ability to enhance the penetration of other drugs. This guide provides a comparative analysis of the relative potency of various salicylic acid esters as skin permeation enhancers, supported by experimental data. While direct comparative studies on a homologous series of 4-Methylsalicylic acid esters are limited in the reviewed literature, this guide synthesizes available data on other relevant salicylate (B1505791) esters to elucidate structure-activity relationships that can inform future research and formulation development.
Quantitative Comparison of Skin Permeation
The following table summarizes key quantitative data from in-vitro studies on the skin permeation of various salicylic acid esters. These studies utilize human or animal skin models to assess the flux and absorption of these compounds.
| Ester/Salt | Formulation | Skin Model | Permeability Flux (μg/cm²/h) | Absorbed Dose (% of Applied) | Reference |
| Methyl Salicylate | 20% | Human Full-Thickness Skin | 20.8 ± 2.6 | - | [1] |
| 20% | Human Epidermal Membranes | 253.60 ± 36.6 | - | [1] | |
| Ethyl Salicylate | 0.5% (w/w) cream (unoccluded) | Human Skin | - | 12.0 ± 1.0 | [2] |
| 0.5% (w/w) cream (occluded) | Human Skin | - | 24.7 ± 1.3 | [2] | |
| Pentyl Salicylate | 0.5% (w/w) cream (unoccluded) | Human Skin | - | 4.43 ± 0.48 | [2] |
| 0.5% (w/w) cream (occluded) | Human Skin | - | 7.52 ± 0.63 | [2] | |
| 0.5% (w/v) solution (unoccluded) | Human Skin | - | 8.26 ± 0.31 | [2] | |
| 0.5% (w/v) solution (occluded) | Human Skin | - | 16.1 ± 0.7 | [2] | |
| (Z)-3-Hexenyl Salicylate | 0.5% (w/w) cream (unoccluded) | Human Skin | - | 7.28 ± 0.52 | [2] |
| 0.5% (w/w) cream (occluded) | Human Skin | - | 11.1 ± 0.7 | [2] | |
| Glycol Salicylate | 7% | Human Full-Thickness Skin | Not Detected | - | [1] |
| Triethanolamine (B1662121) Salicylate | 10% | Human Full-Thickness Skin | 4.83 ± 0.2 | - | [1] |
| 10% | Human Epidermal Membranes | 8.52 ± 0.8 | - | [1] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, formulations, and skin models.
Experimental Protocols
The following is a generalized protocol for an in-vitro skin permeation study using Franz diffusion cells, a common method for evaluating the transdermal absorption of compounds.
1. Skin Membrane Preparation:
-
Excised human or animal skin (e.g., porcine ear skin) is used.[1]
-
The skin is carefully thawed at room temperature, and subcutaneous fat and connective tissue are removed.
-
The skin may be used as full-thickness or prepared as epidermal membranes or split-thickness skin using a dermatome.
-
The integrity of the skin membrane is visually inspected before mounting in the diffusion cells.
2. Franz Diffusion Cell Setup:
-
Vertical static Franz diffusion cells with a defined diffusion area and receptor volume are used.
-
The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The solution is typically stirred continuously.
-
The temperature of the diffusion cells is maintained to ensure a skin surface temperature of approximately 32°C.
3. Formulation Application and Sampling:
-
A known quantity of the test formulation is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals, samples are collected from the receptor solution for analysis.
-
The volume of the collected sample is replaced with fresh, pre-warmed receptor solution to maintain a constant volume.
4. Quantification and Data Analysis:
-
The concentration of the permeant in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of the permeant that has crossed the skin is plotted against time.
-
From this plot, key permeation parameters are calculated, including the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time.
Experimental Workflow Visualization
Caption: Workflow for an in-vitro skin permeation study.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which many chemical permeation enhancers, including salicylic acid esters, facilitate drug transport across the skin is through the disruption of the highly organized lipid structure of the stratum corneum.
Caption: Mechanism of skin permeation enhancement by lipid disruption.
Discussion and Future Directions
The available data suggest a clear structure-activity relationship for salicylic acid esters as skin permeation enhancers. Shorter alkyl chain esters, such as methyl salicylate, generally exhibit higher skin permeability.[3] This is evident from the significantly higher flux of methyl salicylate compared to the larger glycol salicylate or the charged triethanolamine salicylate salt.[1] The study comparing ethyl, pentyl, and (Z)-3-hexenyl salicylate further supports this trend, with the shorter-chain ethyl salicylate showing the highest percentage of absorbed dose.[2] This enhanced permeation of smaller, more lipophilic esters is likely due to their greater ability to partition into and disrupt the lipid matrix of the stratum corneum.
While specific data on this compound esters is not prevalent in the literature, it is reasonable to hypothesize that their skin permeation profiles would follow a similar trend. Esters with shorter alkyl chains (e.g., methyl 4-methylsalicylate, ethyl 4-methylsalicylate) would be expected to demonstrate superior permeation enhancement compared to their longer-chain counterparts. The addition of the methyl group at the 4-position of the salicylic acid ring is likely to increase the lipophilicity of the molecule, which could further influence its interaction with the stratum corneum and its overall permeation characteristics.
To definitively determine the relative potency of this compound esters, further research is warranted. A head-to-head comparative study of a homologous series of these esters, following a standardized in-vitro permeation testing protocol, would provide valuable data for the formulation of more effective transdermal drug delivery systems. Such research would not only fill a gap in the current literature but also contribute to a more comprehensive understanding of the structure-permeation relationships of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
A Spectroscopic Showdown: Differentiating 4-Methylsalicylic Acid from Its Regioisomers
For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of 4-Methylsalicylic acid and its regioisomers: 3-Methylsalicylic acid, 5-Methylsalicylic acid, and 6-Methylsalicylic acid. Through a meticulous examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for distinguishing between these closely related compounds.
The subtle shift of a single methyl group on the benzene (B151609) ring of salicylic (B10762653) acid gives rise to four regioisomers, each with unique electronic and steric environments. These differences, though minor in structure, manifest as distinct fingerprints in various spectroscopic analyses, allowing for their unambiguous identification. This guide presents experimental data to highlight these key differences.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its regioisomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons and the methyl protons are particularly useful for distinguishing between the isomers.
| Compound | Aromatic Protons (δ, ppm) | Methyl Proton (δ, ppm) | Carboxylic Acid Proton (δ, ppm) | Phenolic Proton (δ, ppm) | Solvent |
| This compound | 6.7-7.8 | ~2.3 | ~11.0 | ~10.5 | DMSO-d₆ |
| 3-Methylsalicylic acid | 6.8-7.7[1] | ~2.2[2] | Not specified | Not specified | DMSO-d₆ / Water[1][2] |
| 5-Methylsalicylic acid | 6.9-7.6[3] | ~2.2 | Not specified | Not specified | DMSO-d₆[3] |
| 6-Methylsalicylic acid | 6.7-7.4[4] | ~2.4 | Not specified | Not specified | Not specified[4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy reveals the different carbon environments within the molecules. The chemical shifts of the carboxyl carbon, the carbon bearing the hydroxyl group, the carbon with the methyl group, and the methyl carbon itself are key diagnostic markers.
| Compound | C=O (Carboxyl) | C-OH (Phenolic) | C-CH₃ | Aromatic Carbons | -CH₃ | Solvent |
| This compound | ~172 | ~161 | ~147 | 111-132 | ~21 | Not specified |
| 3-Methylsalicylic acid | ~173 | ~159 | ~128 | 116-137 | ~16 | Not specified |
| 5-Methylsalicylic acid | ~173 | ~159 | ~128 | 117-138 | ~20 | Not specified |
| 6-Methylsalicylic acid | ~174 | ~161 | ~120 | 116-140 | ~20 | Not specified |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies (in cm⁻¹) of the O-H, C=O, and C-H bonds are particularly informative.
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | O-H Stretch (Phenol) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~3200 | ~1650-1670 | ~1610, ~1450 |
| 3-Methylsalicylic acid | 2500-3200 (broad)[5] | ~3200[5] | ~1650-1680[5] | ~1600, ~1450[5] |
| 5-Methylsalicylic acid | 2500-3300 (broad) | ~3200 | ~1650-1670 | ~1600, ~1480 |
| 6-Methylsalicylic acid | 2500-3300 (broad) | ~3200 | ~1650-1670 | ~1600, ~1460 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While all isomers have the same molecular weight, their fragmentation patterns can differ.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 152 | 134, 106, 77 |
| 3-Methylsalicylic acid | 152[2] | 134, 106, 78[2] |
| 5-Methylsalicylic acid | 152 | 134, 106, 77 |
| 6-Methylsalicylic acid | 152 | 134, 106, 78 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).[5] For Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).[5]
Visualization of Structural Isomers
The following diagram illustrates the structural differences between this compound and its regioisomers.
Caption: Chemical structures of the regioisomers of methylsalicylic acid.
References
- 1. 3-Methylsalicylic acid(83-40-9) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Methylsalicylic Acid | C8H8O3 | CID 6738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylsalicylic acid(89-56-5) 1H NMR spectrum [chemicalbook.com]
- 4. 6-Methylsalicylic Acid | C8H8O3 | CID 11279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Immunosuppressive Potential of 4-Methylsalicylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4-Methylsalicylic acid derivatives against established immunosuppressants, supported by experimental data and detailed protocols.
Derivatives of this compound are emerging as a promising class of compounds with notable immunosuppressive properties. This guide provides a comprehensive analysis of their performance, drawing comparisons with widely-used immunosuppressive agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Immunosuppressive Activity
The immunosuppressive efficacy of various this compound derivatives, particularly Schiff base derivatives, has been evaluated through in vitro assays measuring the inhibition of lymphocyte proliferation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Lower IC50 values indicate greater potency.
A study by Yan R, et al. (2013) synthesized a series of Schiff bases derived from this compound and evaluated their immunosuppressive activities against lymph node cells. Among the synthesized compounds, derivative 4o demonstrated the most potent biological activity with an IC50 value of 1.02 μM.[1] This indicates a significant inhibitory effect on lymphocyte proliferation.
To contextualize the potency of these derivatives, it is essential to compare their IC50 values with those of established immunosuppressive drugs. The table below presents a comparison of the IC50 values of the most potent this compound Schiff base derivative with several clinically used immunosuppressants, as determined in a Mixed Lymphocyte Reaction (MLR) assay.
| Compound | Drug Class | IC50 (MLR Assay) |
| This compound Derivative (4o) | Schiff Base | 1.02 μM[1] |
| Tacrolimus (FK 506) | Calcineurin Inhibitor | ~0.1 nM |
| Cyclosporine A | Calcineurin Inhibitor | ~19-60 ng/mL |
| Mycophenolic Acid | Inosine Monophosphate Dehydrogenase Inhibitor | 102-fold higher than Tacrolimus |
| Bredinin | Inosine Monophosphate Dehydrogenase Inhibitor | 105-fold higher than Tacrolimus |
Note: The IC50 values for the standard immunosuppressants are sourced from a separate study and are provided for comparative purposes. Direct head-to-head studies may yield different absolute values but are indicative of relative potency.
Unraveling the Mechanism of Action: Signaling Pathways
The immunosuppressive effects of this compound derivatives are believed to be mediated through the modulation of key signaling pathways involved in T-cell activation and inflammatory responses. Research suggests a potential role in the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
The study on Schiff base derivatives of this compound indicated that the immunosuppressive activity of the most potent compound might be mediated by the inhibition of the PI3K/AKT signaling pathway.[1] This pathway is crucial for T-cell proliferation, survival, and differentiation.
Furthermore, salicylic (B10762653) acid and its derivatives have been shown to inhibit the NF-κB signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory cytokines, adhesion molecules, and other mediators of inflammation. By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory cascade.
Proposed mechanism of immunosuppression.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key in vitro immunosuppressive assays are provided below.
Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
This compound derivatives and reference immunosuppressants
-
[³H]-Thymidine
-
96-well round-bottom culture plates
Procedure:
-
Isolate PBMCs from the blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder cells" and from the other as "stimulator cells."
-
Irradiate the stimulator cells to prevent their proliferation.
-
In a 96-well plate, co-culture responder cells (e.g., 1 x 10⁵ cells/well) and irradiated stimulator cells (e.g., 1 x 10⁵ cells/well).
-
Add serial dilutions of the this compound derivatives or reference compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
On day 5, pulse the cultures with [³H]-Thymidine (e.g., 1 µCi/well) and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
MLR assay experimental workflow.
Cytokine Production Assay (ELISA)
This assay measures the effect of the compounds on the production of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), by activated T-cells.
Materials:
-
Purified CD4+ T-cells or PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
This compound derivatives and reference immunosuppressants
-
ELISA kits for the cytokines of interest (e.g., human IL-2, TNF-α)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate CD4+ T-cells or PBMCs from healthy donor blood.
-
Seed the cells into a 96-well plate (e.g., 2 x 10⁵ cells/well).
-
Pre-incubate the cells with serial dilutions of the test compounds or reference drugs for 1-2 hours.
-
Stimulate the cells with a T-cell activator (e.g., plate-bound anti-CD3/anti-CD28 antibodies or PHA). Include an unstimulated control.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Collect the culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Cytokine production assay workflow.
Conclusion
This compound derivatives, particularly the Schiff base compound 4o , exhibit potent immunosuppressive activity by inhibiting lymphocyte proliferation. While not as potent as calcineurin inhibitors like Tacrolimus, their efficacy is significant and warrants further investigation. The proposed mechanism of action involving the inhibition of the PI3K/AKT and NF-κB signaling pathways provides a solid foundation for future drug development efforts. The experimental protocols detailed in this guide offer a framework for the continued evaluation and comparison of these promising compounds, paving the way for the potential development of novel immunosuppressive therapies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Methylsalicylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylsalicylic acid, a compound that, while valuable in research, requires careful handling to mitigate risks to personnel and the environment.
This compound is classified as an irritant to the eyes, skin, and respiratory system and is harmful if swallowed.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, goggles or a face shield, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
In the event of a spill, immediately vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound, providing a quick reference for safety assessment.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] | Ingestion |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2] | Dermal Contact |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[2] | Ocular Contact |
| Specific target organ toxicity (single exposure) (Category 3) | May cause respiratory irritation.[2] | Inhalation |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | Very toxic to aquatic life with long lasting effects.[3] | Environmental Release |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1][2] It is the responsibility of the chemical waste generator to properly classify and manage their waste.[1]
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste. While not specifically listed under the RCRA P-series or U-series, its irritant and ecotoxic properties necessitate this classification.[1]
-
Containerization :
-
Storage :
-
Disposal :
Important Considerations :
-
Do NOT dispose of this compound down the drain. Its toxicity to aquatic life makes this practice environmentally harmful.
-
Do NOT mix this compound with other waste streams unless specifically instructed to do so by EHS professionals.[6]
-
For spills, the cleanup materials should also be treated as hazardous waste and disposed of accordingly.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound|50-85-1|MSDS [dcchemicals.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. laballey.com [laballey.com]
Essential Safety and Operational Guide for Handling 4-Methylsalicylic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylsalicylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a white crystalline powder that can cause irritation to the eyes, skin, and respiratory tract.[1][2] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] It is classified as a combustible solid.[4]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. Selection should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| Protection Type | Equipment Specification | Purpose | Regulatory Standards |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields. A face shield may be required for splash hazards. | To protect against dust particles and chemical splashes causing eye irritation.[1][2] | OSHA 29 CFR 1910.133, European Standard EN166.[1][2] |
| Skin Protection (Gloves) | Chemically resistant gloves (Nitrile gloves are a suitable choice for incidental contact).[5] | To prevent skin irritation and absorption.[1][2] | Follow manufacturer's specifications and guidelines. |
| Skin Protection (Clothing) | Laboratory coat or other appropriate protective clothing. | To prevent skin exposure to the chemical.[1][2] | Follow internal laboratory safety protocols. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. For dust, a Type N95 (US) or equivalent is recommended.[4] For vapors, a respirator with an organic vapor cartridge (Type A filter) may be necessary. | To prevent respiratory tract irritation from dust or vapors, especially when engineering controls are insufficient.[1] | OSHA 29 CFR 1910.134, European Standard EN 149.[1] |
Operational and Disposal Plans
Engineering Controls and Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Dust Control: Minimize the generation and accumulation of dust.[1] Avoid actions that can cause the powder to become airborne.
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is used.[3] Contaminated clothing should be removed and washed before reuse.[1]
-
Spills: In case of a spill, immediately clean it up by vacuuming or sweeping the material into a suitable disposal container.[1] Ensure proper ventilation and wear the appropriate PPE during cleanup.[1]
Storage
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][2]
Disposal
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
All waste materials should be placed in a designated, approved waste disposal plant.[2][3] Do not dispose of it with regular laboratory trash or pour it down the drain.
Personal Protective Equipment Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Principles of Personal Protective Equipment Testing
While specific experimental data for this compound with various PPE materials were not found, the selection of appropriate PPE is based on standardized testing protocols.
-
Glove Permeation and Breakthrough Time: Chemical-resistant gloves are tested to determine their breakthrough time, which is the time it takes for a chemical to permeate from the outside of the glove to the inside. Factors influencing this include the glove material, its thickness, the chemical's concentration, and temperature.[6] For incidental contact, nitrile gloves are generally recommended due to their good chemical resistance and durability.[5][7] For extended contact or immersion, more robust gloves may be necessary, and specific manufacturer data should be consulted.[7]
-
Respirator Cartridge and Filter Efficiency: Respirator filters are rated by NIOSH based on their filtration efficiency against airborne particles. An "N95" filter, for example, is at least 95% efficient at filtering non-oily airborne particles.[8][9] Chemical cartridges contain sorbent materials that adsorb specific gases and vapors. The selection of a cartridge (e.g., for organic vapors) depends on the chemical properties of the substance being handled.[10] The service life of a cartridge is limited and depends on the concentration of the contaminant in the air.[9]
-
Eye and Face Protection Standards: Safety glasses and goggles are tested for their ability to resist impact from flying particles, as stipulated by standards like ANSI Z87.1 in the United States and EN 166 in Europe.[1][2] Chemical safety goggles also provide a seal around the eyes to protect against splashes and dust.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound|50-85-1|MSDS [dcchemicals.com]
- 4. 4-甲基水杨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. ehsdb.com [ehsdb.com]
- 8. 3m.com [3m.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
